Trimethoprim (sulfate)
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
56585-33-2 |
|---|---|
Molekularformel |
C14H20N4O7S |
Molekulargewicht |
388.40 g/mol |
IUPAC-Name |
sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |
InChI-Schlüssel |
GSKPSSNZVPYRCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |
Andere CAS-Nummern |
56585-33-2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trimethoprim Sulfate on Bacterial Folate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trimethoprim sulfate is a synthetic antimicrobial agent that exhibits potent and selective inhibitory activity against bacterial dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. By inhibiting DHFR, trimethoprim disrupts the synthesis of tetrahydrofolate, a vital cofactor, leading to the cessation of bacterial growth. This guide provides a comprehensive overview of the mechanism of action of trimethoprim, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the targeted biochemical pathway and relevant experimental workflows.
Introduction
Folate metabolism is a critical pathway for the survival and proliferation of bacteria. Unlike mammals, who obtain folates from their diet, most bacteria must synthesize folate de novo. This metabolic difference provides a key target for selective antimicrobial therapy. Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine] is a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is the biologically active form of folate, essential for one-carbon transfer reactions in the synthesis of purines, thymidine, and certain amino acids.[2][3] Trimethoprim's high affinity for bacterial DHFR over its mammalian counterpart ensures its selective toxicity.[2]
Mechanism of Action
Trimethoprim's primary mechanism of action is the competitive inhibition of bacterial dihydrofolate reductase.[2] It binds to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. This blockage halts the production of tetrahydrofolate, leading to a depletion of the cellular pool of this essential cofactor. The absence of THF disrupts the synthesis of thymidylate, purine nucleotides, and certain amino acids, which are critical for DNA replication, RNA synthesis, and protein production, ultimately leading to bacteriostasis.[3]
The Bacterial Folate Synthesis Pathway
The bacterial folate synthesis pathway is a multi-step process that begins with guanosine triphosphate (GTP). The key steps relevant to trimethoprim's action are the conversion of para-aminobenzoic acid (pABA) and dihydropteridine pyrophosphate to dihydropteroate, which is then converted to dihydrofolate (DHF). Dihydrofolate reductase then catalyzes the final step, the reduction of DHF to tetrahydrofolate (THF).
Quantitative Data
The efficacy of trimethoprim is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC).
Dihydrofolate Reductase (DHFR) Inhibition
The following table summarizes the inhibitory activity of trimethoprim against DHFR from Escherichia coli and Staphylococcus aureus.
| Organism | DHFR Type | Parameter | Value | Reference |
| Escherichia coli | Wild-Type | Ki | ~1 nM | [4][5] |
| Escherichia coli | DfrA1 (Resistant) | Ki | 1332 nM | [2] |
| Escherichia coli | DfrA5 (Resistant) | Ki | 394 nM | [2] |
| Escherichia coli | P21L (Resistant) | IC50 | 11-fold increase vs WT | [6] |
| Escherichia coli | W30R (Resistant) | IC50 | 23-fold increase vs WT | [6] |
| Staphylococcus aureus | Wild-Type (dfrB) | Ki | ~0.9 nM | [7][8] |
| Staphylococcus aureus | DfrA (Resistant) | Ki | 820 nM | [7] |
| Staphylococcus aureus | DfrG (Resistant) | Ki | 31,000 nM | [7] |
| Staphylococcus aureus | DfrK (Resistant) | Ki | 4,260 nM | [7] |
| Staphylococcus aureus | F98Y (Resistant) | Ki | ~2.8 nM | [8] |
| Staphylococcus aureus | TMP-Sensitive | IC50 | < 0.2 µg/mL | [9] |
| Staphylococcus aureus | TMP-Resistant (dfrG) | IC50 | > 1,024 µg/mL | [9] |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Escherichia coli | Clinical Isolates (Susceptible) | ≤ 2 | [10] |
| Escherichia coli | Clinical Isolates (Resistant) | > 1000 | [1] |
| Staphylococcus aureus | Clinical Isolates (Susceptible) | ≤ 2 | [11][12] |
| Staphylococcus aureus | MRSA (Resistant) | > 1000 | [7][13] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a generalized, non-commercial method for determining the inhibitory activity of trimethoprim against bacterial DHFR.
5.1.1 Materials
-
Purified bacterial DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Trimethoprim sulfate
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
5.1.2 Procedure
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer containing a small amount of 2-mercaptoethanol to prevent oxidation.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of trimethoprim (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to bring the final volume to 200 µL.
-
A fixed concentration of NADPH (e.g., 100 µM final concentration).
-
Varying concentrations of trimethoprim.
-
A fixed concentration of DHFR enzyme (the concentration should be determined empirically to give a linear reaction rate for at least 10 minutes).
-
-
Include control wells:
-
No inhibitor control: Contains all components except trimethoprim.
-
No enzyme control: Contains all components except the DHFR enzyme.
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of DHF (e.g., 10 µM final concentration) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each trimethoprim concentration from the linear portion of the reaction curve.
-
Plot the percentage of inhibition versus the logarithm of the trimethoprim concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive and the Km for the substrate is determined separately.
-
Broth Microdilution MIC Assay
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of trimethoprim against a bacterial strain.[14]
5.2.1 Materials
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trimethoprim sulfate
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
5.2.2 Procedure
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of trimethoprim in a suitable solvent.
-
Perform serial two-fold dilutions of trimethoprim in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of trimethoprim that completely inhibits visible growth. For trimethoprim, the endpoint is often read as the lowest concentration that inhibits ≥80% of growth compared to the positive control.[12]
-
Conclusion
Trimethoprim sulfate remains a clinically important antimicrobial agent due to its specific and potent inhibition of bacterial dihydrofolate reductase. Understanding its mechanism of action at a molecular level, supported by quantitative data and standardized experimental protocols, is essential for its effective use and for the development of new antifolate drugs that can overcome emerging resistance. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals working in the field of antimicrobial discovery and development.
References
- 1. cambridge.org [cambridge.org]
- 2. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cloning and Characterization of a Novel Trimethoprim-Resistant Dihydrofolate Reductase from a Nosocomial Isolate of Staphylococcus aureus CM.S2 (IMCJ1454) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Trimethoprim as a Competitive Inhibitor of Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim is a synthetic antibiotic that functions as a potent and selective competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. By mimicking the binding of the natural substrate, dihydrofolate (DHF), Trimethoprim effectively blocks the synthesis of tetrahydrofolate (THF), a crucial cofactor for the production of nucleotides and certain amino acids. This inhibition ultimately disrupts DNA synthesis and repair, leading to bacteriostasis. This technical guide provides an in-depth analysis of the mechanism of action of Trimethoprim, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[1] THF and its derivatives are vital one-carbon carriers in various biosynthetic pathways, including the synthesis of purines, thymidylate, and several amino acids.[1] Consequently, DHFR is an indispensable enzyme for cellular growth and proliferation, making it an attractive target for antimicrobial and anticancer therapies.[1][2]
Trimethoprim is a diaminopyrimidine antibiotic that exhibits a high affinity for bacterial DHFR, while showing significantly lower affinity for the human ortholog.[3] This selectivity is the cornerstone of its therapeutic efficacy and favorable safety profile.[3] It is often used in combination with sulfamethoxazole, which targets an earlier step in the folate synthesis pathway, creating a synergistic effect that is bactericidal and can reduce the development of resistance.
This guide will delve into the molecular interactions, kinetics, and experimental methodologies central to understanding Trimethoprim's role as a competitive inhibitor of DHFR.
Mechanism of Action: Competitive Inhibition
Trimethoprim functions as a classic competitive inhibitor of DHFR. It structurally resembles the pteridine portion of the natural substrate, DHF, allowing it to bind to the active site of the enzyme.[4] This binding is reversible and non-covalent. By occupying the active site, Trimethoprim directly competes with DHF, thereby preventing the synthesis of THF.[4] The accumulation of DHF and the depletion of THF disrupt the downstream synthesis of essential building blocks for DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth.
The Dihydrofolate Reductase Pathway and Trimethoprim's Point of Intervention
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Trimethoprim.
Quantitative Analysis of Trimethoprim's Inhibitory Activity
The potency of Trimethoprim as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values vary across different species, which is the basis for its selective toxicity.
Comparative Inhibitory Data
The following tables summarize the Ki and IC50 values of Trimethoprim for DHFR from various organisms.
Table 1: Inhibition Constant (Ki) of Trimethoprim against Dihydrofolate Reductase
| Organism | DHFR Type | Ki (nM) | Reference |
| Escherichia coli | Wild-type | 1.0 | [5] |
| Escherichia coli | L28R mutant | - | [5][6] |
| Staphylococcus aureus | DfrB (Wild-type) | - | [2] |
| Staphylococcus aureus | DfrG (Resistant) | 31,000 | [2] |
| Staphylococcus aureus | DfrK (Resistant) | 4,260 | [2] |
| Staphylococcus aureus | DfrA (Resistant) | 820 | [2] |
| Human | Recombinant | 1380 | [7] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Trimethoprim against Dihydrofolate Reductase
| Organism | DHFR Type | IC50 (µM) | Reference |
| Human | Recombinant | 55.26 | [3][8] |
| E. coli | WT and resistant strains | 50-75 | [5][9] |
Experimental Protocols
The characterization of Trimethoprim's inhibitory effect on DHFR relies on robust experimental assays. The following sections detail the methodologies for key experiments.
Spectrophotometric DHFR Inhibition Assay
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.
Materials:
-
Purified DHFR enzyme
-
Trimethoprim
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM TES, pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of DHF and NADPH in the assay buffer. Note that DHF is light-sensitive.
-
Dilute the purified DHFR enzyme to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a quartz cuvette or microplate well, combine the assay buffer, DHFR enzyme, and NADPH.
-
Add varying concentrations of Trimethoprim to different reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding DHF to the mixture.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each Trimethoprim concentration.
-
Plot the reaction velocity against the Trimethoprim concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both DHF and Trimethoprim and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of Trimethoprim to DHFR, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11][12][13]
Materials:
-
Purified DHFR enzyme
-
Trimethoprim
-
Dialysis buffer (the same buffer for both protein and ligand)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified DHFR and dissolve the Trimethoprim in the same buffer to minimize heats of dilution.
-
Degas both the DHFR solution and the Trimethoprim solution.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment Setup:
-
Load the DHFR solution into the sample cell of the calorimeter.
-
Load the Trimethoprim solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.[10]
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
-
Titration and Measurement:
-
Perform a series of injections of the Trimethoprim solution into the DHFR solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of Trimethoprim to DHFR.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Visualizations of Workflows and Relationships
Experimental Workflow for DHFR Inhibition Assay
The following diagram outlines the typical workflow for a spectrophotometric DHFR inhibition assay.
Structural Basis of Trimethoprim's Competitive Inhibition
The high affinity and selectivity of Trimethoprim for bacterial DHFR are rooted in specific structural interactions within the enzyme's active site. X-ray crystallography studies of Trimethoprim in complex with bacterial DHFR have revealed these key interactions.
The logical relationship between Trimethoprim's structure and its function as a competitive inhibitor is depicted below.
Conclusion
Trimethoprim remains a clinically important antibiotic due to its selective and potent competitive inhibition of bacterial dihydrofolate reductase. A thorough understanding of its mechanism of action, the quantitative aspects of its inhibitory activity, and the experimental methodologies for its characterization are essential for ongoing research, drug development, and efforts to combat antimicrobial resistance. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for professionals in the field. The provided data, protocols, and visualizations offer a foundation for further investigation into DHFR inhibition and the design of novel antifolate agents.
References
- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the synergistic effect of Trimethoprim and sulfamethoxazole in bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Trimethoprim (TMP) and Sulfamethoxazole (SMX) is a classic example of antibiotic synergy, where the combined antimicrobial effect is significantly greater than the sum of their individual effects.[1] This combination, often formulated in a 1:5 ratio of TMP to SMX, has been a mainstay in the treatment of various bacterial infections for decades.[2][3] While individually these compounds are generally bacteriostatic, their combination is often bactericidal.[2] This technical guide provides an in-depth exploration of the synergistic mechanism of TMP-SMX, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.
Mechanism of Synergistic Action
The synergistic activity of Trimethoprim and Sulfamethoxazole stems from their sequential blockade of the bacterial folic acid synthesis pathway.[4][5] Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, for DNA and RNA synthesis.[2][6] Bacteria must synthesize their own folate, as they are unable to utilize exogenous sources, making this pathway an ideal target for antimicrobial agents.[7]
-
Sulfamethoxazole (SMX) acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][6] It mimics the natural substrate of this enzyme, para-aminobenzoic acid (PABA), thereby preventing the formation of dihydropteroate, a precursor of dihydrofolic acid (DHF).[4][8]
-
Trimethoprim (TMP) is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[2][7] This enzyme catalyzes the reduction of DHF to tetrahydrofolate (THF), the biologically active form of folic acid.[4][7]
The sequential inhibition of these two crucial enzymes leads to a significant depletion of THF, ultimately halting bacterial growth and leading to cell death.[2] Recent research has further elucidated this synergy, revealing a mutual potentiation mechanism. It has been demonstrated that THF is critical for the production of a folate precursor, dihydropterin pyrophosphate (DHPPP). By inhibiting THF production, TMP also indirectly inhibits DHPPP synthesis, thereby potentiating the action of SMX.[9] This creates a metabolic feedback loop that amplifies the combined antimicrobial activity.[9]
References
- 1. infectioncontroltoday.com [infectioncontroltoday.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Core of Selectivity: A Technical Guide to Trimethoprim's Preferential Inhibition of Bacterial Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular basis for trimethoprim's remarkable selectivity for bacterial dihydrofolate reductase (DHFR) over its human counterpart. This selectivity is the cornerstone of its efficacy and safety as an antibacterial agent. We will delve into the quantitative differences in binding affinity, the experimental protocols used to determine these values, and the structural and mechanistic underpinnings of this crucial therapeutic window.
Quantitative Analysis of Trimethoprim's Selectivity
The profound difference in trimethoprim's inhibitory activity against bacterial and human DHFR is best illustrated by quantitative data. The following table summarizes key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from various studies. These values unequivocally demonstrate the significantly higher affinity of trimethoprim for bacterial DHFR.
| Enzyme Source | Parameter | Value | Fold Difference (Bacterial vs. Human) | Reference |
| Escherichia coli (Wild-Type) | Ki | ~0.08 nM | ~2500x more potent against bacterial DHFR | [1] |
| Human | Ki | ~200 nM | - | [1] |
| Staphylococcus aureus (DfrB - Wild-Type) | Ki | - | - | [2] |
| S. aureus (DfrA - Resistant) | Ki | 820 nM | Significant loss of affinity | [2] |
| S. aureus (DfrG - Resistant) | Ki | 31,000 nM | Drastic loss of affinity | [2] |
| S. aureus (DfrK - Resistant) | Ki | 4,260 nM | Significant loss of affinity | [2] |
| Human | IC50 | 55.26 µM | - | [3][4] |
| Methotrexate (Reference for Human DHFR) | IC50 | 0.08 µM | - | [3][4] |
| E. coli (P21L mutant - Resistant) | IC50 | 11-fold increase vs WT | Resistance confirmed | [5][6] |
| E. coli (W30R mutant - Resistant) | IC50 | 23-fold increase vs WT | Resistance confirmed | [5][6] |
Note: The exact values can vary between studies depending on the experimental conditions. However, the trend of high potency against bacterial DHFR and low potency against human DHFR is consistent.
The Folate Biosynthesis Pathway and Trimethoprim's Mechanism of Action
Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway.[7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9][10] By blocking this step in bacteria, trimethoprim halts DNA replication and cell division, leading to a bacteriostatic effect.[7] Human cells also have a DHFR enzyme, but trimethoprim's much lower affinity for the human isoform allows for selective targeting of the bacterial pathway.[7]
Experimental Protocols for Determining Inhibitory Activity
The quantitative data presented above is typically generated through enzyme kinetics assays. A standard protocol to determine the IC50 of trimethoprim against DHFR is outlined below.
Principle
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[6][11] The rate of this reaction is measured in the presence of varying concentrations of the inhibitor (trimethoprim) to determine the concentration required to reduce enzyme activity by 50% (IC50).
Materials and Reagents
-
Recombinant DHFR (bacterial or human)
-
Dihydrofolate (DHF)
-
NADPH
-
Trimethoprim
-
Assay Buffer (e.g., 20 mM TES, pH 7.0, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA)[6]
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of trimethoprim in a suitable solvent (e.g., 50% DMSO).[1]
-
Prepare serial dilutions of the trimethoprim stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
-
Enzyme Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and 100 µM NADPH to each well.[1][6]
-
Add the different concentrations of trimethoprim to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6][12]
-
Initiate the enzymatic reaction by adding a saturating concentration of DHF (e.g., 10 µM or 100 µM) to all wells.[1][6]
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.[12]
-
Record the initial linear rate of the reaction (the initial velocity, V0) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each trimethoprim concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the trimethoprim concentration.
-
Fit the data to a dose-response curve using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the IC50 value.[6]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor like trimethoprim.
References
- 1. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]
- 5. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05235E [pubs.rsc.org]
- 6. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Crystallographic Analysis Reveals a Novel Second Binding Site for Trimethoprim in Active Site Double Mutants of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Molecular Basis of Trimethoprim Binding to Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim (TMP) is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. Its clinical efficacy as an antibacterial agent stems from its ability to disrupt the synthesis of tetrahydrofolate, a vital precursor for nucleotide and amino acid biosynthesis, ultimately leading to the cessation of bacterial growth.[1][2] This in-depth technical guide delineates the molecular underpinnings of trimethoprim's interaction with DHFR, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development. We will explore the intricate binding modes, the kinetic and thermodynamic properties of this interaction, and the key structural determinants of its species selectivity. Furthermore, this guide furnishes detailed experimental protocols for cornerstone assays and presents visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this crucial drug-target interaction.
Introduction: Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[3] THF and its derivatives are essential one-carbon carriers in the biosynthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for cellular proliferation.[4][5] The inhibition of DHFR, therefore, presents a powerful strategy for antimicrobial and anticancer therapies.[5]
Trimethoprim, a synthetic pyrimidine derivative, is a competitive inhibitor of DHFR.[6] Its remarkable success as an antibiotic is attributed to its high affinity and selectivity for bacterial DHFR over its mammalian counterpart.[4] Understanding the molecular basis for this selectivity is paramount for the rational design of novel and more potent DHFR inhibitors that can overcome the growing challenge of antibiotic resistance.
The DHFR Catalytic Cycle and Mechanism of Trimethoprim Inhibition
The catalytic cycle of DHFR involves the sequential binding of NADPH and DHF, followed by hydride transfer from the cofactor to the substrate, and the subsequent release of THF and NADP+. The cycle involves significant conformational changes in the enzyme, particularly in the Met20 loop, which gates access to the active site.[7][8]
Diagram: DHFR Catalytic Cycle
Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).
Trimethoprim acts as a competitive inhibitor by binding to the active site of DHFR, preventing the binding of the natural substrate, DHF.[9] The high affinity of trimethoprim for bacterial DHFR effectively blocks the catalytic cycle, leading to the depletion of the THF pool and subsequent inhibition of bacterial growth.
Diagram: Mechanism of Trimethoprim Inhibition
Caption: Competitive inhibition of DHFR by Trimethoprim.
Molecular Interactions: The Basis of Binding and Selectivity
The high-affinity binding of trimethoprim to bacterial DHFR is a result of a network of specific molecular interactions within the enzyme's active site. These interactions are primarily hydrophobic and also involve key hydrogen bonds.
Key Amino Acid Residues:
Studies across various bacterial species have identified a conserved set of amino acid residues crucial for trimethoprim binding. In Escherichia coli DHFR, key residues include Ile5, Asp27, Leu28, Phe31, Ile50, and Ser49. The selectivity of trimethoprim arises from subtle but significant differences in the amino acid composition and conformation of the active sites between bacterial and human DHFR. For instance, in human DHFR, the corresponding residue to the bacterial Leu28 is a bulkier Phe31, which creates steric hindrance for the optimal binding of trimethoprim.
Quantitative Analysis of Trimethoprim-DHFR Binding
The affinity of trimethoprim for DHFR can be quantified using various parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the potency of inhibitors and understanding their structure-activity relationships.
| Species | Enzyme | Parameter | Value | Reference |
| Escherichia coli | Wild-type DHFR | Ki | ~1 nM | [10] |
| Escherichia coli | P21L mutant DHFR | IC50 | 11-fold increase vs WT | [10] |
| Escherichia coli | W30R mutant DHFR | IC50 | 23-fold increase vs WT | [10] |
| Staphylococcus aureus | DfrB (Wild-type) | Ki | ~2.7 nM | [3] |
| Staphylococcus aureus | DfrG (Resistant) | Ki | 31,000 nM | [3] |
| Staphylococcus aureus | DfrK (Resistant) | Ki | 4,260 nM | [3] |
| Staphylococcus aureus | DfrA (Resistant) | Ki | 820 nM | [3] |
| Human | DHFR | Ki | ~200 nM | [4] |
| Human | DHFR | IC50 | 55.26 µM | [11] |
Table 1: Quantitative Binding Data for Trimethoprim with DHFR from Various Species.
Experimental Protocols for Studying Trimethoprim-DHFR Interaction
A variety of biophysical and biochemical techniques are employed to characterize the interaction between trimethoprim and DHFR. Below are detailed methodologies for three key experimental approaches.
DHFR Enzyme Kinetics Assay
This assay measures the enzymatic activity of DHFR in the presence and absence of an inhibitor to determine its potency (e.g., IC50 or Ki).
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Trimethoprim
-
Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and Trimethoprim in the assay buffer.
-
Assay Setup: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of DHFR, and a fixed concentration of NADPH.
-
Inhibitor Addition: For inhibitor assays, add varying concentrations of Trimethoprim to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of DHF.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4] The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial velocity as a function of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
Materials:
-
Purified DHFR enzyme
-
Trimethoprim
-
ITC Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare solutions of DHFR and Trimethoprim in the same ITC buffer to avoid heat of dilution effects. The concentration of the ligand (in the syringe) should be 10-15 times higher than the macromolecule (in the cell).[12]
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the DHFR solution into the sample cell and the Trimethoprim solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the Trimethoprim solution into the DHFR solution. The heat change upon each injection is measured.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: The raw data is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the DHFR-Trimethoprim complex, revealing the precise atomic-level interactions.
Materials:
-
Highly purified and concentrated DHFR enzyme
-
Trimethoprim
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation: Incubate the purified DHFR with an excess of Trimethoprim to ensure the formation of the complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the DHFR-Trimethoprim complex.
-
Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-ligand complex is then built into this map.
-
Structure Refinement: The atomic model is refined against the experimental data to obtain a final, high-resolution structure. This structure reveals the precise binding mode of Trimethoprim and its interactions with the surrounding amino acid residues.
Experimental Workflow for Studying DHFR-Trimethoprim Interaction
The investigation of the molecular basis of Trimethoprim's interaction with DHFR typically follows a structured workflow, integrating various experimental and computational techniques.
Diagram: Experimental Workflow
Caption: A general experimental workflow for investigating protein-ligand interactions.
Conclusion and Future Directions
The extensive body of research on the interaction between trimethoprim and DHFR has provided a detailed molecular understanding of its mechanism of action and the basis for its selectivity. This knowledge has been instrumental in the development of second-generation DHFR inhibitors and continues to guide efforts to combat antibiotic resistance. Future research will likely focus on elucidating the mechanisms of resistance at a deeper molecular level, exploring novel inhibitor scaffolds, and employing advanced computational and experimental techniques to design drugs that are less susceptible to the evolution of resistance. The principles and methodologies outlined in this guide provide a solid foundation for these ongoing and future endeavors in the critical field of antimicrobial drug discovery.
References
- 1. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Look mom, no experimental data! Learning to score protein-ligand interactions from simulations [arxiv.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
The Impact of Trimethoprim on the Folate Metabolic Pathway in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of trimethoprim as a tool to investigate the folate metabolic pathway in Escherichia coli. Trimethoprim, a synthetic antimicrobial agent, serves as a specific and potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in this pathway. By impeding the synthesis of tetrahydrofolate, trimethoprim effectively stalls the production of essential building blocks for DNA, RNA, and proteins, making it a valuable instrument for studying bacterial physiology and a model for antibiotic development. This guide details the mechanism of action, experimental protocols to assess its effects, and the resultant quantitative and metabolic consequences of its application.
The Folate Metabolic Pathway and Trimethoprim's Mechanism of Action
The folate metabolic pathway in E. coli is a vital process for the de novo synthesis of essential metabolites, including purines, thymidine, and certain amino acids like methionine and glycine.[1][2] Unlike their mammalian hosts, bacteria such as E. coli are incapable of utilizing exogenous folate and must synthesize it internally, making this pathway an excellent target for antimicrobial agents.[3]
The pathway begins with the synthesis of dihydropteroate from para-aminobenzoic acid (PABA) and pteridine precursors.[1] Dihydropteroate is then converted to dihydrofolate (DHF). The key final step in the synthesis of the active form of folate is the reduction of DHF to tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[4][5][6] THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions.[1]
Trimethoprim exerts its bacteriostatic effect by competitively inhibiting DHFR.[3][4][5] It binds to the active site of the bacterial DHFR with an affinity several thousand times greater than for the human enzyme, which accounts for its selective toxicity.[3] This potent inhibition leads to a depletion of the THF pool, thereby halting DNA replication, RNA transcription, and protein synthesis, which ultimately inhibits bacterial growth.[2][4]
Quantitative Analysis of Trimethoprim's Efficacy
The effectiveness of trimethoprim can be quantified through various in vitro assays. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Additionally, enzyme kinetics, specifically the inhibition constant (Ki), provides a measure of the potency of trimethoprim against DHFR.
Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim against E. coli
| E. coli Strain | Condition | MIC (µg/mL) | Reference |
| K-12 MG1655 | LB medium, pH 7 | ~0.2 | [7][8] |
| K-12 MG1655 (WT) | M9 medium | 0.5 | [9] |
| K1 | - | 0.06 (with sulfamethoxazole) | [10] |
| Clinical Isolates (Resistant) | - | >1000 | [11] |
| ATCC 25922 | - | 0.5 - 2 | [12] |
Table 2: Enzyme Kinetic Parameters for E. coli Dihydrofolate Reductase (DHFR)
| Enzyme Variant | Substrate | Km (µM) | Ki for Trimethoprim (nM) | Reference |
| DfrA1 | Dihydrofolate | 9.7 | 1332 | [13] |
| DfrA5 | Dihydrofolate | 24.2 | 394 | [13] |
Experimental Protocols
A variety of experimental procedures are employed to study the effects of trimethoprim on E. coli. These range from determining the basic susceptibility of the bacteria to in-depth analyses of the metabolic consequences of DHFR inhibition.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of trimethoprim against E. coli is commonly determined using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum:
-
Streak E. coli onto an appropriate agar plate (e.g., Luria-Bertani (LB) agar) and incubate at 37°C for 18-24 hours.
-
Select a single colony and inoculate it into a tube containing 10 mL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Trimethoprim Dilutions:
-
Prepare a stock solution of trimethoprim.
-
Perform a two-fold serial dilution of trimethoprim in a 96-well microtiter plate using CAMHB to cover a clinically relevant concentration range (e.g., 0.03 to 128 µg/mL).[13]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no trimethoprim) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of trimethoprim that completely inhibits visible growth of the bacteria.
-
Bacterial Growth Curve Analysis
To observe the dynamic effect of trimethoprim on bacterial proliferation, growth curves are generated by monitoring the optical density (OD) of the culture over time.
Protocol: Bacterial Growth Curve Assay
-
Prepare Overnight Culture: Inoculate a single colony of E. coli into 10 mL of LB broth and incubate overnight at 37°C with shaking.[14][15]
-
Inoculate Main Culture: Dilute the overnight culture into a larger volume of fresh, pre-warmed LB broth (e.g., 5 mL into 250 mL) to an initial OD₆₀₀ of approximately 0.05.[14][15]
-
Add Trimethoprim: Divide the culture into flasks and add trimethoprim to achieve the desired final concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a no-drug control.
-
Monitor Growth: Incubate the flasks at 37°C with shaking. At regular intervals (e.g., every 30 minutes), aseptically remove an aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.[14][15]
-
Plot Data: Plot the OD₆₀₀ values against time to generate the growth curves.
Metabolomic Analysis of Trimethoprim-Treated E. coli
Metabolomics provides a powerful approach to understand the global metabolic response of E. coli to trimethoprim treatment. This typically involves quenching metabolic activity, extracting intracellular metabolites, and analyzing the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Sample Preparation for Metabolomics
-
Cell Culture and Treatment: Grow E. coli to the mid-logarithmic phase and expose to trimethoprim at a desired concentration for a specified duration.
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. A common method is to use a cold 60% methanol aqueous solution.[4]
-
Washing: Centrifuge the quenched cells and wash the pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A variety of solvents can be used, such as a chloroform/methanol/water mixture.[3]
-
Sample Preparation for Analysis:
-
For LC-MS: The extracted metabolites are typically separated from cell debris by centrifugation and the supernatant is dried and reconstituted in a solvent compatible with the LC system.[16]
-
For GC-MS: The dried extract is derivatized to increase the volatility of the metabolites. A common two-step derivatization involves oximation followed by silylation.[5][17]
-
Metabolic Consequences of Trimethoprim Treatment
Treatment of E. coli with trimethoprim leads to significant and predictable changes in the intracellular metabolite pools.
Table 3: Reported Changes in Metabolite Levels in E. coli after Trimethoprim Treatment
| Metabolite Class | Observed Change | Rationale | Reference |
| Dihydrofolate (DHF) | Accumulation | Blockage of its conversion to THF by DHFR inhibition. | - |
| Tetrahydrofolate (THF) Derivatives | Depletion | Direct consequence of DHFR inhibition. | [7] |
| Purines | Depletion | THF is required for de novo purine synthesis. | [2] |
| Thymidine | Depletion | THF is required for the synthesis of thymidylate. | [2] |
| Certain Amino Acids (e.g., Glycine) | Depletion | THF is involved in their biosynthesis. | [7] |
| Pyruvate-related products (Lactate, Alanine) | Increase | Potential off-target or stress-related metabolic shifts. | [7][8] |
These metabolic perturbations underscore the central role of the folate pathway in bacterial viability and highlight the specific and potent effect of trimethoprim.
Conclusion
Trimethoprim remains a cornerstone for studying the folate metabolic pathway in E. coli. Its well-characterized mechanism of action, coupled with a suite of robust experimental protocols, allows for a detailed and quantitative understanding of its impact on bacterial physiology. The data and methodologies presented in this guide offer a framework for researchers to utilize trimethoprim as a tool to probe this essential pathway, investigate mechanisms of antibiotic resistance, and explore novel therapeutic strategies. The continued study of the intricate interplay between trimethoprim and the metabolic network of E. coli will undoubtedly yield further insights into the fundamental principles of bacterial metabolism and antibiotic action.
References
- 1. Preparation and LC/MS-based metabolomic analysis of samples [bio-protocol.org]
- 2. Effect of trimethoprim on macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of sample preparation methods for metabolic profiling analysis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH plays a role in the mode of action of trimethoprim on Escherichia coli | PLOS One [journals.plos.org]
- 9. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas Chromatography-Mass Spectrometry-Based Metabolite Profiling of Salmonella enterica Serovar Typhimurium Differentiates between Biofilm and Planktonic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. korld.nil.gov.pl [korld.nil.gov.pl]
- 13. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 15. microbenotes.com [microbenotes.com]
- 16. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
Trimethoprim as a Chemical Probe for Studying Dihydrofolate Reductase Function: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trimethoprim (TMP) is a synthetic antibiotic that acts as a potent and selective competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] Its high affinity for bacterial DHFR over its mammalian counterpart has established it as a valuable chemical probe for dissecting the function and inhibition of this essential enzyme.[1][2] This guide provides a comprehensive overview of Trimethoprim's mechanism of action, its application in studying DHFR, detailed experimental protocols, and quantitative data to facilitate its use as a research tool.
Introduction to Dihydrofolate Reductase and Trimethoprim
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for DNA synthesis and cellular replication.[4][5] The central role of DHFR in cell proliferation has made it an attractive target for antimicrobial and anticancer therapies.[4][6]
Trimethoprim is a lipophilic antifolate agent characterized by a 2,4-diaminopyrimidine ring linked to a trimethoxybenzyl moiety.[1][3] This structure allows it to act as a competitive inhibitor by binding to the active site of DHFR, thereby preventing the binding of the natural substrate, DHF.[5][7]
Mechanism of Action of Trimethoprim
Trimethoprim's inhibitory activity stems from its structural similarity to the pteridine portion of dihydrofolate, allowing it to fit into the active site of DHFR.[1] The binding is characterized by a network of hydrogen bonds and van der Waals interactions between the drug and amino acid residues in the active site.[1] By occupying the active site, Trimethoprim physically blocks the access of DHF, halting the production of THF and leading to the downstream inhibition of DNA and protein synthesis, ultimately resulting in bacteriostasis.[1][2]
A key feature of Trimethoprim as a chemical probe is its remarkable selectivity for bacterial DHFR over human DHFR. The binding affinity of trimethoprim for bacterial DHFR is several thousand times greater than its affinity for the human enzyme.[1] This selectivity is attributed to differences in the amino acid residues within the active sites of the respective enzymes.[1]
Quantitative Data: Inhibition of Dihydrofolate Reductase
The efficacy of Trimethoprim and its analogs as DHFR inhibitors is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the species of DHFR and the presence of resistance-conferring mutations.
| DHFR Source | Inhibitor | IC50 (µM) | Ki (nM) | Reference |
| Escherichia coli (Wild-Type) | Trimethoprim | 0.005 | 15 | [8] |
| Escherichia coli (W30R mutant) | Trimethoprim | - | 23-fold increase vs WT | [9] |
| Escherichia coli (P21L mutant) | Trimethoprim | - | 11-fold increase vs WT | [9] |
| Human (recombinant) | Trimethoprim | 55.26 | - | [4] |
| Human (recombinant) | Methotrexate (Reference) | 0.08 | - | [4] |
| Staphylococcus aureus (DfrB, Wild-Type) | Trimethoprim | - | 2.7 | [10] |
| Staphylococcus aureus (DfrA mutant) | Trimethoprim | - | 820 | [3] |
| Staphylococcus aureus (DfrG mutant) | Trimethoprim | - | 31,000 | [3] |
| Staphylococcus aureus (DfrK mutant) | Trimethoprim | - | 4,260 | [3] |
| Pneumocystis jirovecii (Wild-Type) | Trimethoprim | - | - | [11] |
| Pneumocystis jirovecii (F36C mutant) | Trimethoprim | - | >100-fold increase vs WT | [11] |
| Pneumocystis jirovecii (L65P mutant) | Trimethoprim | - | >100-fold increase vs WT | [11] |
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric)
This protocol describes a standard method for determining the inhibitory activity of Trimethoprim against DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][12]
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Trimethoprim
-
Assay Buffer: 20 mM TES (pH 7.0), 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA.[9]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of Trimethoprim to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of DHFR enzyme to each well and incubate for 5 minutes at room temperature.[9]
-
Add a fixed concentration of NADPH (e.g., 100 µM) to each well and incubate for another 5 minutes.[9][12]
-
Initiate the reaction by adding a fixed concentration of DHF (e.g., 100 µM) to each well.[9][12]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each Trimethoprim concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: Folate Metabolism and Trimethoprim Inhibition
Caption: Folate synthesis pathway and points of inhibition by Sulfamethoxazole and Trimethoprim.
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for determining the IC50 of Trimethoprim against DHFR.
Trimethoprim in Studying Antimicrobial Resistance
The emergence of Trimethoprim resistance is a significant clinical concern and an active area of research.[13] Resistance mechanisms primarily involve:
-
Mutations in the chromosomal folA gene: These mutations alter the active site of DHFR, reducing its affinity for Trimethoprim.[13][14]
-
Acquisition of plasmid-encoded dfr genes: These genes encode for Trimethoprim-resistant DHFR isozymes that are not effectively inhibited by the drug.[15][16]
Trimethoprim and its analogs are invaluable tools for studying these resistance mechanisms. By comparing the inhibitory activity against wild-type and resistant DHFR variants, researchers can quantify the impact of specific mutations on drug binding and enzyme function. This knowledge is crucial for the development of novel antifolates that can overcome existing resistance.[3][14]
Structural Biology of the Trimethoprim-DHFR Interaction
The three-dimensional structures of DHFR in complex with Trimethoprim, both in binary (DHFR-TMP) and ternary (DHFR-TMP-NADPH) forms, have been extensively studied by X-ray crystallography and NMR spectroscopy.[8][17][18] These studies have provided detailed insights into the molecular interactions that govern Trimethoprim's binding and selectivity. The diaminopyrimidine ring of Trimethoprim forms key hydrogen bonds with conserved acidic residues and backbone carbonyls in the DHFR active site, while the trimethoxybenzyl group occupies a hydrophobic pocket.[1] Structural comparisons between bacterial and human DHFR have elucidated the subtle differences in active site architecture that are responsible for Trimethoprim's selectivity.[1]
Conclusion
Trimethoprim remains an indispensable chemical probe for the study of dihydrofolate reductase. Its well-characterized mechanism of action, high selectivity for bacterial DHFR, and the extensive body of available quantitative and structural data make it an ideal tool for a wide range of applications, from fundamental enzyme kinetics to the development of next-generation antimicrobial agents. This guide provides the necessary information and protocols to effectively utilize Trimethoprim in advancing our understanding of DHFR function and in the ongoing battle against antimicrobial resistance.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 6. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study | MDPI [mdpi.com]
- 7. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of a novel trimethoprim-resistant dihydrofolate reductase specified in Escherichia coli by R-plasmid R67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the conformation of trimethoprim in the binding pocket of bovine dihydrofolate reductase from a STD-NMR intensity-restrained CORCEMA-ST optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Odyssey of Trimethoprim Resistance: A Technical Guide to the Origins and Spread of dfrA Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim, a synthetic antimicrobial agent, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy, however, has been significantly undermined by the widespread emergence and dissemination of resistance mechanisms. The most prominent of these is the acquisition of mobile genetic elements carrying trimethoprim-resistant dihydrofolate reductase genes, primarily belonging to the dfrA family. This technical guide provides an in-depth exploration of the evolutionary origins of dfrA genes, their mobilization from chromosomal precursors, and their subsequent spread via plasmids and integrons. We delve into the molecular mechanisms underpinning their capture and expression, and provide detailed experimental protocols for their study. This guide is intended to be a comprehensive resource for researchers and professionals working to understand and combat the growing threat of antimicrobial resistance.
The Ancestral Source: Chromosomal folA Genes
The evolutionary journey of dfrA genes begins with the essential housekeeping gene, folA, which is present on the chromosome of most bacteria.[1][2][3] This gene encodes dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidine, and certain amino acids. Trimethoprim acts as a competitive inhibitor of the bacterial DHFR, binding to its active site with high affinity and thereby blocking this essential metabolic pathway.[1][2]
Resistance to trimethoprim can arise through mutations within the chromosomal folA gene that alter the structure of the DHFR enzyme, reducing its affinity for the antibiotic while preserving its enzymatic function.[1] Phylogenetic analyses have revealed that the diverse family of mobile dfrA genes are indeed homologs of these chromosomal folA genes.[1][4] Evidence strongly suggests that trimethoprim resistance predated the clinical introduction of the drug, with ancient chromosomal folA variants already possessing the ability to confer resistance.[2][5][6] The widespread use of trimethoprim has then created a strong selective pressure, favoring the mobilization and dissemination of these pre-existing resistance determinants.[2][5]
Mobilization and Dissemination: The Role of Mobile Genetic Elements
The transition from a chromosomally encoded resistance determinant to a globally disseminated threat is facilitated by mobile genetic elements (MGEs). Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent, is the primary mechanism for the spread of antibiotic resistance in bacteria.[7] For dfrA genes, the key players in this process are integrons and plasmids.
Integrons: The Capture and Expression Platforms
Integrons are genetic elements that function as natural cloning and expression systems for mobile gene cassettes.[8][9][10][11] They are composed of three core components:
-
An integrase gene (intI) : This gene encodes a site-specific recombinase.[8][10]
-
An attachment site (attI) : This is the specific site where the integrase mediates the insertion of gene cassettes.[8][10][12]
-
A promoter (Pc) : This promoter drives the expression of the captured gene cassettes, which typically lack their own promoters.[11][12][13]
dfrA genes are frequently found as gene cassettes within class 1 and class 2 integrons.[5][14] These cassettes are small, mobile elements containing the dfrA gene and a downstream recombination site known as attC (or 59-base element).[8] The integrase (IntI) recognizes the attC site of a circularized gene cassette and the attI site within the integron, catalyzing a site-specific recombination event that inserts the cassette into the integron.[8][10][13] This process is reversible, allowing for the excision and rearrangement of gene cassettes.
The expression of the integrase gene, intI1, in class 1 integrons is often regulated by the host cell's SOS response, which is induced by DNA damage.[11] This suggests that under conditions of stress, such as exposure to antibiotics, bacteria may increase the rate of gene cassette acquisition and rearrangement, accelerating the evolution of resistance.[11]
Plasmids: The Vehicles of Horizontal Gene Transfer
Integrons themselves are often located within larger MGEs, such as transposons and conjugative plasmids.[1][4] Plasmids are extrachromosomal DNA molecules that can replicate independently of the host chromosome and are readily transferred between bacteria through a process called conjugation.[7] The presence of dfrA-carrying integrons on conjugative plasmids is a major driver of the rapid and widespread dissemination of trimethoprim resistance among different bacterial species and genera.[1][4] Phage-plasmids, which are hybrid genetic elements with features of both phages and plasmids, have also been identified as carriers of novel dfrA genes, highlighting another route for their dissemination.[15][16]
Diversity and Prevalence of dfrA Genes
The recurrent mobilization of folA genes from different bacterial lineages has resulted in a remarkable diversity of dfrA genes, with over 40 different variants described.[3] Phylogenetic studies show that the known dfrA genes map to two large, distinct clades, suggesting at least two independent ancestral mobilization events.[1][4][17] The prevalence of specific dfrA variants can vary significantly depending on the bacterial species, geographical location, and the source of the isolates (human or animal).
Quantitative Data on dfrA Gene Prevalence
The following tables summarize the prevalence of various dfrA genes in different bacterial populations as reported in the scientific literature.
Table 1: Prevalence of dfrA Gene Variants in Escherichia coli Isolates from Human and Animal Sources in Lithuania. [2][5]
| dfrA Gene | Clinical Isolates (n=46) | Diseased Animals (n=45) | Healthy Animals (n=12) |
| dfrA1 | 17 (37.0%) | 18 (40.0%) | 7 (58.3%) |
| dfrA5 | 1 (2.2%) | 2 (4.4%) | 0 (0%) |
| dfrA8 | 6 (13.0%) | 7 (15.6%) | 0 (0%) |
| dfrA12 | 2 (4.3%) | 1 (2.2%) | 0 (0%) |
| dfrA14 | 0 (0%) | 11 (24.4%) | 2 (16.7%) |
| dfrA17 | 19 (41.3%) | 1 (2.2%) | 0 (0%) |
| dfrA1 + dfrA17 | 1 (2.2%) | 0 (0%) | 0 (0%) |
Table 2: Prevalence of dfrA Genes in Trimethoprim-Resistant Urinary Escherichia coli Isolates from Korea. [6]
| dfrA Gene | Number of Isolates (n=72) | Percentage |
| dfrA17 | 27 | 37.5% |
| dfrA12 | 26 | 36.1% |
| dfrA1 | 15 | 20.8% |
| dfrA5 | 4 | 5.6% |
| dfrA7 | 3 | 4.2% |
Table 3: Prevalence of dfrA Genes in Multidrug-Resistant Gram-Negative Bacteria from a Spanish Hospital. [18]
| Bacterial Species | dfrA Prevalence |
| Pseudomonas aeruginosa | 68.4% |
Experimental Protocols for the Study of dfrA Genes
The investigation of the origins and spread of dfrA genes employs a range of molecular biology and microbiology techniques. Below are detailed methodologies for key experiments.
Identification and Sequencing of dfrA Genes
This protocol describes the use of Polymerase Chain Reaction (PCR) and DNA sequencing to identify known dfrA genes and discover novel variants.
Materials:
-
Bacterial isolates
-
DNA extraction kit
-
PCR primers for dfrA genes (multiplex or specific) and integron conserved segments
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
Gel extraction kit
-
DNA sequencing service
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolates using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Perform multiplex PCR to screen for the presence of common dfrA gene cassettes. Primer sequences and cycling conditions should be optimized based on published literature.[2]
-
To identify the genetic context, use primers targeting the 5' and 3' conserved segments (CS) of class 1 and class 2 integrons.[6]
-
PCR reaction mixture (50 µL): 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each 10 µM primer, 0.5 µL of Taq DNA polymerase, 1 µL of template DNA (50-100 ng), and nuclease-free water to 50 µL.
-
Typical PCR cycling conditions: Initial denaturation at 95°C for 5 min, followed by 30 cycles of denaturation at 95°C for 30 s, annealing at 55-65°C (primer-dependent) for 30 s, and extension at 72°C for 1 min/kb, with a final extension at 72°C for 7 min.
-
-
Agarose Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with a DNA-safe stain. Visualize the DNA bands under UV light to determine the size of the amplicons.
-
DNA Purification and Sequencing: Excise the PCR bands of interest from the agarose gel and purify the DNA using a gel extraction kit. Send the purified DNA for Sanger sequencing using the same primers as in the PCR amplification.
-
Sequence Analysis: Analyze the sequencing results using BLASTn against the NCBI nucleotide database to identify the specific dfrA gene variant and other genes within the integron. For novel sequences, use BLASTx to identify potential open reading frames and their putative functions.
Cloning and Expression to Confirm Trimethoprim Resistance
This protocol is for cloning a putative dfrA gene into an expression vector to confirm its role in conferring trimethoprim resistance.
Materials:
-
Purified PCR product of the putative dfrA gene
-
Cloning vector (e.g., pGEM-T Easy)
-
Expression vector (e.g., pBAD)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (cloning and expression strains)
-
LB agar plates with and without trimethoprim and appropriate antibiotics for vector selection
-
Inducer for the expression vector (e.g., L-arabinose for pBAD)
Methodology:
-
Ligation into Cloning Vector: Ligate the purified PCR product into a suitable cloning vector. Transform the ligation mixture into competent E. coli cloning cells and select for transformants on appropriate antibiotic plates.
-
Plasmid Extraction and Digestion: Isolate the plasmid DNA from positive clones. Digest the plasmid and the expression vector with appropriate restriction enzymes to excise the dfrA gene and linearize the expression vector.
-
Ligation into Expression Vector: Ligate the excised dfrA gene into the linearized expression vector.
-
Transformation into Expression Host: Transform the ligation mixture into a suitable E. coli expression strain.
-
Confirmation of Resistance Phenotype:
-
Streak the transformed cells onto LB agar plates containing trimethoprim (at a concentration that inhibits the growth of the untransformed host) and the antibiotic for plasmid selection.
-
Include a plate with the inducer to ensure the expression of the cloned gene.
-
Growth on the trimethoprim-containing plates confirms that the cloned gene confers resistance.
-
-
Minimum Inhibitory Concentration (MIC) Determination: Perform broth microdilution assays to quantify the level of trimethoprim resistance conferred by the cloned gene.[4]
Bacterial Conjugation to Demonstrate Horizontal Gene Transfer
This protocol describes a method to demonstrate the transfer of a dfrA-carrying plasmid from a donor to a recipient bacterium.[7][19][20]
Materials:
-
Donor bacterial strain carrying the dfrA plasmid (with a selectable marker, e.g., resistance to another antibiotic).
-
Recipient bacterial strain (susceptible to trimethoprim and the plasmid's selectable marker, but with a different selectable marker, e.g., chromosomal resistance to nalidixic acid).
-
LB broth and agar plates.
-
Selective agar plates containing trimethoprim and the recipient's selectable marker.
Methodology:
-
Culture Preparation: Grow overnight cultures of the donor and recipient strains in LB broth. The donor culture should contain the antibiotic to maintain the plasmid.
-
Mating: Mix equal volumes of the donor and recipient cultures in a fresh tube of LB broth. Incubate the mating mixture at 37°C for 4-6 hours without shaking to allow for conjugation to occur.
-
Selection of Transconjugants: Plate serial dilutions of the mating mixture onto selective agar plates containing both trimethoprim (to select for the plasmid) and the recipient's selectable marker (to select against the donor).
-
Confirmation: The growth of colonies on the selective plates indicates successful transfer of the dfrA-carrying plasmid. These colonies are transconjugants. Confirm the presence of the plasmid in the transconjugants by plasmid extraction and PCR for the dfrA gene.
Phylogenetic Analysis of DfrA Protein Sequences
This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships between different DfrA proteins.[4][14][21][22]
Materials:
-
DfrA protein sequences in FASTA format.
-
Multiple sequence alignment software (e.g., Clustal Omega, MUSCLE).
-
Phylogenetic analysis software (e.g., MEGA, MrBayes).
Methodology:
-
Sequence Retrieval: Obtain DfrA protein sequences from public databases like NCBI GenBank. Include representative FolA sequences as an outgroup.
-
Multiple Sequence Alignment: Align the collected protein sequences using a multiple sequence alignment tool. This step is crucial for identifying homologous positions.
-
Phylogenetic Tree Construction:
-
Use a program like MEGA to construct the phylogenetic tree.
-
Choose an appropriate substitution model (e.g., JTT, WAG) based on statistical tests.
-
Select a tree-building method, such as Maximum Likelihood or Neighbor-Joining.
-
Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree. The branching pattern will illustrate the evolutionary relationships between the different DfrA proteins, providing insights into their origins and divergence.
Visualizing the Evolutionary Pathways and Molecular Mechanisms
Graphviz diagrams are used here to illustrate the key processes in the evolution and spread of dfrA genes.
Caption: Evolutionary pathway of a dfrA gene from a chromosomal mutation to a mobile resistance determinant.
Caption: Experimental workflow for the characterization of dfrA resistance genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration into the origins and mobilization of di-hydrofolate reductase genes and the emergence of clinical resistance to trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of trimethoprim resistance genes in Escherichia coli isolates of human and animal origin in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prevalence of trimethoprim-resistance-conferring dihydrofolate reductase genes in urinary isolates of Escherichia coli in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of a plasmid conjugation procedure to monitor horizontal transfer of an extended-spectrum β-lactamase resistance gene under food chain scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integron cassette insertion: a recombination process involving a folded single strand substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene cassette - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Integrons in the development of antimicrobial resistance: critical review and perspectives [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and analysis of integrons and cassette arrays in bacterial genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two novel trimethoprim resistance genes, dfra50 and dfra51, identified in phage-plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of trimethoprim-sulfamethoxazole resistance genes and their relatedness to class 1 integron and insertion sequence common region in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ProtocolsConjugation < Lab < TWiki [barricklab.org]
- 20. DNA transfer by conjugation [instr.bact.wisc.edu]
- 21. Using Phylogenetic Analysis to Investigate Eukaryotic Gene Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
An In-depth Technical Guide to the Basic Principles of Trimethoprim Resistance in Gram-Negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trimethoprim, a synthetic antimicrobial agent, has long been a cornerstone in the treatment of infections caused by gram-negative bacteria, often in combination with sulfamethoxazole. Its efficacy is rooted in the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA, RNA, and protein synthesis. However, the emergence and spread of trimethoprim resistance pose a significant threat to its clinical utility. This guide provides a comprehensive overview of the fundamental molecular mechanisms underpinning trimethoprim resistance in gram-negative bacteria, with a focus on the genetic determinants, their prevalence, and the kinetic properties of the resistant enzymes. Detailed experimental protocols for the identification and characterization of these resistance mechanisms are also provided to aid researchers in their efforts to understand and combat this growing challenge.
Core Principles of Trimethoprim Action and Resistance
Trimethoprim acts as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), encoded by the folA gene.[1] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. By binding to the active site of DHFR with high affinity, trimethoprim effectively blocks the production of THF, leading to a bacteriostatic effect.[1]
The primary mechanism of high-level trimethoprim resistance in gram-negative bacteria is not due to mutations in the chromosomal folA gene, but rather the acquisition of mobile genetic elements that carry trimethoprim-resistant dfr genes.[2] These genes encode alternative DHFR enzymes that are significantly less susceptible to inhibition by trimethoprim, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.
The Role of Dihydrofolate Reductase (dfr) Genes
There are two main families of acquired trimethoprim resistance genes, dfrA and dfrB, which are genetically distinct.
-
dfrA Genes: This is the larger and more clinically significant family, with over 30 different types identified.[3] These genes are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their rapid dissemination among bacterial populations.[2] Integrons, in particular, are genetic platforms that can capture and express gene cassettes, often carrying multiple antibiotic resistance genes, including various dfrA cassettes.[2]
-
dfrB Genes: This family encodes DHFR enzymes that are structurally unrelated to the FolA and DfrA proteins. DfrB enzymes are intrinsically highly resistant to trimethoprim.[4] While historically considered less common, they are an emerging concern and have been identified in a variety of gram-negative pathogens, often associated with mobile genetic elements.[4]
The following diagram illustrates the folic acid synthesis pathway and the mechanism of trimethoprim action and resistance.
Quantitative Data on Trimethoprim Resistance
The prevalence of different dfr genes varies geographically and by bacterial species. The following tables summarize key quantitative data related to trimethoprim resistance in Escherichia coli and Klebsiella pneumoniae, two of the most common gram-negative pathogens.
Table 1: Prevalence of Common dfrA Genes in Trimethoprim-Resistant Escherichia coli Clinical Isolates
| dfrA Gene | Prevalence (%) | Reference(s) |
| dfrA1 | 15-25 | [2][5][6] |
| dfrA5 | 4-10 | [6][7] |
| dfrA7 | 3-5 | [7] |
| dfrA12 | 18-26 | [7][8] |
| dfrA17 | 27-38 | [7][8] |
Table 2: Prevalence of Common dfrA Genes in Trimethoprim-Resistant Klebsiella pneumoniae Clinical Isolates
| dfrA Gene | Prevalence (%) | Reference(s) |
| dfrA1 | Most Prevalent | [2] |
| dfrA5 | Less Common | [2] |
| dfrA7 | Less Common | [2] |
| dfrA8 | Less Common | [2] |
| dfrA12 | Less Common | [2] |
| dfrA14 | Less Common | [2] |
| dfrA17 | Rare | [2] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Trimethoprim for E. coli Strains with Different Resistance Mechanisms
| Resistance Mechanism | MIC Range (µg/mL) | Reference(s) |
| Susceptible (no acquired dfr gene) | ≤ 2 | [9] |
| dfrA1 | >1024 | [10] |
| dfrA5 | >1024 | [7] |
| dfrA7 | >1024 | [7] |
| dfrA12 | >1024 | [7] |
| dfrA17 | >1024 | [7] |
| dfrA-containing clinical isolate | 250 - >1000 | [11] |
Table 4: Kinetic Parameters of Dihydrofolate Reductase Enzymes
| Enzyme | Km for DHF (µM) | Ki for Trimethoprim (nM) | Reference(s) |
| DfrA | 5.76 | 820 | [11] |
| DfrB | 13.35 | 2.7 | [11] |
| DfrG | 8.9 | 31,000 | [11] |
| DfrK | 11.0 | 4,260 | [11] |
Experimental Protocols for Characterizing Trimethoprim Resistance
The following section provides detailed methodologies for key experiments used to identify and characterize trimethoprim resistance in gram-negative bacteria.
Workflow for Identification and Characterization of Trimethoprim Resistance
The diagram below outlines a typical experimental workflow.
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of trimethoprim at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the trimethoprim stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.
-
Preparation of Antibiotic Plates: Prepare a series of Mueller-Hinton agar plates containing twofold dilutions of trimethoprim.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of trimethoprim that prevents the growth of bacterial colonies.
Molecular Identification of dfr Genes by Multiplex PCR
-
DNA Extraction: Extract genomic DNA from the trimethoprim-resistant bacterial isolate.
-
Primer Design: Utilize previously validated primer sets specific for the most common dfrA genes (dfrA1, dfrA5, dfrA7, dfrA12, dfrA17).
-
PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the multiplex primer set.
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the presence and size of the amplicons, which correspond to specific dfr genes.
Cloning and Expression of dfr Genes
-
Gene Amplification: Amplify the full-length dfr gene from the resistant isolate using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the PCR product and a suitable expression vector (e.g., pUC19) with the chosen restriction enzymes.
-
Ligation: Ligate the digested dfr gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli expression host strain (e.g., DH5α or BL21(DE3)).
-
Selection and Screening: Plate the transformed cells on selective agar medium containing an appropriate antibiotic. Screen colonies for the presence of the insert by colony PCR or restriction digest of plasmid DNA.[12]
-
Expression: Induce the expression of the recombinant Dfr protein in the selected clone, typically with IPTG if using a T7 promoter-based vector.[13]
Dihydrofolate Reductase (DHFR) Enzyme Kinetics Assay
-
Protein Purification: Purify the recombinant Dfr protein from the expression host using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Activity Assay: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM TES, pH 7.0), NADPH, and the purified Dfr enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, dihydrofolate (DHF).
-
Kinetic Parameter Determination:
-
Km: Measure the initial reaction rates at varying concentrations of DHF to determine the Michaelis constant (Km).
-
Ki: To determine the inhibitor constant (Ki) for trimethoprim, perform the assay with a fixed concentration of DHF and varying concentrations of the inhibitor.
-
Conclusion
Trimethoprim resistance in gram-negative bacteria is a complex and evolving challenge, primarily driven by the acquisition and dissemination of dfr genes. A thorough understanding of the molecular mechanisms of resistance, coupled with robust experimental methodologies, is essential for the surveillance of resistance trends and the development of novel therapeutic strategies. This guide provides a foundational framework for researchers and drug development professionals to navigate the core principles of trimethoprim resistance and to apply standardized protocols for its investigation. Continued research in this area is critical to preserving the efficacy of this important antimicrobial agent.
References
- 1. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aensiweb.net [aensiweb.net]
- 4. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of trimethoprim resistance genes in Escherichia coli isolates of human and animal origin in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Genomic analysis of trimethoprim-resistant extraintestinal pathogenic Escherichia coli and recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Methods for Selecting Recombinant Clones | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
Understanding the Genetic Basis of Intrinsic Trimethoprim Resistance in Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim, a synthetic antimicrobial agent, has been a cornerstone in the treatment of bacterial infections for decades, often used in combination with sulfamethoxazole. Its efficacy stems from the targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, making its disruption detrimental to bacterial survival. However, the widespread use of trimethoprim has inevitably led to the emergence and spread of resistance, posing a significant challenge to its clinical utility. This guide provides a comprehensive overview of the genetic mechanisms underpinning intrinsic trimethoprim resistance in bacteria, intended to inform research and the development of novel antimicrobial strategies.
Intrinsic resistance to trimethoprim is primarily mediated by genetic alterations that either modify the drug's target, reduce its intracellular concentration, or bypass its inhibitory effect. These mechanisms can be broadly categorized into:
-
Target Modification: Alterations in the DHFR enzyme, encoded by the folA gene, that reduce its affinity for trimethoprim.
-
Target Protection/Bypass: Acquisition of mobile genetic elements carrying alternative, trimethoprim-resistant DHFR genes (dfr genes).
-
Reduced Drug Accumulation: Overexpression of efflux pumps that actively transport trimethoprim out of the bacterial cell.
-
Target Overproduction: Increased expression of the native DHFR enzyme.
This document will delve into the molecular details of these mechanisms, present quantitative data on their impact, outline key experimental protocols for their investigation, and provide visual representations of the associated pathways and workflows.
Core Mechanisms of Intrinsic Trimethoprim Resistance
The primary mechanism of high-level trimethoprim resistance is the acquisition of horizontally transferable genes encoding trimethoprim-insensitive DHFR enzymes.[1][2][3][4] Chromosomal mutations also contribute to resistance, often providing a lower level of resistance or acting in concert with other mechanisms.[2][5][6]
Acquired Resistance: The Role of dfr Genes
The most clinically significant mechanism of trimethoprim resistance involves the acquisition of mobile genetic elements, such as plasmids and integrons, that carry genes encoding trimethoprim-resistant DHFR enzymes.[5][7][8] These acquired genes are known as dfr genes, and they are broadly classified into two main families, dfrA and dfrB, which are evolutionarily unrelated.[5][9]
-
dfrA Genes: This family consists of homologues to the chromosomal folA gene and is the larger of the two families, with over 30 different types identified in clinical isolates.[5][10] These genes are often found as gene cassettes within integrons, facilitating their rapid dissemination among different bacterial species.[8][10]
-
dfrB Genes: These genes encode smaller, structurally distinct DHFR enzymes and are functional analogues of FolA.[5][9] While less numerous than dfrA genes, dfrB genes can confer very high levels of trimethoprim resistance.[9][11] They are also frequently associated with mobile genetic elements.[9][11]
The presence of these acquired dfr genes allows bacteria to continue folate synthesis even in the presence of trimethoprim, as the resistant DHFR enzyme is unaffected by the antibiotic.[9]
Chromosomal Mutations in the folA Gene
Mutations within the chromosomal folA gene, which encodes the native DHFR, can also lead to trimethoprim resistance. These mutations typically result in amino acid substitutions that alter the structure of the trimethoprim binding site, thereby reducing the drug's affinity for the enzyme.[2] While this mechanism generally confers a lower level of resistance compared to the acquisition of dfr genes, it is a crucial step in the evolution of resistance.[5]
Several key mutations in the folA gene of Escherichia coli have been identified through laboratory evolution experiments, including those at positions P21, A26, D27, L28, W30, I94, and F153.[12] The L28R mutation is one of the most frequently observed and has a significant impact on trimethoprim resistance.[12] Similarly, in Streptococcus pneumoniae, the Ile100-Leu mutation in the DHFR gene has been shown to result in a 50-fold increase in the 50% inhibitory dose (ID50) of trimethoprim.[13]
Overexpression of Dihydrofolate Reductase
An increase in the intracellular concentration of the native DHFR enzyme can also contribute to trimethoprim resistance.[3][4][7][14] This can be achieved through mutations in the promoter region of the folA gene, leading to increased transcription, or through gene duplication events.[5][6][14] By overproducing the target enzyme, the bacterium can effectively titrate out the inhibitory effect of trimethoprim. In E. coli, mutations in the mgrB locus have been shown to lead to the overexpression of DHFR.[6]
Efflux Pumps
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[2] The overexpression or acquisition of efflux pumps that recognize trimethoprim can reduce its intracellular concentration, thereby diminishing its inhibitory effect.[2] Several efflux pump systems, such as the Resistance-Nodulation-Cell Division (RND) family pumps MexAB-OprM in Pseudomonas aeruginosa and AdeIJK in Acinetobacter baumannii, have been implicated in trimethoprim resistance.[2]
Data Presentation: Quantitative Analysis of Trimethoprim Resistance
The following tables summarize quantitative data related to the genetic determinants of trimethoprim resistance, including the impact of specific mutations on the minimum inhibitory concentration (MIC) and the prevalence of various resistance genes.
Table 1: Effect of folA Mutations on Trimethoprim MIC in Various Bacteria
| Bacterial Species | Mutation(s) | Fold Increase in MIC/ID50 | Reference |
| Streptococcus pneumoniae | Ile100-Leu | 50-fold increase in ID50 | [13] |
| Listeria monocytogenes | Met20-Val, Pro21-Leu, Thr46-Asn, Val95-Leu | 32- to 64-fold decrease in susceptibility | [15] |
| Listeria monocytogenes | Met20-Ile + Thr46-Asn, Thr46-Asn + Leu85-Phe | 32- to 64-fold decrease in susceptibility | [15] |
| Burkholderia pseudomallei | I99L | Contributes to resistance | [16] |
Table 2: Prevalence of Acquired Trimethoprim Resistance Genes (dfr) in Clinical Isolates
| Gene | Bacterial Species | Prevalence | Reference |
| dfrA genes | E. coli and Klebsiella spp. | Detected in 78.4% of trimethoprim-resistant isolates | [17] |
| dfrA1 | Proteus mirabilis | Detected in 67.6% of trimethoprim-resistant isolates | [17] |
| dfrF | Streptococcus pyogenes (India) | 60.9% of resistant isolates | [1][3][4] |
| dfrG | Streptococcus pyogenes (India) | 33.3% of resistant isolates | [1][3][4] |
| dfrF | Streptococcus pyogenes (Germany) | Present in 4 out of 5 resistant isolates | [1][3][4] |
Experimental Protocols
Investigating the genetic basis of trimethoprim resistance involves a combination of microbiological, molecular, and genetic techniques. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. It is a fundamental measure of susceptibility.
a) Broth Microdilution Method
-
Preparation of Trimethoprim Stock Solution: Prepare a stock solution of trimethoprim in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of trimethoprim in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of trimethoprim at which there is no visible growth.
b) E-test (Epsilometer Test)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Application of E-test Strip: Aseptically place the E-test strip, which contains a predefined gradient of trimethoprim, onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.
Identification of Resistance Genes by PCR and Sequencing
a) DNA Extraction:
-
Culture the bacterial isolate overnight in a suitable broth medium.
-
Harvest the bacterial cells by centrifugation.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
b) PCR Amplification of folA and dfr Genes:
-
Design primers specific to the folA gene of the target bacterium and to conserved regions of various dfr gene families (dfrA, dfrB, etc.).
-
Set up PCR reactions containing the extracted genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using an appropriate thermal cycling program (annealing temperature will depend on the primers used).
-
Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.
c) DNA Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Sequence the purified PCR products using the Sanger sequencing method.
-
Analyze the resulting DNA sequences to identify mutations in the folA gene by comparing them to a wild-type reference sequence. For dfr genes, use BLAST (Basic Local Alignment Search Tool) to identify the specific gene type.
Functional Confirmation of Resistance Genes by Cloning and Expression
-
Cloning: Ligate the PCR-amplified folA or dfr gene into an appropriate expression vector.
-
Transformation: Transform a susceptible host strain of bacteria (e.g., E. coli DH5α) with the recombinant plasmid.
-
Selection: Select for transformants on agar plates containing an antibiotic corresponding to the resistance marker on the vector.
-
Expression and MIC Determination: Induce the expression of the cloned gene (if using an inducible promoter) and determine the trimethoprim MIC of the transformed strain as described above. An increase in the MIC compared to the host strain carrying an empty vector confirms the resistance-conferring function of the cloned gene.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the genetic basis of trimethoprim resistance.
References
- 1. Factors that cause trimethoprim resistance in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration into the origins and mobilization of di-hydrofolate reductase genes and the emergence of clinical resistance to trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes [frontiersin.org]
- 9. The Bacterial Genomic Context of Highly Trimethoprim-Resistant DfrB Dihydrofolate Reductases Highlights an Emerging Threat to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Highly Trimethoprim-Resistant DfrB Dihydrofolate Reductases in Diverse Environmental Settings Suggests an Evolutionary Advantage Unrelated to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in the dihydrofolate reductase gene of trimethoprim-resistant isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Identification of the Molecular Mechanism of Trimethoprim Resistance in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Resistance to Folate Pathway Inhibitors in Burkholderia pseudomallei: Deviation from the Norm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial resistance in urinary pathogens and culture-independent detection of trimethoprim resistance in urine from patients with urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Trimethoprim Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition prevents the synthesis of tetrahydrofolic acid, a crucial component for the production of nucleic acids and proteins. Trimethoprim sulfate is a water-soluble salt of trimethoprim commonly used in in vitro susceptibility testing. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative method in microbiology to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This document provides detailed protocols for determining the MIC of Trimethoprim sulfate using the broth microdilution and agar dilution methods, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Assay
The MIC is determined by incubating a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is considered the MIC. For Trimethoprim, a bacteriostatic agent, the endpoint is typically read as the lowest concentration that inhibits 80% of growth compared to the positive control.[3]
Materials and Reagents
-
Trimethoprim sulfate reference powder
-
Sterile distilled water or a suitable solvent for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile petri dishes
-
Bacterial strains (test isolates and quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Inoculating loops or sterile swabs
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing.[3] Recommended QC strains with their expected MIC ranges for Trimethoprim are listed below. Testing should be performed with each new batch of reagents and on each day of testing.[3]
| Quality Control Strain | Method | Organization | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | CLSI | 0.5 - 2 |
| EUCAST | 0.5 - 2[4][5] | ||
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | CLSI | 0.25 - 2 |
| EUCAST | 0.5 - 2 |
Experimental Protocols
Preparation of Trimethoprim Sulfate Stock Solution
-
Calculate the amount of Trimethoprim sulfate powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Dissolve the powder in a suitable sterile solvent. For Trimethoprim sulfate, sterile distilled water is appropriate.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below.
Broth Microdilution Method
This method is considered a reference standard for MIC determination.[2]
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Trimethoprim sulfate stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic.
-
This will result in 100 µL of varying antibiotic concentrations in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL (this can vary, the key is the final inoculum concentration).
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Trimethoprim sulfate that shows no visible growth (or a significant reduction in growth, typically ≥80%, for bacteriostatic agents) compared to the growth control.[3] Growth appears as turbidity or a button at the bottom of the well.
-
Agar Dilution Method
This method is another reference standard and is particularly useful for testing multiple isolates simultaneously.
-
Preparation of Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Preparation of Agar Plates:
-
Prepare a series of molten and cooled (to 45-50°C) MHA tubes.
-
Add the appropriate volume of the Trimethoprim sulfate stock solution to each tube to achieve the desired final concentrations after mixing with the agar.
-
Mix the contents of each tube thoroughly and pour into sterile petri dishes.
-
Allow the agar to solidify completely. Include a growth control plate with no antibiotic.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of each agar plate, starting from the lowest to the highest concentration.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Trimethoprim sulfate at which there is no growth, a barely visible haze, or one or two colonies at the inoculation spot.
-
Data Presentation
Interpretive Criteria for Trimethoprim
The following table provides the clinical breakpoints for Trimethoprim against common bacteria as established by CLSI and EUCAST. These values are used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
| Organism | Organization | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | CLSI | ≤2 | - | ≥4 |
| EUCAST | ≤0.5 | 1 | >1[6] | |
| Staphylococcus aureus | CLSI | ≤2 | - | ≥4 |
| EUCAST | ≤2 | - | >2 | |
| Haemophilus influenzae | CLSI | ≤0.5 | 1-2 | ≥4 |
| EUCAST | ≤0.5 | 1 | >1[6] |
Note: Breakpoints are subject to change and users should refer to the latest CLSI M100 or EUCAST breakpoint tables.[7][8]
Visualization of Experimental Workflow
References
- 1. RIDACOM â Comprehensive Bioscience Supplier - MIC Trimethoprim/Sulfamethoxazole for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 2. scribd.com [scribd.com]
- 3. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korld.nil.gov.pl [korld.nil.gov.pl]
- 5. aurosan-shop.de [aurosan-shop.de]
- 6. DSpace [diposit.ub.edu]
- 7. iacld.com [iacld.com]
- 8. nicd.ac.za [nicd.ac.za]
Application Note: Utilizing Trimethoprim Sulfate for Robust Selection of Recombinant Plasmids in E. coli DH5α
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of trimethoprim sulfate as a selective agent for recombinant plasmids in Escherichia coli DH5α. Trimethoprim offers a stable and cost-effective alternative to commonly used antibiotics like ampicillin. This document details the underlying mechanism of trimethoprim action and resistance, provides structured protocols for its application in a laboratory setting, and includes visual aids to facilitate understanding of the molecular pathways and experimental procedures.
Introduction
The selection of successfully transformed bacterial cells is a cornerstone of molecular cloning. This is typically achieved by incorporating an antibiotic resistance gene into the plasmid vector and culturing the transformed bacteria on a medium containing the corresponding antibiotic. While ampicillin and kanamycin are widely used, trimethoprim presents a valuable alternative. Trimethoprim is a synthetic antibiotic that inhibits the folic acid pathway, which is essential for bacterial growth.[1][2] Resistance is conferred by plasmid-borne genes encoding a trimethoprim-insensitive dihydrofolate reductase (DHFR), making it an effective selection system.[3][4] This note focuses on the practical application of trimethoprim sulfate for selecting recombinant plasmids in the common laboratory strain E. coli DH5α.
Mechanism of Action and Resistance
Trimethoprim functions by competitively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][6] Inhibition of DHFR leads to a depletion of THF, thereby halting bacterial growth.[5][7]
Resistance to trimethoprim in the context of plasmid selection is typically achieved through the expression of a plasmid-encoded DHFR gene (e.g., dfrA or dfrB families) that is significantly less susceptible to inhibition by trimethoprim.[3][8][9] This plasmid-derived enzyme bypasses the inhibited chromosomal DHFR, allowing the folic acid pathway to proceed and enabling the synthesis of essential metabolites for bacterial survival and proliferation.[8][10]
Caption: Mechanism of trimethoprim action and resistance.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of trimethoprim sulfate in E. coli DH5α selection.
| Parameter | Value | Reference |
| Compound | Trimethoprim Sulfate | - |
| Molecular Weight | 640.7 g/mol | - |
| Stock Solution Concentration | 50 mg/mL in DMSO | Recommended |
| Working Concentration in Media | 50 - 64 µg/mL (mg/L) | [10] |
| Storage of Stock Solution | -20°C, protected from light | General Practice |
| Storage of Selective Plates | 4°C, for up to 1 month | General Practice |
Experimental Protocols
Materials and Reagents
-
Trimethoprim sulfate powder
-
Dimethyl sulfoxide (DMSO)
-
E. coli DH5α competent cells
-
Recombinant plasmid containing a trimethoprim resistance gene
-
Luria-Bertani (LB) broth
-
LB agar
-
Sterile tubes and culture plates
-
Incubator
-
Shaking incubator
Protocol 1: Preparation of Trimethoprim Sulfate Stock Solution (50 mg/mL)
-
Weigh out 500 mg of trimethoprim sulfate powder.
-
Dissolve the powder in 10 mL of 100% DMSO.
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Trimethoprim Selective LB Agar Plates
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the LB agar to sterilize it.
-
Allow the agar to cool to approximately 50-55°C. It should be cool enough to touch the flask without discomfort.
-
Thaw an aliquot of the 50 mg/mL trimethoprim stock solution.
-
Add the trimethoprim stock solution to the molten agar to a final concentration of 50-64 µg/mL. For example, add 1 mL of the 50 mg/mL stock solution to 1 liter of LB agar for a final concentration of 50 µg/mL.
-
Swirl the flask gently to ensure the antibiotic is evenly distributed.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C.
Protocol 3: Transformation and Selection of Recombinant E. coli DH5α
Caption: Experimental workflow for transformation and selection.
-
Transformation:
-
Thaw a tube of competent E. coli DH5α cells on ice.
-
Add 1-5 µL of your recombinant plasmid DNA (containing the trimethoprim resistance gene) to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 20-30 minutes.
-
Perform a heat shock by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.
-
Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the resistance gene.
-
-
Plating and Selection:
-
Spread 50-200 µL of the transformed cell culture onto pre-warmed trimethoprim selective LB agar plates.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
-
Colony Selection:
-
Observe the plates for the growth of colonies. Each colony represents a clone derived from a single transformed cell.
-
Pick individual colonies for further analysis, such as plasmid DNA extraction (miniprep) and verification by restriction digest or sequencing.
-
Conclusion
Trimethoprim sulfate is an effective and reliable selective agent for recombinant plasmid maintenance in E. coli DH5α. Its distinct mechanism of action and the availability of small, efficient resistance genes make it a valuable tool in molecular biology. By following the detailed protocols outlined in this application note, researchers can successfully implement trimethoprim-based selection in their cloning workflows.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. New Gene Cassettes for Trimethoprim Resistance, dfr13, and Streptomycin-Spectinomycin Resistance, aadA4, Inserted on a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel type of plasmid-borne resistance to trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 6. Mechanism of the antimicrobial drug trimethoprim revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and functional verification of size-reduced plasmids based on TMP resistance gene dfrB10 - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Optimal Working Concentration of Trimethoprim for Bacterial Selection Plates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic that inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. By blocking the conversion of dihydrofolate to tetrahydrofolate, Trimethoprim deprives bacteria of essential precursors for DNA, RNA, and protein synthesis.[1][2][3][4][5] This selective inhibition makes it a valuable tool for bacterial selection in molecular biology and microbiology research. Establishing an appropriate working concentration of Trimethoprim in selective agar plates is critical for effectively isolating bacteria harboring resistance genes while preventing the growth of susceptible organisms. This document provides a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in determining and preparing the optimal working concentration of Trimethoprim for their specific experimental needs.
Mechanism of Action of Trimethoprim
Trimethoprim's efficacy stems from its high affinity for bacterial DHFR, while exhibiting a significantly lower affinity for the mammalian counterpart, ensuring selective toxicity.[2][5] The inhibition of DHFR disrupts the synthesis of thymidine, purines, and certain amino acids, ultimately halting bacterial growth.
References
- 1. Holistic understanding of trimethoprim resistance in Streptococcus pneumoniae using an integrative approach of genome-wide association study, resistance reconstruction, and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. antimicrobianos.com.ar [antimicrobianos.com.ar]
Application Notes and Protocols: In Vitro Antibacterial Activity Assay of Trimethoprim Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antibacterial activity of Trimethoprim against clinically relevant bacterial isolates.
Introduction to Trimethoprim
Trimethoprim is a synthetic antibiotic that inhibits the production of tetrahydrofolic acid, an essential precursor in the synthesis of DNA and RNA in bacteria.[1][2] It achieves this by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical in the folic acid pathway.[2][3][4] Due to its high affinity for the bacterial enzyme over its mammalian counterpart, Trimethoprim is an effective antibacterial agent.[2][4] It is often used in combination with sulfamethoxazole to create a synergistic effect, blocking two distinct steps in the same metabolic pathway.[1][2] However, the emergence of resistance, primarily through mutations in the DHFR enzyme, is a growing concern.[2][5]
Key Experimental Protocols
Accurate determination of the in vitro activity of Trimethoprim is crucial for clinical diagnostics and drug development. The following are standard protocols for assessing its antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] Broth microdilution and disk diffusion are the most common methods for determining the MIC of Trimethoprim.
This method is considered the reference standard by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for testing rapidly growing aerobic bacteria.[7] It involves a serial dilution of the antimicrobial agent in a liquid growth medium.[6]
Protocol:
-
Preparation of Trimethoprim Stock Solution: Prepare a stock solution of Trimethoprim at a concentration based on its expected potency.
-
Preparation of 96-Well Microtiter Plate:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[6]
-
Add 100 µL of the Trimethoprim stock solution to the wells in the first column, achieving a 1:2 dilution.[6]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration.[6]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[6]
-
Suspend the colonies in sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).[6]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[6][7]
-
-
Inoculation and Incubation:
-
Reading the MIC:
The disk diffusion method is a semi-quantitative test where a paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate inoculated with the test organism.[12]
Protocol:
-
Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a depth of about 4 mm.[13] For fastidious organisms, supplement the medium as required (e.g., with 5% sterile, defibrinated blood for Streptococcus spp.).[13]
-
Preparation of Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).[13]
-
Inoculation:
-
Dip a sterile, non-toxic cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[13]
-
Streak the entire agar surface of the plate with the swab three times, rotating the plate approximately 60° between each streaking to ensure uniform growth.[13]
-
-
Application of Disks:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[14]
-
Measuring the Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
For Trimethoprim and sulfonamides, disregard slight growth (20% or less of the lawn of growth) and measure the more obvious margin to determine the zone diameter.[16]
-
Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or EUCAST.[16]
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare tubes with CAMHB containing Trimethoprim at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Trimethoprim concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Data Presentation
Quality Control (QC) Ranges
Adherence to QC protocols is essential for accurate and reproducible results. The following table provides CLSI and EUCAST recommended QC ranges for Trimethoprim/Sulfamethoxazole against reference strains.
| QC Strain | Method | Antimicrobial Agent | Concentration (µg/mL) or Disk Content (µg) | Acceptable QC Range (MIC in µg/mL or Zone Diameter in mm) | Reference |
| Escherichia coli ATCC 25922 | Broth Microdilution | Trimethoprim/Sulfamethoxazole | 1:19 ratio | ≤0.5/9.5 | CLSI M100 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | Trimethoprim/Sulfamethoxazole | 1:19 ratio | 0.12/2.28 - 1/19 | CLSI M100 |
| Escherichia coli ATCC 25922 | Disk Diffusion | Trimethoprim/Sulfamethoxazole | 1.25/23.75 µg | 23 - 29 mm | CLSI M100 |
| Staphylococcus aureus ATCC 25922 | Disk Diffusion | Trimethoprim/Sulfamethoxazole | 1.25/23.75 µg | 24 - 32 mm | CLSI M100 |
Example MIC Data for Trimethoprim/Sulfamethoxazole
The following table summarizes example MIC values for Trimethoprim/Sulfamethoxazole against various clinical isolates. Note that susceptibility can vary significantly based on geographic location and the specific strain. The values are expressed as the concentration of the Trimethoprim component.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (Susceptible ≤ µg/mL) - CLSI |
| Escherichia coli | ≤0.5 | >4 | ≤2/38 |
| Klebsiella pneumoniae | ≤0.5 | >4 | ≤2/38 |
| Proteus mirabilis | ≤0.5 | 1 | ≤2/38 |
| Staphylococcus aureus | ≤0.5 | 1 | ≤2/38[17] |
| Stenotrophomonas maltophilia | 1 | 2 | ≤2/38 |
| Burkholderia pseudomallei | 1 | 2 | ≤2/38[18] |
Visualizations
Mechanism of Action of Trimethoprim
Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole in the bacterial folic acid pathway.
Broth Microdilution Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Disk Diffusion Experimental Workflow
Caption: Workflow for the disk diffusion susceptibility test for Trimethoprim.
References
- 1. Trimethoprim - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 4. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dtb.bmj.com [dtb.bmj.com]
- 13. himedialabs.com [himedialabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Diffusion of Trimethoprim and Sulfamethoxazole from Susceptibility Disks into Agar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chainnetwork.org [chainnetwork.org]
- 17. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Assay of DHFR Inhibition by Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth. Consequently, DHFR has been a prominent target for antimicrobial and anticancer therapies. Trimethoprim is a synthetic antibacterial agent that selectively inhibits bacterial DHFR, leading to the disruption of folic acid metabolism and subsequent cell death.[1] This document provides a detailed protocol for a spectrophotometric assay to measure the inhibition of DHFR by Trimethoprim, a fundamental technique in drug discovery and resistance studies.
The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHFR reduces DHF to THF.[2] The rate of this reaction is inversely proportional to the inhibitory activity of compounds like Trimethoprim.
Principle of the Assay
The enzymatic activity of DHFR is determined by monitoring the consumption of NADPH, which exhibits a characteristic absorbance maximum at 340 nm. In the presence of DHFR, dihydrofolate is reduced to tetrahydrofolate, and simultaneously, NADPH is oxidized to NADP⁺, leading to a decrease in absorbance at 340 nm. When an inhibitor such as Trimethoprim is present, it binds to the DHFR enzyme, reducing its catalytic activity and thus slowing the rate of NADPH oxidation. The inhibitory effect is quantified by measuring the change in the rate of absorbance decrease.
Materials and Reagents
-
Purified DHFR enzyme (e.g., from Escherichia coli)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DHF (Dihydrofolic acid)
-
Trimethoprim
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving Trimethoprim
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.5): Prepare a stock solution of 1 M potassium phosphate monobasic and 1 M potassium phosphate dibasic. Mix appropriate volumes to achieve a pH of 7.5. Dilute to a final concentration of 50 mM with deionized water.
-
NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Store in small aliquots at -20°C, protected from light.
-
DHF Stock Solution (10 mM): Dissolve DHF in assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. Due to its limited stability, prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.
-
DHFR Enzyme Solution: Dilute the purified DHFR enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear decrease in absorbance at 340 nm for at least 5-10 minutes.
-
Trimethoprim Stock Solution (e.g., 10 mM): Dissolve Trimethoprim in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
Assay Protocol for IC50 Determination
The following protocol is designed for a 96-well plate format, but can be adapted for cuvettes.
-
Prepare Serial Dilutions of Trimethoprim:
-
Perform a serial dilution of the Trimethoprim stock solution in assay buffer to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the Trimethoprim dilutions).
-
-
Set up the Assay Plate:
-
Design the plate layout to include wells for blank (no enzyme), positive control (no inhibitor), and various concentrations of Trimethoprim.
-
Add the following components to each well in the specified order:
-
Assay Buffer
-
Trimethoprim solution (or vehicle for the positive control)
-
DHFR enzyme solution
-
-
The final volume at this stage should be a portion of the total reaction volume (e.g., 180 µL for a final volume of 200 µL).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 5-10 minutes to allow Trimethoprim to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a solution containing NADPH and DHF in the assay buffer.
-
Add this solution to all wells to initiate the enzymatic reaction. The final volume in each well should be the total reaction volume (e.g., 200 µL).
-
-
Spectrophotometric Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each Trimethoprim concentration is calculated using the following formula:
where V_inhibitor is the rate of reaction in the presence of Trimethoprim, and V_no_inhibitor is the rate of reaction in the absence of the inhibitor (positive control).
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the Trimethoprim concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is the concentration of Trimethoprim that results in 50% inhibition of DHFR activity.
-
Data Presentation
The following table summarizes typical IC50 values for Trimethoprim against DHFR from different bacterial species, including wild-type and resistant strains.
| Enzyme Source | Strain Type | IC50 (µM) | Reference |
| Escherichia coli | Wild-Type | ~0.005 - 0.02 | [3] |
| Escherichia coli | P21L Mutant | ~0.11 | [3] |
| Escherichia coli | W30R Mutant | ~0.23 | [3] |
| Staphylococcus aureus | Wild-Type (DfrB) | ~0.0027 | [4] |
| Staphylococcus aureus | Resistant (DfrA) | ~0.82 | [4] |
| Staphylococcus aureus | Resistant (DfrG) | ~31 | [4] |
| Staphylococcus aureus | Resistant (DfrK) | ~4.26 | [4] |
| Human | Recombinant | ~55.26 | [1] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentrations, pH, temperature).
Visualization
DHFR Inhibition Assay Workflow
Caption: Workflow for the spectrophotometric assay of DHFR inhibition.
Signaling Pathway of DHFR Action and Inhibition
Caption: DHFR catalyzes the conversion of DHF to THF, a process inhibited by Trimethoprim.
References
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Trimethoprim and its Metabolites in Culture Media by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Trimethoprim (TMP) and its major metabolites, 1-desmethyl-trimethoprim (1-DMP) and 3-desmethyl-trimethoprim (3-DMP), in cell culture media. The straightforward protein precipitation-based sample preparation protocol is efficient and reproducible. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method provides the necessary sensitivity and specificity for pharmacokinetic and metabolism studies of Trimethoprim in various in vitro cell culture models.
Introduction
Trimethoprim is a synthetic dihydrofolate reductase inhibitor with broad-spectrum antibacterial activity. It is widely used in combination with sulfamethoxazole for the treatment of various bacterial infections.[1] Understanding the metabolic fate of Trimethoprim in in vitro systems is crucial for drug development and toxicology studies. The primary metabolites of Trimethoprim are formed through O-demethylation and N-oxidation.[2] This application note describes a detailed protocol for the accurate and precise quantification of Trimethoprim and two of its key metabolites, 1-DMP and 3-DMP, in cell culture media using LC-MS/MS.
Experimental
Materials and Reagents
-
Trimethoprim (TMP), 1-desmethyl-trimethoprim (1-DMP), and 3-desmethyl-trimethoprim (3-DMP) analytical standards were purchased from a reputable supplier.
-
LC-MS grade acetonitrile, methanol, and water were used.
-
Formic acid (reagent grade).
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium).
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation.
-
To 100 µL of cell culture medium sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A linear gradient was used, starting at 5% B and increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for each analyte are listed in Table 1.
-
Source Temperature: 150°C.[3]
-
Desolvation Temperature: 450°C.[3]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 | 25 |
| 1-DMP | 277.1 | 216.1 | 25 |
| 3-DMP | 277.1 | 216.1 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent linearity, accuracy, and precision for the quantification of Trimethoprim and its metabolites in culture media.
Calibration Curve and Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x weighting factor was applied. The calibration curves were linear over the concentration range of 1-1000 ng/mL for all analytes, with a correlation coefficient (r²) greater than 0.99.
Table 2: Calibration Curve Data
| Analyte | Linear Range (ng/mL) | r² |
| Trimethoprim | 1 - 1000 | >0.99 |
| 1-DMP | 1 - 1000 | >0.99 |
| 3-DMP | 1 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high). The results, summarized in Table 3, show that the accuracy was within ±15% of the nominal values, and the precision (expressed as the coefficient of variation, %CV) was less than 15%.
Table 3: Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Trimethoprim | Low | 5 | 102.3 | 6.8 | 104.1 | 8.2 |
| Mid | 50 | 98.7 | 4.5 | 101.5 | 5.9 | |
| High | 500 | 101.2 | 3.1 | 99.8 | 4.3 | |
| 1-DMP | Low | 5 | 105.6 | 7.2 | 107.3 | 9.1 |
| Mid | 50 | 100.4 | 5.1 | 102.8 | 6.5 | |
| High | 500 | 102.1 | 3.8 | 100.9 | 4.9 | |
| 3-DMP | Low | 5 | 103.9 | 6.5 | 106.2 | 8.8 |
| Mid | 50 | 99.1 | 4.8 | 101.9 | 6.1 | |
| High | 500 | 101.8 | 3.5 | 100.4 | 4.7 |
Sample Analysis
The validated method was successfully applied to the analysis of Trimethoprim and its metabolites in cell culture media samples following incubation with the parent drug. The results of a representative experiment are shown in Table 4.
Table 4: Quantification of Trimethoprim and Metabolites in Culture Media Samples
| Sample ID | Trimethoprim (ng/mL) | 1-DMP (ng/mL) | 3-DMP (ng/mL) |
| Control | < LOQ | < LOQ | < LOQ |
| Sample 1 (24h) | 785.4 | 52.1 | 23.8 |
| Sample 2 (48h) | 562.9 | 89.7 | 45.2 |
LOQ: Limit of Quantification
Visualizations
References
Application of Trimethoprim in Creating Selective Media for Yeast Genetics
Application Note & Protocol
Introduction
In the field of yeast genetics, the use of selective media is fundamental for identifying and maintaining specific genotypes. While auxotrophic markers are commonly employed, dominant drug resistance markers offer a valuable alternative, particularly when working with prototrophic industrial strains or when multiple selection markers are required. Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), presents a potent tool for developing such selective media. This document provides detailed application notes and protocols for utilizing trimethoprim in yeast genetics, targeting researchers, scientists, and professionals in drug development.
Trimethoprim targets the enzyme dihydrofolate reductase, a critical component of the folic acid synthesis pathway.[1] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine, which are fundamental for DNA replication and cell proliferation. By inhibiting DHFR, trimethoprim effectively halts cell growth.
Wild-type Saccharomyces cerevisiae is generally resistant to trimethoprim. However, specific mutations, particularly in genes related to DNA repair such as rad6 and rad18, can confer sensitivity to the drug. This characteristic can be exploited for screening and genetic studies. Furthermore, trimethoprim can be used in conjunction with sulfonamides like sulfamethoxazole, which inhibit an earlier step in the folate pathway (dihydropteroate synthase), leading to a synergistic and more potent inhibition of yeast growth. This dual-targeting approach forms the basis for a powerful selective system.
A key application of trimethoprim in yeast genetics involves the use of the endogenous dihydrofolate reductase gene, DFR1, as a selectable marker. A yeast strain with a deleted or non-functional dfr1 allele would be hypersensitive to trimethoprim. Transformation with a plasmid carrying a functional DFR1 gene restores resistance, allowing for the selection of transformants on trimethoprim-containing media. This method is particularly advantageous as it relies on an endogenous yeast gene, which can be more stable and less prone to silencing than some heterologous markers.
Data Presentation
Table 1: Solubility of Selective Agents
| Compound | Solvent | Solubility | Storage of Stock Solution |
| Trimethoprim | DMSO | ~20 mg/mL | -20°C, protected from light |
| Dimethylformamide | ~13 mg/mL | -20°C, protected from light | |
| Water | ~0.4 mg/mL (sparingly soluble) | Not recommended for long-term storage | |
| Sulfamethoxazole | 0.5 M NaOH | Readily soluble | Room temperature |
| Sulfanilamide | Water | Soluble | Room temperature |
Table 2: Recommended Concentration Ranges for Selective Media
| Selective Agent(s) | Yeast Strain Background | Medium Type | Recommended Concentration Range | Purpose |
| Trimethoprim + Sulfamethoxazole | Wild-type (e.g., BY4741) | SD or YPD | Trimethoprim: 100-300 µg/mL; Sulfamethoxazole: 250-500 µg/mL | General selection (empirical optimization required) |
| Trimethoprim + Sulfanilamide | dfr1Δ | SD or YPD | Trimethoprim: 50-200 µg/mL; Sulfanilamide: 1 mg/mL | Selection of transformants carrying a functional DFR1 marker |
| Methotrexate + Sulfanilamide | dfr1Δ | YPD | Methotrexate: 50-300 µM; Sulfanilamide: 1 mg/mL | Alternative to Trimethoprim for DFR1 selection |
Note: The optimal concentration of selective agents can be strain-dependent and should be empirically determined.
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway and Inhibition
Caption: Inhibition of the yeast folate biosynthesis pathway by sulfonamides and trimethoprim.
Experimental Workflow: Selection of DFR1 Transformants
Caption: Workflow for selecting yeast transformants using the DFR1 marker with trimethoprim.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
1.1. Trimethoprim Stock Solution (10 mg/mL in DMSO)
-
Weigh 100 mg of trimethoprim powder and place it in a sterile 15 mL conical tube.
-
Add 10 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C, protected from light.
1.2. Sulfamethoxazole Stock Solution (50 mg/mL in 0.5 M NaOH)
-
Weigh 500 mg of sulfamethoxazole powder and place it in a sterile 15 mL conical tube.
-
Add 10 mL of sterile 0.5 M NaOH.
-
Vortex until fully dissolved. The solution should be clear.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store at room temperature.
1.3. Sulfanilamide Stock Solution (100 mg/mL in water)
-
Weigh 1 g of sulfanilamide powder and add it to 10 mL of sterile water in a 15 mL conical tube.
-
Warm the solution slightly (e.g., in a 37°C water bath) and vortex to dissolve.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store at room temperature.
Protocol 2: Preparation of Trimethoprim-Sulfamethoxazole Selective Agar Plates
This protocol is for the general selection of yeast on a rich medium (YPD).
-
Prepare 1 liter of YPD agar medium (10 g yeast extract, 20 g peptone, 20 g dextrose, 20 g agar).
-
Autoclave for 20 minutes at 121°C.
-
Cool the medium in a 55°C water bath.
-
Once the medium has cooled, add the appropriate volume of trimethoprim and sulfamethoxazole stock solutions. For example, for final concentrations of 200 µg/mL trimethoprim and 500 µg/mL sulfamethoxazole:
-
Add 20 mL of 10 mg/mL trimethoprim stock solution.
-
Add 10 mL of 50 mg/mL sulfamethoxazole stock solution.
-
-
Add a sterile magnetic stir bar and mix the medium gently on a stir plate for 5 minutes to ensure even distribution of the drugs.
-
Pour the plates in a sterile environment (e.g., a laminar flow hood).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light. Plates are best used within 2-3 weeks.
Protocol 3: Selection of DFR1 Transformants using Trimethoprim and Sulfanilamide
This protocol is designed for selecting yeast transformants that have received a functional DFR1 gene.
-
Prepare 1 liter of Synthetic Defined (SD) or YPD agar medium.
-
Autoclave and cool to 55°C.
-
Add the required supplements for your yeast strain if using SD medium.
-
Add the selective agents. For example, for final concentrations of 100 µg/mL trimethoprim and 1 mg/mL sulfanilamide:
-
Add 10 mL of 10 mg/mL trimethoprim stock solution.
-
Add 10 mL of 100 mg/mL sulfanilamide stock solution.
-
-
Mix gently and pour the plates as described in Protocol 2.
-
Following your yeast transformation protocol, plate the yeast cells on the selective plates.
-
Incubate at 30°C for 2-4 days, or until colonies appear.
Protocol 4: Determining the Minimal Inhibitory Concentration (MIC) of Trimethoprim
This protocol can be used to determine the sensitivity of a specific yeast strain to trimethoprim.
-
Grow a culture of the yeast strain overnight in non-selective liquid medium (e.g., YPD) at 30°C with shaking.
-
The next day, dilute the culture to an OD₆₀₀ of 0.1 in fresh medium.
-
In a 96-well microplate, prepare a two-fold serial dilution of trimethoprim in the appropriate liquid medium (SD or YPD). The final volume in each well should be 100 µL. Include a no-drug control.
-
Add 100 µL of the diluted yeast culture to each well of the microplate. The final OD₆₀₀ will be 0.05.
-
Incubate the plate at 30°C with shaking for 24-48 hours.
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
The MIC is the lowest concentration of trimethoprim that inhibits visible growth. The IC₅₀ (the concentration that inhibits growth by 50%) can be calculated by plotting the OD₆₀₀ values against the drug concentration and fitting the data to a dose-response curve.
Conclusion
Trimethoprim, particularly in combination with a sulfonamide, provides a versatile and effective tool for creating selective media in yeast genetics. The protocols and data presented herein offer a comprehensive guide for researchers to implement this selection system. The use of the endogenous DFR1 gene as a selectable marker is a powerful strategy that avoids the introduction of heterologous antibiotic resistance genes. As with any selection system, empirical optimization of drug concentrations for specific yeast strains and experimental conditions is recommended to achieve the best results.
References
Application Notes and Protocols for High-Throughput Screening of Chemical Libraries for Novel DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2] Consequently, DHFR is a well-established therapeutic target for antibacterial and anticancer therapies.[3][4] Trimethoprim is a selective inhibitor of bacterial DHFR and is widely used as an antibiotic.[4][5]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries to identify novel DHFR inhibitors, using Trimethoprim as a reference control. The primary assay described is a spectrophotometric method that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction.[6][7]
Signaling Pathway: The Role of DHFR in Folate Metabolism
DHFR plays a pivotal role in the folate synthesis pathway, which is essential for the production of nucleotides necessary for DNA replication. Inhibition of DHFR depletes the pool of tetrahydrofolate, leading to a halt in DNA synthesis and ultimately cell death.
Caption: The role of DHFR in the folate synthesis pathway and its inhibition.
Experimental Workflow for High-Throughput Screening
The high-throughput screening campaign to identify novel DHFR inhibitors follows a structured workflow, from initial screening of a large compound library to the confirmation and characterization of hit compounds.
Caption: A typical workflow for the high-throughput screening of DHFR inhibitors.
Data Presentation
Table 1: Representative Data from Primary HTS
The primary screen is conducted at a single concentration of test compounds to identify initial hits. The percentage of DHFR inhibition is calculated relative to positive and negative controls.
| Compound ID | Concentration (µM) | Absorbance (340 nm) | % Inhibition | Hit ( >50% Inh.) |
| DMSO (Neg. Control) | - | 0.850 | 0% | No |
| Trimethoprim (Pos. Control) | 10 | 0.150 | 82.4% | Yes |
| Compound A | 10 | 0.780 | 8.2% | No |
| Compound B | 10 | 0.320 | 62.4% | Yes |
| Compound C | 10 | 0.810 | 4.7% | No |
| Compound D | 10 | 0.250 | 70.6% | Yes |
Table 2: Dose-Response Data and IC50 Values for Confirmed Hits
Confirmed hits are further characterized in dose-response experiments to determine their potency (IC50).
| Compound ID | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| Trimethoprim | 0.05 | 0.04 - 0.06 | -1.1 |
| Compound B | 2.5 | 2.1 - 3.0 | -1.3 |
| Compound D | 0.8 | 0.6 - 1.1 | -1.2 |
Table 3: Kinetic Parameters for Trimethoprim Against Bacterial DHFR
For lead compounds, further kinetic studies can be performed to determine the mechanism of inhibition. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Inhibitor | Ki (nM) |
| E. coli DHFR | DHF | 1.2 | 30 | Trimethoprim | 1.2 |
| S. aureus DHFR | DHF | 13.4 | - | Trimethoprim | 2.7 |
Experimental Protocols
Protocol 1: Spectrophotometric High-Throughput Screening Assay for DHFR Inhibition
This protocol is designed for a 96- or 384-well plate format and measures the decrease in NADPH absorbance at 340 nm.[6][7]
1. Materials and Reagents:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Trimethoprim (control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96- or 384-well clear, flat-bottom microplates
-
Multi-well spectrophotometer
2. Reagent Preparation:
-
DHFR Enzyme Stock: Prepare a stock solution of DHFR in assay buffer. The final concentration in the assay should be determined empirically but is typically in the low nM range.
-
DHF Stock: Prepare a stock solution of DHF in assay buffer. Due to its light sensitivity, protect the solution from light.
-
NADPH Stock: Prepare a fresh stock solution of NADPH in assay buffer.
-
Trimethoprim Stock: Prepare a stock solution of Trimethoprim in DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate plates.
3. Assay Procedure (96-well plate):
-
Prepare Assay Plate:
-
Add 2 µL of test compound solution or DMSO (for controls) to the appropriate wells.
-
Add 178 µL of assay buffer to all wells.
-
-
Add Enzyme:
-
Add 10 µL of DHFR enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add 10 µL of a solution containing DHF and NADPH to all wells to initiate the reaction. Final concentrations should be at the Km for each substrate (e.g., 10 µM DHF and 100 µM NADPH).
-
-
Kinetic Reading:
-
Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C.
-
Measure the absorbance every 30 seconds for 10-15 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (V_compound / V_DMSO)] * 100 Where V_compound is the reaction rate in the presence of the test compound and V_DMSO is the reaction rate in the presence of DMSO.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
Protocol 2: Dose-Response Assay for IC50 Determination
This protocol is used to determine the potency of the hit compounds identified in the primary screen.
1. Materials and Reagents:
-
Same as Protocol 1.
-
Hit compounds from the primary screen.
2. Procedure:
-
Prepare serial dilutions of the hit compounds and Trimethoprim (as a control) in DMSO. A typical 8-point dilution series might range from 100 µM to 0.001 µM.
-
Follow the assay procedure described in Protocol 1, adding 2 µL of each concentration of the hit compound or control to the designated wells.
-
Perform the kinetic measurement as described in Protocol 1.
3. Data Analysis:
-
Calculate the % inhibition for each concentration of the compound as described in Protocol 1.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cloning and Expressing a Trimethoprim Resistance Gene (e.g., dfrA)
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the cloning, expression, and functional characterization of a Trimethoprim resistance gene, using dfrA as a representative example. The protocols outlined below are intended to serve as a foundational methodology that can be adapted for specific research needs.
Introduction
Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] Resistance to Trimethoprim is often conferred by the acquisition of mobile genetic elements, such as plasmids and transposons, that carry genes encoding Trimethoprim-resistant DHFR variants.[1][2][3][4] The dfrA gene family is a prominent group of such resistance determinants found in Gram-negative bacteria.[3][5][6] The cloning and expression of these genes are crucial for studying resistance mechanisms, screening for novel antimicrobial agents, and developing diagnostic tools.
This guide details the necessary steps for:
-
Isolation of the dfrA gene.
-
Cloning of the dfrA gene into an expression vector.
-
Transformation of the recombinant plasmid into Escherichia coli.
-
Selection and verification of positive transformants.
-
Induction of dfrA gene expression.
-
Functional characterization of the expressed DfrA protein through antibiotic susceptibility testing.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications/Supplier |
| Bacterial Strains & Plasmids | E. coli strain containing the dfrA gene | e.g., Clinical isolate |
| Competent E. coli strain for cloning | e.g., DH5α, TOP10 | |
| Competent E. coli strain for expression | e.g., BL21(DE3) | |
| Expression vector | e.g., pET series (pET28a, pET15b), pACYC184[7][8] | |
| Enzymes & Kits | DNA isolation kit | e.g., QIAamp DNA Mini Kit |
| High-fidelity DNA polymerase | e.g., Pfu, Q5 High-Fidelity DNA Polymerase | |
| Restriction enzymes and corresponding buffers | As required for the chosen vector | |
| T4 DNA Ligase and buffer | ||
| Plasmid miniprep kit | e.g., QIAprep Spin Miniprep Kit | |
| Gel extraction kit | e.g., QIAquick Gel Extraction Kit | |
| Media & Antibiotics | Luria-Bertani (LB) broth and agar | |
| SOC medium[9][10] | ||
| Trimethoprim (TMP) | Stock solution (e.g., 50 mg/mL in DMSO) | |
| Other antibiotics for vector selection | e.g., Kanamycin, Ampicillin | |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | For induction of expression | |
| General Lab Supplies | Standard molecular biology grade reagents | dNTPs, PCR primers, etc. |
| Agarose, DNA ladders | ||
| Sterile microcentrifuge tubes, pipette tips | ||
| Electrophoresis equipment | ||
| Incubator, shaking incubator | ||
| Spectrophotometer | ||
| 96-well microtiter plates | For MIC testing |
Experimental Protocols
Isolation and Amplification of the dfrA Gene
This protocol describes the amplification of the dfrA gene from a bacterial source using the Polymerase Chain Reaction (PCR).
Workflow Diagram:
References
- 1. Frontiers | Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes [frontiersin.org]
- 2. Trimethoprim resistance in surface and wastewater is mediated by contrasting variants of the dfrB gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dfrA trimethoprim resistance genes found in Gram-negative bacteria: compilation and unambiguous numbering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel trimethoprim resistance genes, dfra50 and dfra51, identified in phage-plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Transformation of Plasmid DNA into E. coli Using the Heat Shock Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iitg.ac.in [iitg.ac.in]
In vitro evolution experiments to study the development of Trimethoprim resistance in bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria. This pathway is essential for the production of nucleotides and certain amino acids, making DHFR an effective target for antimicrobial therapy. However, the emergence and spread of trimethoprim resistance pose a significant challenge to its clinical efficacy. Understanding the evolutionary dynamics of this resistance is crucial for the development of new therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro evolution experiments to study the development of trimethoprim resistance in bacteria. The described methods allow for the real-time observation and analysis of adaptive evolution under controlled laboratory conditions.
Key Concepts in Trimethoprim Resistance
Bacterial resistance to trimethoprim primarily arises from mutations in the folA gene, which encodes for DHFR. These mutations can lead to resistance through several mechanisms:
-
Reduced Drug Affinity: Alterations in the amino acid sequence of DHFR can decrease its binding affinity for trimethoprim, rendering the drug less effective at inhibiting the enzyme.
-
Increased Enzyme Production: Mutations in the promoter region of the folA gene can lead to the overexpression of DHFR, effectively titrating out the inhibitory effect of the drug.
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids or integrons, that carry genes (e.g., dfrA) encoding for a trimethoprim-insensitive variant of DHFR.[1][2][3]
Data Presentation
Table 1: Experimentally Observed Mutations in E. coli Dihydrofolate Reductase (DHFR) Conferring Trimethoprim Resistance
| Mutation | Effect on Trimethoprim Affinity (Ki) | Fold Increase in IC50 | Reference |
| P21L | Decreased | 11-fold | [4][5] |
| W30R | Decreased | 23-fold | [4][5] |
| L28R | Decreased | Significant | [6][7] |
| c-35t (promoter) | Increased DHFR expression | Significant | [6] |
Table 2: Trimethoprim Resistance Levels in Clinically Isolated Bacteria
| Bacterial Species | Trimethoprim MIC Range (µg/mL) | Resistance Mechanism | Reference |
| Streptococcus pneumoniae | 64 to 512 | Mutations in dihydrofolate reductase gene (e.g., Ile100-Leu) | [8] |
| Pneumocystis jirovecii | - | Mutations in DHFR (e.g., S31F, F36C, L65P) leading to 4 to 100-fold higher Ki values | [9][10] |
| Escherichia coli | ≥16 | Plasmid-encoded efflux pumps (OqxAB), mutations in chromosomal DHFR | [11] |
Experimental Protocols
Protocol 1: In Vitro Evolution of Trimethoprim Resistance using a Morbidostat
The morbidostat is a continuous culture device that maintains a constant selection pressure by dynamically adjusting the antibiotic concentration in response to the evolving bacterial population's growth rate.[8][9]
Materials:
-
Morbidostat device (including culture vials, pumps, optical density sensors, and control software)
-
Bacterial strain of interest (e.g., Escherichia coli K12)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)[1]
-
Trimethoprim stock solution
-
Sterile tubing and connectors
Procedure:
-
System Sterilization: Autoclave all components of the fluidic system, including culture vials, media reservoirs, and tubing, to ensure sterility.[4]
-
System Assembly: Assemble the morbidostat in a sterile environment, such as a laminar flow hood.
-
Inoculation: Fill the culture vials with sterile growth medium and inoculate with an overnight culture of the bacterial strain.[4]
-
Experiment Initiation: Start the morbidostat program. The software will monitor the optical density of the bacterial culture in real-time.
-
Dynamic Drug Concentration Adjustment: The morbidostat will automatically add fresh medium containing trimethoprim to maintain a pre-defined level of growth inhibition. As the bacteria evolve resistance and their growth rate increases, the software will increase the trimethoprim concentration to maintain the selection pressure.
-
Sampling: Periodically, and at the end of the experiment, collect samples from the culture vials for further analysis.
-
Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of the evolved populations (see Protocol 3).
-
Sequence the folA gene (and other relevant genes) to identify mutations responsible for resistance.
-
Assess the fitness cost of the evolved resistance (see Protocol 4).
-
Protocol 2: In Vitro Evolution of Trimethoprim Resistance using a MEGA-plate
The Microbial Evolution and Growth Arena (MEGA) plate is a large-scale agar plate with spatially varying antibiotic concentrations, allowing for the visual observation of bacterial evolution and migration.[7][12][13]
Materials:
-
Large rectangular petri dish (e.g., 60 x 120 cm)
-
Agar-based growth medium
-
Trimethoprim
-
Motile bacterial strain
Procedure:
-
Plate Preparation:
-
Prepare agar medium with varying concentrations of trimethoprim. Typically, sections are created with no antibiotic, 1x MIC, 10x MIC, 100x MIC, and 1000x MIC of the ancestral strain.[13]
-
Pour the agar sections into the MEGA-plate, creating a gradient of antibiotic concentration.
-
-
Inoculation: Inoculate the antibiotic-free section of the plate with the bacterial strain.
-
Incubation: Incubate the plate under appropriate conditions for an extended period (e.g., 10-14 days).[12][13]
-
Observation: Visually monitor the migration of the bacterial population across the antibiotic gradient.
-
Sampling: Collect samples from the leading edge of the migrating population at different antibiotic concentrations.
-
Analysis:
-
Determine the MIC of the isolates from different sections of the plate.
-
Perform whole-genome sequencing to identify mutations associated with resistance at each stage of evolution.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
Trimethoprim stock solution
-
Incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of trimethoprim in the growth medium across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of trimethoprim in which no visible growth is observed.
Protocol 4: Measurement of Fitness Cost of Resistance
The fitness cost of antibiotic resistance is the reduction in a bacterium's reproductive rate in an antibiotic-free environment compared to its susceptible counterpart.[14][15]
Materials:
-
Resistant and susceptible (ancestral) bacterial strains
-
Growth medium (antibiotic-free)
-
Plate reader or spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Growth Curve Analysis:
-
Inoculate separate cultures of the resistant and susceptible strains in fresh, antibiotic-free medium.
-
Monitor the growth of each culture over time by measuring the optical density at regular intervals.
-
Calculate the maximum growth rate for each strain. A lower growth rate in the resistant strain indicates a fitness cost.
-
-
Competition Assay:
-
Co-culture the resistant and susceptible strains in the same antibiotic-free medium, starting with a 1:1 ratio.
-
At the beginning of the experiment (t=0) and after a set period of growth (e.g., 24 hours), take samples from the co-culture.
-
Plate serial dilutions of the samples on both antibiotic-free and antibiotic-containing agar plates to determine the viable cell counts of the resistant and susceptible populations.
-
Calculate the relative fitness of the resistant strain compared to the susceptible strain.
-
Visualizations
Caption: Mechanism of Trimethoprim action and resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | The fitness cost of horizontally transferred and mutational antimicrobial resistance in Escherichia coli [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Item - Morbidostat and plates set-up protocol - figshare - Figshare [figshare.com]
- 6. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatiotemporal microbial evolution on antibiotic landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building a morbidostat: an automated continuous-culture device for studying bacterial drug resistance under dynamically sustained drug inhibition | Springer Nature Experiments [experiments.springernature.com]
- 9. Building a Morbidostat: An automated continuous-culture device for studying bacterial drug resistance under dynamically sustained drug inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kishony.technion.ac.il [kishony.technion.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. MEGA-plate experiment - Labster [theory.labster.com]
- 13. Mega-plate accelerated evolution and co-selection study - University of Veterinary Medicine Budapest [univet.hu]
- 14. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 15. The genetic basis of the fitness costs of antimicrobial resistance: a meta-analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting satellite colonies in Trimethoprim selection plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with antibiotic selection in their experiments, with a specific focus on Trimethoprim.
Troubleshooting Guide: Trimethoprim Selection Plates
This guide addresses common problems encountered during the use of Trimethoprim for bacterial selection, presented in a question-and-answer format.
Issue 1: Appearance of Satellite Colonies
Q1: I am observing small "satellite" colonies surrounding a larger, central colony on my Trimethoprim selection plates. What are they, and can I use them?
A1: Satellite colonies are smaller colonies of bacteria that grow in the immediate vicinity of a larger, antibiotic-resistant colony.[1][2] These smaller colonies are typically not resistant to the antibiotic themselves.[1] It is strongly advised not to pick satellite colonies for downstream applications, as they likely do not contain your plasmid of interest.[2]
The phenomenon of satellite colonies is well-documented in plates using ampicillin for selection.[3][4] In this classic case, the resistant central colony expresses and secretes an enzyme called β-lactamase, which degrades the ampicillin in the surrounding medium.[1][3] This creates a localized zone with a lower antibiotic concentration, allowing non-resistant bacteria to grow.[1]
While less commonly reported for Trimethoprim than for ampicillin, the appearance of satellite colonies on Trimethoprim plates would be due to a similar principle of localized antibiotic depletion. This could theoretically occur through:
-
High colony density: A very high density of transformed cells can lead to a general breakdown of the antibiotic on the plate.[5]
-
Enzymatic modification: While the primary resistance mechanism to Trimethoprim is through the expression of a resistant dihydrofolate reductase (DHFR) enzyme, some bacteria may possess enzymes that can modify or degrade Trimethoprim, although this is less common than β-lactamase secretion.[6][7]
-
Extended incubation: Over-incubation of plates (e.g., more than 16-20 hours) can lead to the breakdown of the antibiotic and the growth of satellite colonies.[5][7]
.
Caption: Mechanism of satellite colony formation.
Q2: How can I prevent the formation of satellite colonies on my Trimethoprim plates?
A2: To minimize the risk of satellite colonies, consider the following strategies:
-
Optimize Plating Density: Avoid plating too high a concentration of your transformation mix, which can lead to a lawn of bacteria and antibiotic depletion.[7]
-
Limit Incubation Time: Do not incubate your plates for longer than 16-20 hours.[5][7] As soon as colonies are large enough to be picked, they should be used or stored.
-
Use Fresh Plates and Antibiotic Stocks: Ensure your Trimethoprim stock solution is not expired and has been stored correctly. Prepare agar plates with freshly added antibiotic.
-
Ensure Proper Antibiotic Concentration: Use the recommended concentration of Trimethoprim for your specific plasmid and bacterial strain. Using a concentration that is too low can facilitate the growth of non-resistant cells.[1]
-
Proper Plate Preparation: When adding Trimethoprim to molten agar, ensure the agar has cooled to 45-55°C to prevent heat-induced degradation of the antibiotic.[2] Also, ensure the antibiotic is mixed evenly throughout the medium.[1]
Issue 2: No or Few Colonies
Q3: I have performed a transformation and plated the cells on Trimethoprim selection plates, but I see no or very few colonies. What could be the problem?
A3: A lack of colonies can be due to several factors:
-
Inefficient Transformation: Your competent cells may have low transformation efficiency. It is always a good practice to include a positive control (e.g., a known, high-copy number plasmid) to check the efficiency of your competent cells.
-
Incorrect Antibiotic: Double-check that your plasmid indeed carries a Trimethoprim resistance gene (dfr).
-
Antibiotic Concentration Too High: While unlikely to be the sole cause if you are using a standard concentration, it's worth verifying that you have not used an excessively high concentration of Trimethoprim.
-
Problem with the DNA: The plasmid DNA may be of poor quality (containing contaminants like phenol or ethanol) or the ligation reaction may have failed.
-
Toxicity of the Insert: If you are cloning a gene that is toxic to the host cells, this can result in no or very few colonies.
Issue 3: A Lawn of Bacterial Growth
Q4: My Trimethoprim selection plate is covered in a uniform layer of bacterial growth (a "lawn"). What went wrong?
A4: A bacterial lawn indicates a failure of the antibiotic selection. The most common causes are:
-
Ineffective Antibiotic: Your Trimethoprim stock may be old, degraded, or at too low a concentration to inhibit the growth of non-transformed cells.[8]
-
Improper Plate Preparation: The antibiotic may not have been added to the plates, or it was added when the agar was too hot, causing it to degrade.[2]
-
High Plating Density: Plating an extremely high number of cells can overwhelm the antibiotic, leading to the growth of a bacterial lawn.[5]
FAQs: Trimethoprim Selection
Q5: What is the mechanism of action of Trimethoprim?
A5: Trimethoprim is a bacteriostatic antibiotic that inhibits the enzyme dihydrofolate reductase (DHFR).[9][10] This enzyme is crucial for the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides (the building blocks of DNA and RNA).[10] By blocking this pathway, Trimethoprim prevents bacterial DNA synthesis and cell division.[10]
Q6: How do bacteria become resistant to Trimethoprim?
A6: Bacterial resistance to Trimethoprim is primarily achieved through:
-
Target Modification: The most common mechanism is the acquisition of a plasmid-encoded dfr gene that produces a resistant version of the DHFR enzyme.[9][11] This altered enzyme has a much lower affinity for Trimethoprim and can continue to function even in the presence of the antibiotic.
-
Efflux Pumps: Some bacteria possess membrane pumps that actively transport Trimethoprim out of the cell, preventing it from reaching its target.
-
Target Overproduction: An increase in the production of the sensitive DHFR enzyme can overcome the inhibitory effect of the antibiotic.
.
Caption: Trimethoprim action and resistance mechanism.
Data Summary Tables
Table 1: Troubleshooting Trimethoprim Selection Issues
| Issue | Possible Cause | Recommended Solution |
| Satellite Colonies | Localized antibiotic depletion | Reduce plating density, limit incubation to <20 hours, use fresh plates.[5][7] |
| No/Few Colonies | Low transformation efficiency | Use a positive control plasmid to verify competent cell efficiency. |
| Incorrect antibiotic selection | Confirm your plasmid has a Trimethoprim resistance gene (dfr). | |
| Poor DNA quality or failed ligation | Purify DNA, check ligation reaction components. | |
| Bacterial Lawn | Ineffective antibiotic | Use a fresh stock of Trimethoprim at the correct concentration.[8] |
| Improper plate preparation | Ensure agar is cooled to 45-55°C before adding the antibiotic.[2] |
Table 2: Common Trimethoprim Resistance Mechanisms
| Mechanism | Description |
| Target Modification | Plasmid-encoded resistant dihydrofolate reductase (dfr gene) has a low affinity for Trimethoprim.[9][11] |
| Efflux Pumps | Membrane proteins actively remove Trimethoprim from the bacterial cell. |
| Target Overproduction | Increased cellular concentration of the sensitive DHFR enzyme. |
Experimental Protocols
Protocol 1: Preparation of Trimethoprim Selection Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Trimethoprim stock solution (e.g., 10 mg/mL in DMSO or ethanol)
-
Sterile petri dishes
-
Sterile flasks or bottles for media preparation
-
Autoclave
-
Water bath or incubator set to 50-55°C
Procedure:
-
Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40g of LB agar powder in 1 liter of deionized water.
-
Sterilization: Autoclave the LB agar solution for 20 minutes at 121°C and 15 psi.
-
Cooling: After autoclaving, place the molten agar in a 50-55°C water bath to cool. Allow it to cool for at least 30-60 minutes. The flask should be warm to the touch but not too hot to handle.
-
Adding Trimethoprim: Once the agar has cooled to the appropriate temperature, add the Trimethoprim stock solution to the desired final concentration (e.g., for a final concentration of 10 µg/mL, add 1 mL of a 10 mg/mL stock solution to 1 liter of agar).
-
Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pouring Plates: Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Solidification: Allow the plates to cool and solidify at room temperature.
-
Storage: Store the plates at 4°C, protected from light. For optimal performance, use the plates within 1-2 weeks.
Visualizations
.
Caption: Troubleshooting workflow for Trimethoprim selection.
References
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes [frontiersin.org]
- 6. New insights into the transformation of trimethoprim during biological wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of trimethoprim and sulfamethoxazole in secondary effluent by microalgae-bacteria consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 11. The emergence and mechanisms of trimethoprim resistance in Escherichia coli isolated from outpatients in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trimethoprim concentration for maintaining plasmid stability in long-term cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Trimethoprim concentration to ensure plasmid stability in long-term bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Trimethoprim as a selective agent?
A1: Trimethoprim is a bacteriostatic antibiotic that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate metabolism pathway.[1][2] This enzyme is essential for the synthesis of thymidine, purines, and certain amino acids. Plasmids engineered for Trimethoprim selection carry a resistant version of the DHFR gene (e.g., dfrB10), which is not inhibited by Trimethoprim.[1] This allows bacteria harboring the plasmid to grow in the presence of the antibiotic, while plasmid-free bacteria are eliminated.
Caption: Mechanism of Trimethoprim action and plasmid-mediated resistance.
Q2: What is a typical working concentration of Trimethoprim for plasmid selection?
A2: The optimal concentration can vary depending on the bacterial strain, the specific resistance gene, and the culture medium. However, common starting points have been established. For E. coli and Staphylococcus aureus, a concentration of 10 µg/ml is often used.[3] In one study with E. coli DH5α carrying a dfrB10-based plasmid, bacteria grew in concentrations from 8 to 128 µg/ml, and a working concentration of 64 µg/ml was ultimately selected for experiments.[1] It is always recommended to determine the optimal concentration for your specific experimental setup by performing a kill curve.
Q3: How stable is Trimethoprim in culture media during long-term experiments?
A3: Trimethoprim is generally considered more stable than other antibiotics like ampicillin.[1] However, in very long-term experiments, all antibiotics can degrade due to factors like temperature and light exposure, or be inactivated enzymatically.[4] This degradation can lead to a loss of selective pressure over time.
Q4: Can I use sub-inhibitory concentrations of Trimethoprim for plasmid maintenance?
A4: Yes, sub-inhibitory concentrations can be sufficient to maintain a plasmid, as they can impose a fitness cost on plasmid-free cells, giving a competitive advantage to plasmid-carrying cells.[5] Studies have shown that the minimum selective concentration (MSC) of Trimethoprim can be significantly lower than the minimum inhibitory concentration (MIC). For example, one study found the MSC of Trimethoprim for a multidrug-resistant plasmid in E. coli to be one-sixth of the MIC of the susceptible strain.[6] However, using concentrations that are too low may not be sufficient to prevent the accumulation of plasmid-free cells.
Troubleshooting Guides
Problem 1: I am losing my plasmid during long-term culture, even with Trimethoprim selection.
| Possible Cause | Troubleshooting Step |
| Degradation of Trimethoprim | In very long-term cultures (>48 hours), the antibiotic may lose potency.[4] Replenish the antibiotic by periodically diluting the culture into fresh medium containing the appropriate Trimethoprim concentration. |
| Suboptimal Antibiotic Concentration | The initial concentration may be too low to exert consistent selective pressure. Re-evaluate the optimal concentration using a kill curve (see Experimental Protocols). |
| Plasmid Instability | Some plasmid backbones are inherently unstable, especially large plasmids or those containing repetitive sequences (e.g., LTRs in viral vectors), which can lead to recombination.[3][7] Consider using a more stable bacterial strain (e.g., a recA- strain like DH5α) or re-designing the plasmid with a more stable origin of replication.[3][8] |
| High Metabolic Burden | Overexpression of a toxic protein can create strong selective pressure for the cell to eliminate the plasmid. If you are expressing a protein, try reducing the expression level (e.g., using a lower inducer concentration or a weaker promoter). |
Problem 2: My bacterial culture grows very slowly or not at all after adding Trimethoprim.
| Possible Cause | Troubleshooting Step |
| Trimethoprim Concentration is Too High | While the plasmid confers resistance, very high concentrations of Trimethoprim can still inhibit growth.[1] Perform a kill curve to determine the minimum concentration required to inhibit plasmid-free cells without significantly slowing the growth of plasmid-carrying cells. |
| Inefficient Resistance Gene | The promoter driving the dfr resistance gene may be weak, leading to insufficient production of the resistant DHFR enzyme. Consider using a plasmid with a stronger, constitutive promoter for the resistance cassette. |
| Incorrect Antibiotic Stock | The Trimethoprim stock solution may have been prepared incorrectly or at too high a concentration. Verify the stock concentration and preparation solvent (e.g., Dimethyl sulfoxide - DMSO).[1] |
Problem 3: I am observing low plasmid yield from my long-term culture.
| Possible Cause | Troubleshooting Step |
| Loss of Plasmid-Containing Cells | A significant portion of the culture may have lost the plasmid, resulting in a lower overall yield from the mixed population.[9] Verify plasmid retention using plating assays (see Experimental Protocols). |
| Low-Copy-Number Plasmid | If you are using a low-copy-number plasmid, the yield per cell will be inherently low. Increase the amount of culture volume processed during the plasmid purification steps.[8][9] For low-copy plasmids, you can also try reducing the antibiotic concentration to half the normal level to lessen the metabolic load.[8] |
| Suboptimal Growth Conditions | Ensure the culture is not overgrown (typically 12-16 hours is sufficient for high-copy plasmids) as this can lead to cell lysis and plasmid degradation.[9] Ensure proper aeration and incubation temperature.[10] |
digraph "Troubleshooting_Flow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=1.5];Start [label="Start:\nPlasmid Instability Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Growth [label="Is Culture Growth\nInhibited?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Growth_Yes [label="Concentration may be too high.\nPerform Kill Curve to optimize.", fillcolor="#FFFFFF", fontcolor="#202124"]; Q_Plasmid_Loss [label="Is Plasmid verified\nto be lost?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Growth_No [label="Check for plasmid loss.", fillcolor="#FFFFFF", fontcolor="#202124"]; A_Loss_Yes [label="Check for TMP degradation,\nplasmid recombination, or\nhigh metabolic burden.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Yield [label="Is Plasmid Yield Low?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Yield_Yes [label="Increase culture volume.\nOptimize growth conditions.\nCheck plasmid copy number.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q_Growth; Q_Growth -> A_Growth_Yes [label="Yes"]; Q_Growth -> A_Growth_No [label="No"]; A_Growth_No -> Q_Plasmid_Loss; A_Growth_Yes -> Q_Plasmid_Loss; Q_Plasmid_Loss -> A_Loss_Yes [label="Yes"]; Q_Plasmid_Loss -> Q_Yield [label="No"]; A_Loss_Yes -> End; Q_Yield -> A_Yield_Yes [label="Yes"]; Q_Yield -> End [label="No"]; A_Yield_Yes -> End; }
Caption: A logical workflow for troubleshooting common plasmid stability issues.
Data Presentation
Table 1: Recommended Trimethoprim Concentrations and Observed Plasmid Stability
| Organism | Plasmid/Resistance Gene | Medium | Trimethoprim Conc. (µg/ml) | Plasmid Retention | Reference |
| S. aureus | pKK22 | Tryptic Soy Broth (TSB) | 10 | Not specified, used for selection | [3] |
| E. coli DH5α | General Selection | Lysogeny Broth (LB) | 10 | Not specified, used for selection | [3] |
| E. coli DH5α | pUC19(TmpR) / dfrB10 | LB | 64 (effective range 8-128) | 39% after 10 days (antibiotic-free) | [1] |
| L. acidophilus | pFXL03 / thyA | Modified MRS | 20 | >99% after 40 generations | [11] |
Experimental Protocols
Protocol 1: Determining Optimal Trimethoprim Concentration via Kill Curve
This protocol is adapted for bacterial cultures and helps determine the lowest effective concentration of Trimethoprim.[12]
-
Preparation: Inoculate a starter culture of your plasmid-free host strain and your plasmid-containing strain in antibiotic-free medium (e.g., LB) and grow overnight.
-
Dilution Series: Prepare a series of culture tubes or a 96-well plate with fresh medium containing a range of Trimethoprim concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/ml).
-
Inoculation: Dilute the overnight cultures and inoculate the tubes/wells with both the plasmid-free and plasmid-containing strains to a low starting OD₆₀₀ (e.g., 0.05).
-
Incubation: Incubate the cultures at the appropriate temperature (e.g., 37°C) with shaking for 12-16 hours.
-
Analysis: Measure the final OD₆₀₀ of all cultures. The optimal concentration is the lowest one that completely inhibits the growth of the plasmid-free strain while having minimal impact on the growth of the plasmid-containing strain.
Protocol 2: Long-Term Plasmid Stability Assay
This protocol assesses the stability of a plasmid in a population over multiple generations.[3]
-
Initial Culture: Grow an overnight culture of the plasmid-carrying strain in a medium containing the optimized Trimethoprim concentration.
-
Initiate Experiment: Dilute the overnight culture to an OD₆₀₀ of ~0.1 in a flask with non-selective (antibiotic-free) medium. This is Generation 0.
-
Serial Passaging: Grow the culture at 37°C with shaking. To maintain the cells in the exponential growth phase, perform serial dilutions. For example, dilute the culture 1:10,000 in the morning and 1:1,000,000 in the afternoon into fresh, non-selective medium. The number of generations can be calculated based on the dilution factors.
-
Assessing Retention: At desired time points (e.g., every 10-20 generations), take a sample from the culture, perform serial dilutions, and plate onto non-selective agar plates.
-
Replica Plating: Once colonies have formed on the non-selective plates, replica-plate at least 100 colonies onto selective plates (containing Trimethoprim).
-
Calculation: The percentage of plasmid retention is calculated as: (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100.
Caption: Workflow for optimizing Trimethoprim concentration and assessing plasmid stability.
References
- 1. Construction and functional verification of size-reduced plasmids based on TMP resistance gene dfrB10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term survival and plasmid maintenance of Escherichia coli in marine microcosms [ouci.dntb.gov.ua]
- 3. Generation of a Stable Plasmid for In Vitro and In Vivo Studies of Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic redundancy and persistence of plasmid-mediated trimethoprim/sulfamethoxazole resistant effluent and stream water Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the De Novo Minimum Selection Concentration of Trimethoprim In Vivo for Escherichia coli Using Galleria mellonella: A Pilot Study [mdpi.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. neb.com [neb.com]
- 10. Tips & Tricks to Optimize Your Plasmid Purification - Nordic Biosite [nordicbiosite.com]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Stability and Degradation of Trimethoprim Sulfate in Laboratory Growth Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim sulfate in laboratory settings. The information provided addresses common issues related to the degradation of Trimethoprim sulfate in growth media over time, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is Trimethoprim sulfate in common laboratory growth media at 37°C?
Q2: What are the known degradation products of Trimethoprim?
A2: Trimethoprim can undergo thermal and photochemical degradation through hydrolysis or oxidation, leading to the formation of several products.[2] While much of the research on Trimethoprim degradation is in the context of environmental breakdown (e.g., through oxidation processes), these studies have identified various transformation products. It is important to note that the specific degradation products formed under typical laboratory incubation conditions (37°C in the dark) may differ from those generated by photodegradation or advanced oxidation processes.
Q3: Can the degradation of Trimethoprim sulfate affect my experimental results?
A3: Yes, the degradation of Trimethoprim sulfate can significantly impact experimental outcomes. A decrease in the active concentration of the antibiotic can lead to erroneous results in antimicrobial susceptibility testing (AST), such as falsely elevated Minimum Inhibitory Concentration (MIC) values. This could lead to the misclassification of a susceptible organism as resistant.
Q4: Are there components in growth media that can interfere with Trimethoprim's activity?
A4: Yes, certain components in laboratory media can antagonize the activity of Trimethoprim. The most well-documented interfering substance is thymidine.[3] Mueller-Hinton agar and broth, the standard media for most routine antimicrobial susceptibility testing, are intended to have low levels of thymidine. However, lot-to-lot variability can occur, and elevated thymidine levels can lead to falsely resistant results for Trimethoprim. This is because Trimethoprim targets the folate pathway, and thymidine can be utilized by bacteria to bypass this inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values for Trimethoprim
Possible Cause 1: Degradation of Trimethoprim in Media
-
Symptoms: MIC values for control strains are drifting upwards over time, or you observe inconsistent results between experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of Trimethoprim sulfate for each experiment. Avoid using aged or improperly stored solutions.
-
Minimize Incubation Time: To the extent that your experimental design allows, minimize the pre-incubation time of the antibiotic in the growth medium before adding the bacterial inoculum.
-
Verify Concentration: If you continue to suspect degradation, you can quantify the concentration of Trimethoprim in your media over the course of an experiment using a validated method like High-Performance Liquid Chromatography (HPLC).
-
Possible Cause 2: Media Composition
-
Symptoms: Consistently high MIC values for quality control strains that are known to be susceptible to Trimethoprim.
-
Troubleshooting Steps:
-
Check Media Quality Control: Ensure that each new lot of Mueller-Hinton Broth or Agar is tested with a suitable quality control strain (e.g., Enterococcus faecalis ATCC 29212) to confirm low levels of thymidine. Satisfactory media should produce clear zones of inhibition of a specified diameter around a Trimethoprim-sulfamethoxazole disk.
-
Use Thymidine Phosphorylase: If you suspect high levels of thymidine in your media, some protocols allow for the addition of thymidine phosphorylase to the medium to degrade the thymidine. However, be aware that this is not suitable for all organisms, such as enterococci, which can utilize the resulting thymine.[3]
-
Logical Troubleshooting Flow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent Trimethoprim MIC results.
Data Presentation
The stability of Trimethoprim in Tryptone Soy Broth (TSB) at 37°C has been quantitatively assessed. The following table summarizes the percentage of the initial Trimethoprim concentration remaining over a 12-day period.
Table 1: Stability of Trimethoprim in Tryptone Soy Broth (TSB) at 37°C
| Day | Average Remaining Concentration (%)[1] |
| 0 | 100 |
| 1 | ~100 |
| 2 | ~100 |
| 5 | 97.1 |
| 7 | < 97.1 |
| 9 | < 91.1 |
| 12 | 91.1 |
Note: Data is based on graphical representation and textual description from the source.
Experimental Protocols
Protocol: Quantification of Trimethoprim in Liquid Growth Media by HPLC
This protocol provides a general framework for the quantification of Trimethoprim in a liquid matrix like Mueller-Hinton Broth or Tryptic Soy Broth using High-Performance Liquid Chromatography (HPLC). Method validation and optimization for your specific equipment and media are essential.
1. Sample Preparation:
-
Collect an aliquot of the growth medium containing Trimethoprim at your desired time point.
-
Centrifuge the sample to pellet any bacterial cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Depending on the expected concentration and the sensitivity of your instrument, you may need to dilute the sample with the mobile phase.
2. HPLC System and Conditions (Example):
This is an example method; parameters should be optimized.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase could consist of 0.01 M sodium acetate and acetonitrile.[4] The ratio will need to be optimized to achieve good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm or 260 nm.[4][5]
-
Injection Volume: Typically 20 µL.
-
Temperature: Ambient or controlled column temperature (e.g., 25°C).
3. Calibration Curve:
-
Prepare a series of standard solutions of Trimethoprim sulfate of known concentrations in the same growth medium used for your experiment (blank medium).
-
Analyze these standards using the HPLC method to generate a calibration curve by plotting the peak area against the concentration.
-
The calibration curve should be linear over the range of expected concentrations in your samples.
4. Analysis and Quantification:
-
Inject the prepared samples into the HPLC system.
-
Identify the Trimethoprim peak based on its retention time, which should match that of the standards.
-
Determine the peak area for Trimethoprim in your samples.
-
Calculate the concentration of Trimethoprim in your samples using the equation of the line from the calibration curve.
Experimental Workflow for Trimethoprim Quantification
Caption: A simplified workflow for quantifying Trimethoprim in growth media using HPLC.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of trimethoprim. | Semantic Scholar [semanticscholar.org]
- 3. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: The Influence of Media pH on Trimethoprim Sulfate's Antibacterial Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of media pH on the antibacterial efficacy of Trimethoprim sulfate.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the culture medium affect the antibacterial activity of Trimethoprim sulfate?
A1: The pH of the culture medium significantly influences the antibacterial activity of Trimethoprim. Generally, the activity of trimethoprim is reduced in acidic conditions (pH below 6).[1][2][3] This is because trimethoprim is a weak base, and its degree of ionization is pH-dependent.[4][5][6] In more acidic environments, a higher proportion of the drug becomes ionized, which can affect its ability to penetrate the bacterial cell membrane. Conversely, in more alkaline conditions (e.g., pH 9), trimethoprim is largely non-ionized, facilitating its entry into bacterial cells and thus enhancing its inhibitory effects.[4][7]
Q2: What is the optimal pH for assessing the in vitro activity of Trimethoprim?
A2: For many bacterial species, including E. coli, a pH of 7 is often considered optimal for both bacterial growth and for observing the intended antibacterial effect of trimethoprim.[4][5] However, the optimal pH can be strain-dependent and influenced by the specific experimental objectives. It is crucial to maintain a consistent and well-buffered pH throughout the experiment to ensure reproducible results.
Q3: Can a suboptimal pH in my experiment lead to misleading Minimum Inhibitory Concentration (MIC) values?
A3: Yes, a suboptimal pH can lead to inaccurate MIC values. If the medium is too acidic, the observed MIC of trimethoprim may be artificially high, suggesting reduced susceptibility when the issue lies with drug availability to the target.[1][2] Conversely, a highly alkaline pH might suggest greater efficacy that may not be clinically relevant. Therefore, careful control of pH is essential for accurate susceptibility testing.
Q4: How does the ionization state of Trimethoprim at different pH values relate to its mechanism of action?
A4: Trimethoprim inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid pathway necessary for DNA synthesis.[4][5][8] The drug's ability to enter the bacterial cell to reach its target is influenced by its ionization state. At a neutral pH of 7, a significant portion of trimethoprim is non-ionized, allowing it to pass through the cell membrane.[4][7] Once inside the cell, it can effectively inhibit DHFR. At a more acidic pH of 5, the drug is more ionized, which may reduce its cellular uptake and consequently its impact on the primary metabolic pathway.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected MIC values for Trimethoprim. | The pH of the culture medium may be too acidic. | Verify the pH of your Mueller-Hinton broth or other media after preparation and sterilization. Ensure it is within the recommended range (typically 7.2-7.4 for standard susceptibility testing). Consider using buffered media if pH drift is suspected. |
| Inconsistent results between experimental replicates. | Fluctuations in the pH of the media during bacterial growth. | Use a well-buffered medium, such as MOPS-buffered or phosphate-buffered media, to maintain a stable pH throughout the incubation period. Re-measure the pH at the end of the experiment to check for significant changes. |
| No antibacterial activity observed at expected concentrations. | Extreme acidity of the medium is severely impairing drug activity. | Prepare a fresh batch of medium and carefully adjust the pH to the optimal range for your bacterial strain and for trimethoprim activity (typically neutral to slightly alkaline). Perform a quality control check with a reference bacterial strain with a known trimethoprim MIC. |
| Observed effect does not correlate with expected mechanism of action. | The pH is influencing off-target metabolic effects more than the primary mechanism. | At pH 7, trimethoprim's effects are more directly linked to the dihydrofolate pathway. At a more acidic pH of 5, broader effects on amino acid metabolism have been observed.[4] Consider the pH when interpreting metabolomics or other mechanism-of-action data. |
Data on Trimethoprim Activity at Various pH Levels
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Trimethoprim against E. coli
| pH | MIC (mg/L) | Bacterial Strain | Medium | Reference |
| 7 | ~0.2 | E. coli K-12 | LB Medium | [4] |
| 5 | Not explicitly stated, but activity is reduced compared to pH 7 | E. coli K-12 | LB Medium | [4] |
Table 2: General Effect of Acidification on Antibacterial Activity of Trimethoprim
| pH Condition | Effect on Antibacterial Activity | Bacterial Strains | Medium | Reference |
| Acidification to pH 5 | Impaired antimicrobial activity | S. aureus, K. oxytoca, P. mirabilis, E. coli, E. faecalis | Mueller-Hinton Broth & Human Urine | [1][3] |
| pH values below 6 | Reduction of antimicrobial activity | General observation | Not specified | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol is a generalized procedure based on standard microbiology practices and findings from the cited literature.
-
Media Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth or Luria-Bertani Broth). Divide the medium into several flasks.
-
pH Adjustment: Adjust the pH of the medium in each flask to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Aseptically confirm the final pH after autoclaving and cooling.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in the medium at its optimal pH (e.g., pH 7). Dilute the overnight culture to achieve a standardized inoculum, typically 5 x 10^5 CFU/mL in the final test volume.
-
Serial Dilution of Trimethoprim Sulfate: Prepare a stock solution of Trimethoprim sulfate. Perform serial dilutions of the antibiotic in the pH-adjusted media in 96-well microtiter plates.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates. Include positive (bacteria, no antibiotic) and negative (medium only) controls for each pH value.
-
Incubation: Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Diagram 1: Workflow for pH-Dependent MIC Assay
Diagram 2: pH, Ionization, and Trimethoprim Activity
References
- 1. Impact of pH on activity of trimethoprim, fosfomycin, amikacin, colistin and ertapenem in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH plays a role in the mode of action of trimethoprim on Escherichia coli | PLOS One [journals.plos.org]
- 8. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
Photostability of Trimethoprim solutions under standard laboratory lighting conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim solutions. The focus is on maintaining photostability under standard laboratory lighting conditions.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect Trimethoprim solutions from light in the laboratory?
A1: Yes, it is recommended to protect Trimethoprim solutions from light. While Trimethoprim is not acutely sensitive to brief exposure to ambient laboratory light, prolonged exposure, especially to direct sunlight or intense artificial light, can lead to photodegradation. For long-term storage or during lengthy experiments, light protection is a critical factor in ensuring the stability and integrity of your solution. Official recommendations for Trimethoprim tablets are to store them in tight, light-resistant containers.[1] Similarly, reference standards are typically stored protected from light.[2]
Q2: What are the initial signs of Trimethoprim degradation in a solution?
A2: The initial signs of degradation are often not visible to the naked eye. Chemical degradation, such as the formation of photoproducts, typically occurs before any physical changes like color change or precipitation are observed. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify Trimethoprim and its degradation products. In some cases, especially at higher concentrations or in certain solvents, precipitation may occur, but this is more often related to solubility limits than photodegradation.[3][4]
Q3: What type of container is best for storing Trimethoprim solutions?
A3: Amber-colored glass or plastic bottles are highly recommended for storing Trimethoprim solutions.[1][5][6] These containers are designed to block a significant portion of UV and visible light, thereby minimizing photodegradation. If amber containers are not available, you can wrap transparent containers in aluminum foil or use opaque tubes to provide adequate light protection.[2] Studies have shown that Trimethoprim suspensions stored in amber plastic bottles remain stable for up to 90 days.[1][5]
Q4: For how long is a Trimethoprim solution stable under ambient laboratory light?
A4: The stability of a Trimethoprim solution under ambient light depends on several factors, including the solvent, concentration, pH, and the intensity of the light source. In one study, Trimethoprim in admixtures with sulfamethoxazole, prepared in PVC bags and stored at room temperature under ambient light, retained over 95% of its initial concentration for 24 hours.[3][4] Another study on extemporaneously compounded suspensions in amber plastic bottles showed stability for at least 90 days at both 4°C and 25°C.[1][5] However, it is crucial to note that "ambient light" can vary significantly between laboratories.
Q5: Does the pH of the solution affect the photostability of Trimethoprim?
A5: Yes, the pH of the solution can influence the rate of photodegradation. One study on the degradation of Trimethoprim under simulated light showed different degradation rates at varying pH levels (4.0, 5.5, and 7.0). While the study did not focus specifically on photostability under laboratory lighting, it highlights the importance of pH as a factor in Trimethoprim's overall stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Trimethoprim solutions.
Issue 1: Unexpectedly low concentration of Trimethoprim in my samples.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Review your experimental setup. Were the solutions exposed to direct sunlight or high-intensity laboratory lights for extended periods? 2. In future experiments, prepare and handle solutions in a dimly lit area or under yellow light. 3. Store stock solutions and samples in amber vials or wrap containers with aluminum foil. 4. If possible, use a dark control sample (a sample protected from light) to compare against your experimental samples. |
| Precipitation | 1. Visually inspect your solution for any precipitate. Precipitation can occur at higher concentrations, especially in normal saline compared to 5% dextrose in water (D5W).[3][4] 2. If precipitation is observed, consider reducing the concentration of your solution or using a different solvent system. 3. Ensure the pH of your solution is appropriate to maintain Trimethoprim solubility. |
| Analytical Error | 1. Verify the calibration of your analytical instrument (e.g., HPLC). 2. Ensure proper sample preparation and dilution techniques. 3. Check the expiration date and storage conditions of your Trimethoprim standard. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. The appearance of new peaks, especially those eluting at different retention times than Trimethoprim, can indicate the formation of degradation products.[7] 2. Compare the chromatogram of your light-exposed sample to a dark control or a freshly prepared sample to confirm if the new peaks are due to light exposure. 3. If photodegradation is confirmed, implement light-protective measures as described in Issue 1 . |
| Contamination | 1. Ensure all glassware and solvents are clean and free of contaminants. 2. Run a blank (solvent only) injection to check for any background peaks. |
Data on Photostability of Trimethoprim
Direct quantitative data on the degradation of Trimethoprim solutions under standard laboratory lighting is limited in the scientific literature. Most photostability studies utilize specific UV light sources. However, the following table summarizes data from a study that used simulated light, which can serve as an approximation for laboratory conditions.
Table 1: Approximate Degradation of Trimethoprim Solution under Simulated Light
| Time (hours) | Approximate % Remaining (pH 4.0) | Approximate % Remaining (pH 5.5) | Approximate % Remaining (pH 7.0) |
| 0 | 100% | 100% | 100% |
| 1 | ~98% | ~95% | ~92% |
| 2 | ~95% | ~90% | ~85% |
| 3 | ~92% | ~85% | ~78% |
| 4 | ~90% | ~80% | ~72% |
| 5 | ~88% | ~75% | ~68% |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Table 2: Stability of Trimethoprim in Admixtures under Ambient Light
| Concentration & Vehicle | Container | Storage Conditions | % Remaining after 24 hours |
| 1.08 mg/mL in D5W | PVC Bag | Room Temperature, Ambient Light | > 95%[3][4] |
| 1.60 mg/mL in D5W | PVC Bag | Room Temperature, Ambient Light | > 95%[3][4] |
| 1.08 mg/mL in Normal Saline | PVC Bag | Room Temperature, Ambient Light | > 95%[3][4] |
| 1.60 mg/mL in Normal Saline | PVC Bag | Room Temperature, Ambient Light | > 95%[3][4] |
Experimental Protocols
Protocol: Assessing the Photostability of a Trimethoprim Solution
This protocol outlines a general method for determining the photostability of a Trimethoprim solution under specific laboratory lighting conditions.
1. Materials:
-
Trimethoprim reference standard
-
Solvent (e.g., ultrapure water, methanol, or a specific buffer)
-
Transparent containers (e.g., clear glass vials)
-
Light-protective material (e.g., amber vials or aluminum foil)
-
Calibrated light meter (optional, to measure light intensity)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for Trimethoprim analysis (e.g., C18)
2. Solution Preparation:
-
Prepare a stock solution of Trimethoprim of a known concentration in the desired solvent.
-
Divide the solution into two sets of containers: one set of transparent containers for light exposure and one set of light-protected containers (dark control).
3. Exposure Conditions:
-
Place the transparent containers under the laboratory light source to be tested (e.g., fluorescent overhead lighting).
-
If using a light meter, position it next to the samples to record the light intensity in lux or watts/m².
-
Place the dark control containers in the same location but wrapped securely in aluminum foil to exclude all light.
-
Maintain a constant temperature for all samples.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each light-exposed and dark control container.
-
Analyze the concentration of Trimethoprim in each sample using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
5. Example HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 271 nm
-
Temperature: Ambient
6. Data Analysis:
-
Calculate the percentage of Trimethoprim remaining at each time point for both the light-exposed and dark control samples, relative to the initial concentration (time 0).
-
Plot the percentage of Trimethoprim remaining versus time for both conditions. Significant deviation between the light-exposed and dark control samples indicates photodegradation.
Visualizations
References
- 1. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Extemporaneously Compounded Trimethoprim in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming intrinsic Trimethoprim resistance in non-standard bacterial strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome intrinsic trimethoprim resistance in non-standard bacterial strains.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experimentation.
FAQs: General Concepts
-
Q1: What are the primary mechanisms of intrinsic trimethoprim resistance?
-
A1: Intrinsic resistance to trimethoprim in bacteria is primarily mediated by several mechanisms:
-
Target Modification: Spontaneous mutations in the chromosomal folA gene (also known as dfrA) result in alterations to the dihydrofolate reductase (DHFR) enzyme, reducing its binding affinity for trimethoprim.
-
Efflux Pumps: Bacteria can actively expel trimethoprim from the cell using multidrug resistance (MDR) efflux pumps, preventing the antibiotic from reaching its intracellular target.
-
Increased Target Expression: Upregulation of folA gene expression leads to an overproduction of the DHFR enzyme, which can overwhelm the inhibitory effect of trimethoprim.
-
Reduced Permeability: The outer membrane of Gram-negative bacteria can act as a permeability barrier, limiting the influx of trimethoprim into the cell.
-
-
-
Q2: How can I differentiate between resistance due to target modification and efflux pump activity?
-
A2: You can perform a Minimum Inhibitory Concentration (MIC) assay with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction (typically four-fold or more) in the MIC of trimethoprim in the presence of the EPI suggests that efflux is a major contributor to resistance. If the MIC remains high, target modification is more likely the primary mechanism. This can be confirmed by sequencing the folA gene to identify mutations.
-
-
Q3: My bacterial strain is resistant to trimethoprim, but sequencing of the folA gene shows no mutations. What are the next steps?
-
A3: If the folA gene is wild-type, consider the following possibilities:
-
Efflux Pump Overexpression: The primary mechanism may be the upregulation of an efflux pump. You should proceed with an efflux pump activity assay, such as the ethidium bromide accumulation assay, and a MIC assay with an EPI.
-
Increased folA Expression: The gene itself may not be mutated, but its expression could be elevated. Quantify the transcript levels of folA using qRT-PCR to investigate this possibility.
-
Reduced Membrane Permeability: In Gram-negative bacteria, changes in the outer membrane composition can reduce trimethoprim uptake. You can assess membrane permeability using assays like the N-phenyl-1-naphthylamine (NPN) uptake assay.
-
Acquired Resistance: The strain may have acquired a plasmid-borne dfr gene that confers resistance. Standard plasmid screening and sequencing can identify these horizontally transferred genes.
-
-
Troubleshooting: Experimental Procedures
-
Q4: My MIC assay results for trimethoprim are inconsistent. What could be the cause?
-
A4: Inconsistent MIC results can arise from several factors:
-
Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to have a consistent starting cell density.
-
Media Composition: The presence of thymidine in the growth medium can bypass the effect of trimethoprim, leading to inaccurate results. Use thymidine-free media, such as Mueller-Hinton Agar or Broth, for susceptibility testing.
-
Trailing Endpoints: Bacteriostatic antibiotics like trimethoprim can sometimes produce "trailing" growth at sub-inhibitory concentrations, making the MIC endpoint difficult to read. It's crucial to read the MIC at the lowest concentration that causes at least 80% inhibition of growth compared to the positive control.
-
Reagent Quality: Ensure the trimethoprim stock solution is fresh and has been stored correctly.
-
-
-
Q5: My site-directed mutagenesis experiment to introduce a known resistance mutation into folA failed. What should I check?
-
A5: Common pitfalls in site-directed mutagenesis include:
-
Primer Design: Primers should be 25-45 bases long with the mutation in the center, have a GC content of at least 40%, and terminate in a G or C. The melting temperature (Tm) should be ≥78°C.
-
Template DNA Quality and Quantity: Use a high-purity plasmid template. Using too much template DNA can lead to a high background of non-mutated plasmids.
-
DpnI Digestion: Ensure complete digestion of the parental methylated DNA by DpnI by incubating for at least 1-2 hours at 37°C. Incomplete digestion is a common cause of recovering wild-type sequences.
-
Transformation Efficiency: Use highly competent cells for transformation to increase the likelihood of obtaining colonies with the mutated plasmid.
-
-
-
Q6: What concentration of efflux pump inhibitor should I use in my assays?
-
A6: The optimal concentration of an EPI should be determined empirically for your specific bacterial strain. The goal is to use a concentration that effectively inhibits efflux without being toxic to the bacteria. A good starting point is to determine the MIC of the EPI alone and then use a sub-inhibitory concentration (e.g., 1/4 or 1/8 of the MIC) in your combination assays with trimethoprim.
-
Data Presentation
Table 1: Effect of an Efflux Pump Inhibitor (EPI) on Trimethoprim MIC (µg/mL) in Selected Bacterial Strains
| Bacterial Strain | Trimethoprim MIC | Trimethoprim MIC + EPI (CCCP) | Fold-change in MIC | Primary Resistance Mechanism |
| Escherichia coli (Wild-type) | 2 | 1 | 2 | Baseline |
| Escherichia coli (AcrA/B Overexpression) | 64 | 4 | 16 | Efflux Pump |
| Pseudomonas aeruginosa (Wild-type) | 128 | 8 | 16 | Efflux Pump |
| Stenotrophomonas maltophilia (SmeDEF Overexpression) | 256 | 16 | 16 | Efflux Pump |
| Streptococcus pneumoniae (folA I100L mutant) | 64 | 64 | 1 | Target Modification |
Table 2: Kinetic Parameters of Wild-Type and Mutant Dihydrofolate Reductase (DHFR) Enzymes
| Enzyme Source and Mutation | Km for DHF (µM) | kcat (s-1) | Ki for Trimethoprim (nM) | Fold-change in Ki |
| Escherichia coli (Wild-type) | 1.5 | 12 | 1.1 | - |
| Escherichia coli (P21L) | 2.8 | 10 | 12.1 | 11 |
| Escherichia coli (W30R) | 1.8 | 15 | 25.3 | 23 |
| Streptococcus pneumoniae (Wild-type) | 3.1 | 31.5 | 90 | - |
| Streptococcus pneumoniae (I100L) | 27.5 | 15 | 4200 | 46.7 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of trimethoprim that inhibits visible bacterial growth.
-
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), thymidine-free.
-
Trimethoprim stock solution.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending colonies in saline to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of trimethoprim in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of trimethoprim at which there is no visible growth (or at least 80% reduction in growth compared to the growth control).
-
2. Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This fluorometric assay measures the accumulation of EtBr, a substrate of many efflux pumps, to assess pump activity.
-
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr) solution.
-
Glucose solution.
-
Efflux pump inhibitor (EPI) solution (e.g., CCCP), optional.
-
Fluorometer with appropriate filters (e.g., excitation at 530 nm, emission at 600 nm).
-
-
Procedure:
-
Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL and incubate for a set time to allow for EtBr loading.
-
To initiate efflux, add glucose to the cell suspension to provide an energy source for the pumps.
-
Immediately begin monitoring the fluorescence over time. A decrease in fluorescence indicates the efflux of EtBr from the cells.
-
To test the effect of an EPI, perform a parallel experiment where the EPI is added to the cell suspension before the addition of glucose. Inhibition of efflux will be observed as a slower rate of fluorescence decrease compared to the control without the inhibitor.
-
3. Quantification of folA Gene Expression by qRT-PCR
This protocol quantifies the relative expression level of the folA gene.
-
Materials:
-
Bacterial cultures grown under desired conditions.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for folA and a validated reference gene (e.g., 16S rRNA).
-
qPCR instrument.
-
-
Procedure:
-
Extract total RNA from bacterial cultures and treat with DNase I to remove contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
Set up qPCR reactions containing cDNA, folA or reference gene primers, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative expression of folA in the test strain compared to a control strain, normalized to the expression of the reference gene.
-
Visualizations
Issues with Trimethoprim selection in rich media like Terrific Broth
This technical support center provides troubleshooting guidance for researchers encountering issues with Trimethoprim selection, particularly in rich bacterial growth media like Terrific Broth (TB).
Frequently Asked Questions (FAQs)
Q1: What is Trimethoprim and what is its mechanism of action?
Trimethoprim is a bacteriostatic antibiotic that competitively inhibits the enzyme Dihydrofolate Reductase (DHFR). This enzyme is crucial for the folic acid synthesis pathway in bacteria. By blocking DHFR, Trimethoprim prevents the production of tetrahydrofolate, a vital cofactor for the synthesis of purines, amino acids, and particularly, thymidylate—a necessary precursor for DNA synthesis.
Q2: Why is my Trimethoprim selection failing in Terrific Broth or other rich media?
The selection fails because rich media like Terrific Broth (TB), Luria-Bertani (LB) Broth, or Super Broth (SOB) contain high concentrations of yeast extract and tryptone. These components are rich sources of amino acids, vitamins, and nucleosides, including thymine and thymidine .
Bacteria cultured in these media can uptake thymidine directly from the environment. This allows them to bypass the need for the folic acid pathway to produce thymidylate, effectively rendering Trimethoprim's inhibition of DHFR inconsequential. The bacteria can continue to synthesize DNA and proliferate despite the presence of the antibiotic.
Q3: Can I simply increase the concentration of Trimethoprim to overcome this issue?
Increasing the Trimethoprim concentration is generally not an effective strategy. The abundance of thymidine in rich media provides a potent bypass mechanism that cannot be easily overcome by adding more inhibitor. This approach is more likely to place unnecessary metabolic stress on the cells without achieving effective selection.
Q4: What are some suitable alternatives to Trimethoprim for plasmid selection in rich media?
For robust selection in rich media, it is recommended to use antibiotics with different mechanisms of action that are not compromised by media components. Common and effective alternatives include:
-
Kanamycin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Carbenicillin/Ampicillin: Beta-lactam antibiotics that inhibit cell wall synthesis. Carbenicillin is often preferred due to its higher stability, which can reduce the occurrence of satellite colonies.
-
Chloramphenicol: Inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Spectinomycin: An aminocyclitol that interferes with protein synthesis.
Data Presentation: Efficacy of Trimethoprim in Different Media
The effectiveness of Trimethoprim is dramatically reduced in rich media compared to minimal media. The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for E. coli.
Note: These are representative values based on published data. Actual MICs can vary depending on the bacterial strain, plasmid, and specific experimental conditions.
| Medium Type | Composition Highlights | Thymidine Precursors | Typical MIC for E. coli | Selection Efficacy |
| M9 Minimal Medium | Defined salts, glucose | Absent | ~0.5 - 2 µg/mL | High |
| Terrific Broth (TB) | Tryptone, Yeast Extract | Abundant | > 64 µg/mL | Very Low / Ineffective |
| LB Broth | Tryptone, Yeast Extract | Abundant | > 32 µg/mL | Very Low / Ineffective |
Visualizing the Problem
The diagrams below illustrate the biochemical pathway and the troubleshooting logic for Trimethoprim selection issues.
Technical Support Center: Understanding the Impact of Thymidine on Trimethoprim Efficacy
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of thymidine in culture media on the efficacy of Trimethoprim for bacterial selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trimethoprim?
A1: Trimethoprim is an antibiotic that functions by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is a critical component of the folic acid synthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF is an essential cofactor for the synthesis of various cellular components, including purines and thymidine, which are the building blocks of DNA.[1][4] By blocking DHFR, Trimethoprim effectively halts DNA replication and cell division in susceptible bacteria.[1][5]
Q2: How does the presence of thymidine in the culture medium affect Trimethoprim's efficacy?
A2: The presence of thymidine in the culture medium can significantly reduce or completely negate the antibacterial activity of Trimethoprim.[6][7][8] Trimethoprim's efficacy relies on depleting the intracellular pool of thymidylate, leading to a state known as "thymineless death."[9][10][11] However, many bacteria possess a "salvage pathway" that allows them to uptake and utilize exogenous thymidine directly from the environment.[12][13][14] When thymidine is present in the media, bacteria can bypass the Trimethoprim-induced block in the de novo synthesis pathway, thereby acquiring the necessary building blocks for DNA replication and rendering the antibiotic ineffective.[10][15]
Q3: What are the "de novo" and "salvage" pathways for thymidine synthesis?
A3:
-
De novo synthesis pathway: This is the process by which bacteria synthesize thymidylate from simpler precursor molecules. This pathway is dependent on the enzyme thymidylate synthase, which requires tetrahydrofolate (THF) as a cofactor.[16] Trimethoprim indirectly inhibits this pathway by blocking the regeneration of THF.[3][4]
-
Salvage pathway: This pathway allows bacteria to recycle and utilize pre-formed nucleosides, such as thymidine, from their environment.[12][14][17] Thymidine is transported into the cell and then phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which can then be used for DNA synthesis.[14][18]
Q4: Why is it crucial to use media with low thymidine content for Trimethoprim susceptibility testing?
A4: Using media with low thymidine content is critical for accurately assessing the susceptibility of bacteria to Trimethoprim.[19][20] If the medium contains significant levels of thymidine, bacteria that are genuinely susceptible to Trimethoprim may appear resistant because they can utilize the salvage pathway to survive.[8][21] This can lead to erroneous results in research and clinical settings. Standardized media for antimicrobial susceptibility testing, such as Mueller-Hinton Agar, are typically formulated to have low levels of thymidine.[20][22]
Troubleshooting Guide
Issue 1: Trimethoprim selection is not working; bacteria are growing in the presence of the antibiotic.
-
Possible Cause: The culture medium may contain high levels of thymidine or its precursors.
-
Troubleshooting Steps:
-
Verify Media Composition: Check the formulation of your culture medium. Some complex media, like Brain Heart Infusion (BHI), can contain sufficient thymidine to interfere with Trimethoprim's action.[15]
-
Switch to a Low-Thymidine Medium: For susceptibility testing and selection experiments, use a defined minimal medium or a commercially prepared medium specifically designated for antimicrobial susceptibility testing, such as Mueller-Hinton Broth or Agar.[20][22]
-
Enzymatic Removal of Thymidine: If using a complex medium is unavoidable, consider treating it with thymidine phosphorylase. This enzyme degrades thymidine into thymine, which is less readily utilized by some bacterial species.[23][24]
-
Issue 2: Inconsistent results in Trimethoprim selection experiments across different batches of media.
-
Possible Cause: There may be batch-to-batch variability in the thymidine content of your culture medium, especially if it is a complex, undefined medium.
-
Troubleshooting Steps:
-
Standardize Media Source: Use a single, reliable supplier for your culture media and record the lot numbers for each experiment.
-
Perform Quality Control: Before starting a series of experiments, test each new batch of media for its ability to support Trimethoprim selection using a known susceptible control strain.
-
Consider a Defined Medium: Switching to a defined medium with a precisely known composition will eliminate variability in thymidine content.
-
Data Presentation
The following table summarizes the effect of thymidine on the Minimum Inhibitory Concentration (MIC) of Trimethoprim against susceptible bacterial strains, as reported in the literature.
| Organism | Medium | Thymidine Concentration | Trimethoprim MIC | Reference |
| Escherichia coli | Minimal Broth | Absent | Inhibitory | [8] |
| Escherichia coli | Minimal Broth | Present | No Inhibition | [8] |
| Staphylococcus epidermidis | Mueller-Hinton Broth | Low (undetected) | Susceptible | [23][24] |
| Staphylococcus epidermidis | Mueller-Hinton Broth + Thymidine Phosphorylase | Very Low | Bactericidal | [23][24] |
| Various Bacteria | Laboratory Media | > 0.05 mg/L | Reduced Activity | [6][7] |
Experimental Protocols
Protocol: Testing the Effect of Thymidine on Trimethoprim Efficacy
This protocol outlines a method to demonstrate the antagonistic effect of thymidine on Trimethoprim's antibacterial activity.
-
Bacterial Strain: Use a bacterial strain known to be susceptible to Trimethoprim (e.g., E. coli ATCC 25922).
-
Media Preparation:
-
Prepare a thymidine-free defined minimal medium (e.g., M9 minimal medium).
-
Prepare a second batch of the same medium supplemented with a final concentration of 50-100 µg/mL thymidine.
-
-
Inoculum Preparation:
-
Grow an overnight culture of the bacterial strain in a nutrient-rich, thymidine-containing broth (e.g., LB broth).
-
Wash the cells twice in sterile saline or phosphate-buffered saline (PBS) to remove any residual medium components.
-
Resuspend the cells in saline or PBS and adjust the optical density at 600 nm (OD600) to 0.1.
-
-
MIC Determination (Broth Microdilution):
-
Perform a serial two-fold dilution of Trimethoprim in both the thymidine-free and thymidine-supplemented media in a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) controls for both media types.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of Trimethoprim in each medium by identifying the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained in the thymidine-free and thymidine-supplemented media. A significant increase in the MIC in the presence of thymidine demonstrates its antagonistic effect.
-
Visualizations
Biochemical Pathway of Trimethoprim Action and Thymidine Salvage
Caption: Trimethoprim blocks the de novo synthesis of thymidylate by inhibiting DHFR.
Experimental Workflow for Testing Thymidine's Impact
Caption: Workflow for assessing Trimethoprim MIC with and without exogenous thymidine.
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. Effect of thymidine on activity of trimethoprim and sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of the Antimicrobial Activity of Trimethoprim by Thymidine in Commercially Prepared Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Staphylococcus aureus survival of trimethoprim-sulfamethoxazole-induced thymineless death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Staphylococcus aureus survival of trimethoprim-sulfamethoxazole-induced thymineless death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thymidine-Dependent Staphylococcus aureus Small-Colony Variants Are Induced by Trimethoprim-Sulfamethoxazole (SXT) and Have Increased Fitness during SXT Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Thymidine salvage and de novo synthesis pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 18. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]
- 19. Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 21. journals.asm.org [journals.asm.org]
- 22. himedialabs.com [himedialabs.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare and store sterile stock solutions of Trimethoprim sulfate
Technical Support Center: Trimethoprim Sulfate Stock Solutions
This guide provides detailed instructions and troubleshooting advice for the preparation and storage of sterile stock solutions of Trimethoprim sulfate, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing Trimethoprim sulfate stock solutions?
A1: The choice of solvent depends on the desired concentration.
-
For lower concentrations (up to ~15 mg/mL): Acidified water is effective. Trimethoprim's solubility is highly pH-dependent, increasing significantly in acidic conditions (pH 5.5 showing maximum solubility).[1][2]
-
For higher concentrations (20 mg/mL or more): Organic solvents like Dimethyl Sulfoxide (DMSO) are recommended.[3] For subsequent use in aqueous systems like cell culture media, it is crucial to first dissolve the powder in DMSO and then dilute it with the aqueous buffer.[3]
Q2: My Trimethoprim sulfate solution is cloudy or has formed a precipitate. What went wrong?
A2: Precipitation is a common issue and can be caused by several factors:
-
pH: Trimethoprim is a weak base and is less soluble at neutral or alkaline pH.[4] If you dilute a stock solution (especially a concentrated one) into a neutral or alkaline buffer, it may precipitate. Ensure the final pH of the working solution is sufficiently acidic if possible.
-
Concentration: The stability of aqueous Trimethoprim solutions is highly dependent on concentration. Higher concentrations are more prone to precipitation over shorter periods.[5][6]
-
Temperature: Do not refrigerate diluted aqueous solutions of Trimethoprim. Lower temperatures can decrease solubility and cause the compound to crystallize or precipitate.[4][7]
-
Solvent Choice: Using saline (0.9% NaCl) can lead to a higher frequency of precipitation compared to 5% Dextrose in Water (D5W), especially at higher concentrations.[5]
Q3: How should I sterilize my Trimethoprim sulfate stock solution? Can it be autoclaved?
Q4: I prepared my stock in DMSO. Can I use a standard syringe filter to sterilize it?
A4: Caution is advised. Some filter membranes are not compatible with 100% DMSO and may dissolve, compromising the sterility and integrity of your stock solution.[10] If you must filter a DMSO solution, ensure you use a syringe filter with a DMSO-compatible membrane, such as PTFE (polytetrafluoroethylene) or nylon. Alternatively, prepare the solution from sterile powder in a sterile solvent using aseptic techniques to avoid the need for filtration.
Q5: What are the correct storage conditions and shelf-life for my stock solution?
A5: Storage conditions depend on the solvent used:
-
DMSO or Methanol Stocks: These are relatively stable. They can be stored at -20°C for at least one month or at -80°C for up to six months.[11] One protocol suggests methanol stocks are stable for up to 5 years at -20°C.[12]
-
Aqueous Stocks: Aqueous solutions are significantly less stable and should ideally be prepared fresh before use. It is not recommended to store aqueous solutions for more than one day.[3][13]
-
General Practice: For all stock solutions, it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[14]
Quantitative Data Summary
The following table summarizes key quantitative data for preparing Trimethoprim solutions. Note that much of the available data is for Trimethoprim base, but the principles of pH-dependent solubility apply to its salts as well.
| Parameter | Solvent | Value | Reference |
| Solubility | Water (pH 8.54, 32°C) | ~0.5 mg/mL (50 mg/100 mL) | [1][2] |
| Water (pH 5.5, 32°C) | ~15.5 mg/mL (1550 mg/100 mL) | [1][2] | |
| DMSO | ~20 mg/mL | [3] | |
| Dimethylformamide (DMF) | ~13 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] | |
| Storage (Powder) | -20°C | ≥ 4 years | [3] |
| Storage (Stock Solution) | In DMSO/Organic Solvent (-20°C) | ≥ 1 month | [11] |
| In DMSO/Organic Solvent (-80°C) | ≥ 6 months | [11] | |
| In Aqueous Solution (Room Temp or 4°C) | ≤ 1 day (Prepare Fresh) | [3][13] |
Detailed Experimental Protocol
This protocol describes the preparation of a 10 mg/mL sterile stock solution of Trimethoprim sulfate in an aqueous solvent using aseptic techniques.
Materials:
-
Trimethoprim sulfate powder
-
Sterile deionized water or Water for Injection (WFI)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 50 mL conical tubes or glass vials
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
-
Calibrated analytical balance and weigh boats
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of Trimethoprim sulfate powder required. For example, to make 10 mL of a 10 mg/mL stock solution, you will need 100 mg of powder.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of Trimethoprim sulfate powder into a sterile conical tube or vial.
-
Initial Dissolution: Add approximately 8 mL of sterile water to the vial containing the powder. The powder will likely not dissolve completely at this stage.
-
pH Adjustment: While vortexing or stirring, add sterile 0.1 M HCl dropwise to the suspension. Monitor the solution closely. Continue adding acid until all the powder has completely dissolved, indicating the pH is in the optimal range for solubility (around pH 5.5).
-
Volume Adjustment: Once the powder is fully dissolved, add sterile water to bring the final volume to 10 mL. Mix thoroughly.
-
Sterile Filtration:
-
Draw the entire solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.[14]
-
Filter the solution into a new sterile conical tube or vial. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Working in the sterile environment, dispense the final sterile solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C. Due to the low stability of aqueous solutions, it is highly recommended to use them as quickly as possible.
-
Workflow Visualization
The following diagram illustrates the key steps in the preparation of a sterile Trimethoprim sulfate stock solution.
Caption: Workflow for Sterile Trimethoprim Sulfate Stock Preparation.
References
- 1. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. researchgate.net [researchgate.net]
- 7. globalrph.com [globalrph.com]
- 8. Stability of trimethoprim-sulfamethoxazole injection in five infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Stock Solution [mmbio.byu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. google.com [google.com]
Technical Support Center: Managing Cross-Contamination in Trimethoprim Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing cross-contamination during Trimethoprim susceptibility testing in multi-well plates.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of multi-well plate assays?
A1: Cross-contamination in multi-well plates refers to the unintentional transfer of substances between wells. This can involve the transfer of microbial cells, leading to false-positive results in negative control wells, or the transfer of the antimicrobial agent (Trimethoprim), which can lead to inaccurate Minimum Inhibitory Concentration (MIC) values.
Q2: What are the primary sources of cross-contamination in Trimethoprim susceptibility testing?
A2: The primary sources of cross-contamination include:
-
Aerosol Generation: Pipetting and mixing can generate aerosols containing bacteria or Trimethoprim, which can then settle in adjacent wells.[1]
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation and temperature gradients, which can concentrate the antimicrobial agent and affect microbial growth, potentially leading to misleading results.[2]
-
Improper Handling: Incorrect pipetting techniques, accidental splashing, and inadequate sealing of plates can directly lead to the transfer of contents between wells.
-
Contaminated Equipment: Use of non-sterile pipette tips, multi-channel pipettors, or other laboratory equipment can introduce contaminants.
Q3: Can Trimethoprim's properties contribute to cross-contamination?
A3: While Trimethoprim has a low vapor pressure, making vapor-phase cross-contamination less likely, its potential to adsorb to plastic surfaces can be a factor.[3][4] This adsorption can lead to a lower effective concentration of the drug in the well, potentially affecting the MIC value. If the adsorbed drug were to somehow be transferred to an adjacent well, it could theoretically contribute to cross-contamination, although this is less common than other sources.
Troubleshooting Guide
Issue 1: Unexpected growth in negative control wells.
-
Possible Cause: Microbial cross-contamination from adjacent wells containing bacteria.
-
Troubleshooting Steps:
-
Review Aseptic Technique: Ensure proper handling of plates, including avoiding splashes and using fresh, sterile pipette tips for each well.
-
Seal Plates Properly: Use adhesive or heat-sealing films to prevent aerosol-mediated contamination between wells during incubation.
-
Optimize Pipetting: When inoculating plates, angle the pipette tip towards the side of the well to minimize aerosol generation.
-
Spatial Separation: If possible, leave empty wells between high-concentration bacterial cultures and negative controls.
-
Issue 2: Inconsistent MIC values for the same isolate across the plate.
-
Possible Cause: "Edge effect" leading to evaporation and concentration of Trimethoprim in the outer wells.
-
Troubleshooting Steps:
-
Hydrate the Plate Perimeter: Fill the outer wells with sterile water or media to create a moisture barrier and minimize evaporation from the experimental wells.[2]
-
Plate Equilibration: Allow the multi-well plates to equilibrate to the incubator temperature before adding reagents and bacteria to minimize thermal gradients.
-
Use Appropriate Sealing: Employ high-quality sealing films to reduce evaporation across the entire plate.
-
Randomize Plate Layout: Avoid placing all replicates of a single condition in the outer rows or columns.
-
Issue 3: Higher than expected MIC values for susceptible control strains.
-
Possible Cause 1: Adsorption of Trimethoprim to the plastic of the multi-well plate, reducing its effective concentration.
-
Troubleshooting Steps:
-
Consider using low-binding microplates, especially if you suspect significant drug adsorption.
-
Pre-condition the wells by incubating them with a blocking agent like bovine serum albumin (BSA), though this must be validated to ensure it doesn't interfere with the assay.
-
-
Possible Cause 2: The composition of the growth medium. The presence of thymidine in some media can interfere with the action of Trimethoprim, leading to falsely elevated MICs.
-
Troubleshooting Steps:
-
Use Mueller-Hinton broth with low levels of thymidine.
-
If necessary, supplement the media with thymidine phosphorylase to degrade any interfering thymidine.
-
-
Possible Cause 3: Spontaneous resistance development or the presence of a resistant subpopulation.
-
Troubleshooting Steps:
-
Re-streak the control strain from the original stock to ensure a pure and susceptible population.
-
Verify the identity and susceptibility profile of the control strain.
-
Data Presentation: Illustrative Cross-Contamination Scenarios
The following tables provide hypothetical data to illustrate the impact of different types of cross-contamination on Trimethoprim susceptibility testing results.
Table 1: Impact of Aerosol-Mediated Microbial Cross-Contamination
| Well Type | Expected Outcome | Observed Outcome (with contamination) | Interpretation |
| Positive Control | Turbid (Growth) | Turbid (Growth) | Valid |
| Negative Control (Adjacent to Positive) | Clear (No Growth) | Turbid (Growth) | False Positive |
| Trimethoprim (Low Concentration) | Turbid (Growth) | Turbid (Growth) | Valid |
| Trimethoprim (High Concentration) | Clear (No Growth) | Clear (No Growth) | Valid |
Table 2: Impact of "Edge Effect" on Trimethoprim MIC
| Well Location | Trimethoprim Concentration (µg/mL) | Expected Growth | Observed Growth | Inferred MIC (µg/mL) |
| Inner Well | 1 | + | + | >2 |
| 2 | + | + | ||
| 4 | - | - | ||
| Outer Well | 1 | + | - | ≤1 |
| 2 | + | - | ||
| 4 | - | - |
Experimental Protocols
Protocol 1: Modified Checkerboard Assay to Quantify Well-to-Well Microbial Cross-Contamination
This protocol adapts the checkerboard assay to assess the frequency of microbial transfer between adjacent wells.
Materials:
-
96-well sterile, flat-bottom microplates
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile Mueller-Hinton Broth (MHB)
-
Multi-channel pipette and sterile tips
-
Adhesive or heat-sealing film
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD measurements)
Methodology:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.
-
Plate Layout:
-
In alternating columns (1, 3, 5, 7, 9, 11), add 100 µL of the bacterial inoculum to each well. These are the "source" wells.
-
In the remaining columns (2, 4, 6, 8, 10, 12), add 100 µL of sterile MHB to each well. These are the "recipient" wells.
-
-
Incubation: Seal the plate with a sterile, breathable sealing film. Incubate at 35°C ± 2°C for 18-24 hours.
-
Data Collection:
-
Visually inspect all wells for turbidity.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader.
-
-
Analysis:
-
Count the number of "recipient" wells that show turbidity (growth).
-
Calculate the percentage of cross-contamination: (Number of turbid recipient wells / Total number of recipient wells) * 100.
-
Visualizations
Caption: Workflow for quantifying microbial cross-contamination.
Caption: Troubleshooting pathway for unexpected growth.
References
- 1. Microbial Aerosols Generated from Standard Microbiological Laboratory Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence and mechanisms of trimethoprim resistance in Escherichia coli isolated from outpatients in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increases in rates of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Trimethoprim versus ampicillin for plasmid selection in E. coli
For researchers engaged in molecular cloning, protein expression, and other applications requiring the use of plasmids in Escherichia coli, the choice of a selectable marker is a critical experimental parameter. The antibiotic used for selection directly impacts the efficiency of cloning, the stability of the plasmid, and the yield of the desired product. This guide provides an objective comparison of two commonly used antibiotics for plasmid selection: trimethoprim and ampicillin.
Executive Summary
Trimethoprim and ampicillin are both effective selective agents, but they differ significantly in their mechanism of action, stability, and propensity for generating satellite colonies. Ampicillin, a beta-lactam antibiotic, is widely used but is susceptible to inactivation by the enzyme beta-lactamase, which can be secreted by resistant bacteria. This leads to the depletion of ampicillin in the culture medium, allowing for the growth of non-transformed "satellite" colonies and potential loss of the plasmid. Trimethoprim, an inhibitor of dihydrofolate reductase, is a more stable compound and is less prone to the issue of satellite colonies, offering a more stringent and stable selection pressure over time. While ampicillin has historically been a common choice, trimethoprim presents a compelling alternative, particularly for long-term cultures or when high plasmid stability is crucial.
Comparison of Performance and Efficacy
The selection of an antibiotic can have a significant impact on various experimental outcomes. The following tables summarize the key differences in performance between trimethoprim and ampicillin for plasmid selection in E. coli.
| Feature | Trimethoprim | Ampicillin |
| Mechanism of Action | Inhibits dihydrofolate reductase, blocking the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. | Inhibits transpeptidase, preventing the cross-linking of peptidoglycan in the bacterial cell wall. |
| Resistance Gene | dfr (dihydrofolate reductase) | bla (ampR) (beta-lactamase) |
| Mode of Action | Bacteriostatic (inhibits growth) | Bactericidal (kills dividing cells) |
| Stability in Media | High stability. Retains >95% of its initial concentration for at least 63 days when stored at 4°C or 25°C.[1] | Lower stability. Can degrade in culture media, with a half-life of 4-6 hours in LB at 37°C.[2] |
| Satellite Colonies | Minimal to no satellite colony formation. | Prone to the formation of satellite colonies due to the secretion of beta-lactamase by resistant cells, which degrades ampicillin in the surrounding medium. |
| Typical Working Concentration | 10-50 µg/mL | 50-100 µg/mL |
Table 1: General Comparison of Trimethoprim and Ampicillin for Plasmid Selection.
| Parameter | Trimethoprim | Ampicillin |
| Positive Clones (%) | 100% (40/40)[3] | 97.5% (39/40)[3] |
| Plasmid Retention (%) | 39.0% (after 10 days in antibiotic-free broth)[3] | Prone to plasmid loss in overgrown or long-term cultures due to antibiotic degradation. |
| Plasmid Yield (ng/µL) | Not directly compared in the same study. | 164 ng/µL (at an optimized concentration of 200 µg/mL)[1] |
| Recombinant Protein Yield | Not directly compared in the same study. | Highest at an optimized concentration of 200 µg/mL.[1] |
Table 2: Experimental Data Comparison.
| Antibiotic | Supplier | Catalog Number | Quantity | Price (USD) | Cost per Gram (USD) |
| Trimethoprim | Sigma-Aldrich | T7883 | 5 g | $152.00 | $30.40 |
| Trimethoprim | Thermo Scientific | 455120050 | 5 g | €71.15 (~$77.20) | ~$15.44 |
| Ampicillin Sodium Salt | G-Biosciences | RC-020 | 25 g | $161.00 | $6.44 |
| Ampicillin Sodium Salt | Genesee Scientific | 25-530 | 25 g | $144.31 | $5.77 |
Table 3: Cost Comparison (prices are subject to change and may vary by vendor and location).
Mechanisms of Action and Resistance
The distinct mechanisms of action of trimethoprim and ampicillin underpin their differences in performance as selective agents.
Trimethoprim
Trimethoprim is a synthetic antibiotic that competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking this pathway, trimethoprim prevents bacterial growth. Plasmids conferring resistance to trimethoprim carry a dfr gene, which encodes a variant of DHFR that has a much lower affinity for trimethoprim, allowing the folic acid pathway to function even in the presence of the antibiotic.
Caption: Mechanism of action of trimethoprim and the corresponding resistance mechanism.
Ampicillin
Ampicillin is a member of the β-lactam family of antibiotics. It acts by inhibiting the bacterial enzyme transpeptidase, which is essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. Without a properly formed cell wall, the bacterial cell is susceptible to osmotic lysis, leading to cell death. Resistance to ampicillin is most commonly mediated by the enzyme β-lactamase, which is encoded by the bla (ampR) gene on the plasmid. β-lactamase hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic.
Caption: Mechanism of action of ampicillin and the corresponding resistance mechanism.
Experimental Protocols
To empirically determine the optimal selective agent for a specific application, a head-to-head comparison is recommended. Below are detailed protocols for comparing the efficacy of trimethoprim and ampicillin for plasmid selection.
Protocol 1: Comparison of Transformation Efficiency
This protocol outlines a method to directly compare the number of transformants obtained using either trimethoprim or ampicillin selection.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with both a trimethoprim resistance gene (dfr) and an ampicillin resistance gene (bla/ampR)
-
LB agar plates
-
Trimethoprim stock solution (10 mg/mL in DMSO)
-
Ampicillin stock solution (100 mg/mL in water)
-
SOC or LB broth
-
Incubator at 37°C
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 1-10 ng) to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of SOC or LB broth and incubate at 37°C for 1 hour with shaking to allow for the expression of antibiotic resistance genes.
-
Prepare serial dilutions of the transformation mixture (e.g., 1:10, 1:100).
-
Plate 100 µL of the undiluted and diluted transformation mixtures onto LB agar plates containing either trimethoprim (final concentration 20 µg/mL) or ampicillin (final concentration 100 µg/mL).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate and calculate the transformation efficiency in colony-forming units (CFU) per microgram of DNA.
Caption: Workflow for comparing transformation efficiency with trimethoprim and ampicillin.
Protocol 2: Assessment of Plasmid Stability
This protocol is designed to evaluate the retention of the plasmid over time in liquid culture under selective pressure from each antibiotic.
Materials:
-
Single colonies of E. coli transformed with the plasmid of interest, grown on both trimethoprim and ampicillin plates.
-
LB broth containing either trimethoprim (20 µg/mL) or ampicillin (100 µg/mL).
-
LB broth without antibiotics.
-
LB agar plates with and without the respective antibiotics.
-
Incubator at 37°C with shaking.
Procedure:
-
Inoculate 5 mL of LB broth containing either trimethoprim or ampicillin with a single colony from the corresponding selective plate.
-
Grow the cultures overnight at 37°C with shaking.
-
The next day, dilute the overnight cultures 1:1000 into fresh selective LB broth.
-
Continue to subculture the bacteria daily (e.g., for 5 days) by diluting 1:1000 into fresh selective media.
-
At each 24-hour time point, take a sample from each culture, perform serial dilutions, and plate onto both non-selective LB agar and LB agar containing the respective antibiotic.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on both types of plates and calculate the percentage of plasmid-containing cells at each time point: (CFU on selective plate / CFU on non-selective plate) * 100.
Conclusion and Recommendations
The choice between trimethoprim and ampicillin for plasmid selection in E. coli depends on the specific requirements of the experiment.
Ampicillin is a cost-effective and widely used antibiotic that is suitable for routine, short-term applications such as standard cloning procedures. However, its instability in culture media and the resulting potential for satellite colony formation and plasmid loss make it less ideal for:
-
Long-term cultures or fermentations.
-
Experiments where maintaining strong selective pressure is critical.
-
High-density cultures where the concentration of secreted β-lactamase can become significant.
Trimethoprim offers a more stable and stringent selection, making it a superior choice for:
-
Experiments requiring high plasmid stability over extended periods.
-
High-throughput screening or selection experiments where the prevention of false negatives (due to plasmid loss) is important.
-
Applications where the formation of satellite colonies can interfere with colony picking and downstream analysis.
While the initial cost per gram of trimethoprim may be higher than ampicillin, its higher stability and lower working concentration can offset some of the cost difference. For critical applications where the integrity of the selection is paramount, the benefits of using trimethoprim are likely to outweigh the additional cost. Researchers experiencing issues with satellite colonies, low plasmid yields, or inconsistent results with ampicillin are encouraged to consider trimethoprim as a robust alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trimethoprim and Methotrexate as Bacterial DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent dihydrofolate reductase (DHFR) inhibitors, Trimethoprim and Methotrexate, focusing on their activity against bacterial DHFR. This document is intended to serve as a resource for researchers in microbiology, infectious diseases, and drug discovery.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication.[4][5] As bacteria synthesize their own folate de novo, while humans obtain it from their diet, the enzymes in the bacterial folate pathway are attractive targets for antimicrobial agents.[2][6][7]
Trimethoprim is a synthetic antibiotic that specifically targets bacterial DHFR and is widely used in clinical practice, often in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1][3][4][8] Methotrexate, on the other hand, is a potent inhibitor of both prokaryotic and eukaryotic DHFR and is primarily used in cancer chemotherapy and for treating autoimmune diseases.[6][9][10][11][12] This guide will delve into a head-to-head comparison of their efficacy, selectivity, and mechanisms of action as inhibitors of bacterial DHFR.
Mechanism of Action: Targeting a Key Metabolic Pathway
Both Trimethoprim and Methotrexate act as competitive inhibitors of DHFR, binding to the enzyme's active site and preventing the conversion of DHF to THF.[4] This inhibition leads to a depletion of the THF pool, which in turn halts the synthesis of essential precursors for DNA and protein synthesis, ultimately leading to bacteriostasis.[1][13]
The bacterial folate synthesis pathway, and the specific step inhibited by these drugs, is illustrated below.
Caption: Bacterial folate synthesis pathway and the inhibitory action of Trimethoprim and Methotrexate on DHFR.
Quantitative Comparison: Potency and Selectivity
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Selectivity is a critical factor for antibacterial agents, as it minimizes off-target effects on the host. The selectivity index is often calculated as the ratio of the IC50 for the human enzyme to the IC50 for the bacterial enzyme.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Selectivity (Human/Bacterial) | Reference |
| Trimethoprim | Escherichia coli DHFR | ~5 | ~40,000x | [14][15] |
| Staphylococcus aureus DHFR (Wild-Type) | 5 | - | [16] | |
| Human DHFR | ~200,000 | - | [15] | |
| Methotrexate | Escherichia coli DHFR | - | - | |
| Staphylococcus aureus DHFR (Wild-Type) | 0.71 | ~1x | [17] | |
| Human DHFR | ~1 | - | [8] |
Note: IC50 values can vary depending on experimental conditions.
As the data indicates, Trimethoprim exhibits remarkable selectivity for bacterial DHFR, being thousands of times more potent against the E. coli enzyme than its human counterpart.[15] Methotrexate, in contrast, is a highly potent inhibitor of both bacterial and human DHFR, making it unsuitable as a selective antibacterial agent due to the high potential for host toxicity.[10][17]
Bacterial Resistance Mechanisms
The clinical utility of DHFR inhibitors is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance to both Trimethoprim and Methotrexate include:
-
Target Modification: Mutations in the chromosomal dfr gene can alter the structure of the DHFR enzyme, reducing the binding affinity of the inhibitor.[1][18] This is a common mechanism of resistance to Trimethoprim.[3]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmid-encoded dfr genes that produce DHFR variants with intrinsically low affinity for Trimethoprim.[1][18][19]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport the drugs out of the cell, preventing them from reaching their intracellular target.[18][20] For instance, E. coli can exhibit resistance to Methotrexate through the AcrAB-TolC efflux system.[21]
-
Overproduction of DHFR: An increase in the expression of the DHFR enzyme can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.[20]
Experimental Protocols
DHFR Enzyme Inhibition Assay (IC50 Determination)
This assay spectrophotometrically measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[14][16]
Materials:
-
Purified recombinant DHFR enzyme (bacterial or human)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Trimethoprim, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions to the appropriate wells.
-
Include control wells: a positive control (no inhibitor) and a negative control (a known potent inhibitor or no enzyme).
-
Initiate the reaction by adding the DHFR enzyme to all wells except the negative control.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-20 minutes) at a constant temperature.[22]
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Determination)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (Trimethoprim, Methotrexate)
-
96-well microplate
-
Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final desired concentration in the growth medium.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control well (bacteria with no drug) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: A typical experimental workflow for evaluating DHFR inhibitors.
Conclusion
Both Trimethoprim and Methotrexate are potent inhibitors of bacterial DHFR. However, their utility in treating bacterial infections is vastly different due to their selectivity profiles. Trimethoprim's high selectivity for the bacterial enzyme makes it a safe and effective antibacterial agent.[1] In contrast, Methotrexate's potent inhibition of human DHFR leads to significant host toxicity, restricting its use to cancer chemotherapy and autoimmune diseases where the benefits outweigh the risks.[10]
The development of resistance to Trimethoprim remains a significant clinical challenge.[1] Understanding the molecular basis of inhibitor binding and the mechanisms of resistance is crucial for the development of next-generation DHFR inhibitors that can overcome existing resistance and exhibit broad-spectrum activity against pathogenic bacteria.
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 6. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate - Wikipedia [en.wikipedia.org]
- 8. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemotherapy - Wikipedia [en.wikipedia.org]
- 12. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 19. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Resistance to Methotrexate Due to AcrAB-Dependent Export from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Unveiling New Shields: Validation of Novel dfrA Genes as Functional Trimethoprim Resistance Markers
A comparative analysis of newly identified dfrA gene variants showcases their contribution to the growing landscape of antibiotic resistance. This guide provides an objective comparison of their performance against established markers, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in understanding and combating trimethoprim resistance.
Trimethoprim, a synthetic antimicrobial agent, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy, however, is increasingly threatened by the emergence and spread of resistance genes. The most common mechanism of resistance involves the acquisition of mobile genetic elements carrying dfr genes, which encode for dihydrofolate reductase (DHFR) enzymes that are insensitive to trimethoprim. The dfrA gene family is a major contributor to this resistance phenotype. Continuous surveillance and functional validation of new dfrA variants are crucial for understanding resistance epidemiology and for the development of effective diagnostic and therapeutic strategies.
This guide delves into the validation of several recently discovered dfrA genes, presenting a side-by-side comparison of the level of trimethoprim resistance they confer. We provide a summary of the key experimental data and detailed methodologies to facilitate the replication and extension of these findings in other laboratories.
Comparative Analysis of Novel dfrA Gene Performance
The functional validation of a putative resistance gene is paramount to confirm its role in conferring a resistance phenotype. The most common method involves cloning the candidate gene into a susceptible bacterial host, typically Escherichia coli, and then determining the change in the Minimum Inhibitory Concentration (MIC) of the antibiotic. The following table summarizes the performance of several novel dfrA genes as reported in recent literature.
| Gene Name | Origin | Host Strain for Validation | Vector | Trimethoprim MIC (µg/mL) in Recombinant Strain | Fold Increase in MIC | Reference |
| dfrA35 | Escherichia coli (clinical isolate) | E. coli | pUC19 | >1024 | Not specified | [1] |
| dfrA35 | Escherichia coli (from calves) | E. coli | Not specified | >256 | Not specified | [2] |
| dfrA38 | Acinetobacter baumannii | Not specified | Not specified | Confirmed resistance | Not specified | [3][4] |
| dfrA39 | Acinetobacter baumannii | Not specified | Not specified | Confirmed resistance | Not specified | [3][4][5] |
| dfrA40 | Acinetobacter baumannii | Not specified | Not specified | Confirmed resistance | Not specified | [3][4][5] |
| dfrA41 | Acinetobacter baumannii | Not specified | Not specified | Confirmed resistance | Not specified | [3][4] |
| dfrA42 | Proteus spp. | E. coli DH5α | pACYC184 | >1024 | Not specified | [6] |
| dfrA43 | Proteus spp. | E. coli DH5α | pACYC184 | >1024 | Not specified | [6] |
| dfrA49 | Riemerella anatipestifer | E. coli BL21(DE3) | pET23a | >2048 | >256-fold | [7] |
| dfrA50 | Phage-plasmid | E. coli BL21(DE3) | pET21b(+) | 1024 | >128-fold | [8][9] |
| dfrA51 | Phage-plasmid | E. coli BL21(DE3) | pET21b(+) | 1024 | >128-fold | [8][9] |
| Control | No insert | E. coli BL21(DE3) | pET21b(+) | 8 | - | [8] |
| Control | folA overexpression | E. coli BL21(DE3) | pET21b(+) | 4 | - | [8] |
Experimental Protocols
The validation of a novel dfrA gene as a functional trimethoprim resistance marker typically involves the following key experimental steps.
Gene Identification and Cloning
-
Identification: Novel dfrA genes are often identified through whole-genome sequencing of resistant bacterial isolates. Bioinformatic analysis is used to find open reading frames (ORFs) with homology to known dihydrofolate reductase genes.
-
Amplification: The putative dfrA gene is amplified from the genomic DNA of the source organism using the polymerase chain reaction (PCR) with specific primers.
-
Cloning: The amplified PCR product is then cloned into a suitable expression vector (e.g., pUC19, pET series, pACYC184). The choice of vector depends on the desired level of expression and the host strain. The recombinant plasmid is then transformed into a susceptible E. coli host strain (e.g., DH5α for general cloning, BL21(DE3) for high-level protein expression). Successful cloning is confirmed by PCR and DNA sequencing.
Antibiotic Susceptibility Testing
-
Method: The level of resistance to trimethoprim is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Prepare a series of twofold dilutions of trimethoprim in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the E. coli strain carrying the recombinant plasmid (or a control plasmid). A control strain with the empty vector and a strain overexpressing the native, sensitive folA gene are included for comparison.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.
-
Visualizing the Validation Workflow and Resistance Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating a novel dfrA gene and the underlying mechanism of trimethoprim resistance.
Caption: Experimental workflow for the validation of a novel dfrA gene.
Caption: Mechanism of trimethoprim resistance conferred by dfrA genes.
The continued discovery and validation of novel dfrA genes, such as dfrA35, dfrA49, dfrA50, and dfrA51, underscore the dynamic nature of antibiotic resistance.[1][2][7][8][9] The dissemination of these genes, sometimes facilitated by mobile genetic elements like plasmids and even phages, poses a significant challenge to public health.[8][9] The experimental frameworks and comparative data presented here serve as a valuable resource for the scientific community to monitor the evolution of trimethoprim resistance and to develop strategies to mitigate its impact.
References
- 1. Novel trimethoprim resistance gene, dfrA35, in IncC plasmids from Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Trimethoprim Resistance Gene, dfrA35, Characterized from Escherichia coli from Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration into the origins and mobilization of di-hydrofolate reductase genes and the emergence of clinical resistance to trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. The Bacterial Genomic Context of Highly Trimethoprim-Resistant DfrB Dihydrofolate Reductases Highlights an Emerging Threat to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Two novel trimethoprim resistance genes, dfra50 and dfra51, identified in phage-plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Cross-Resistance Profiles of Trimethoprim-Resistant Bacteria to Other Antifolate Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of trimethoprim-resistant bacteria necessitates a thorough understanding of their cross-resistance profiles to other antifolate drugs. This guide provides a comparative analysis of the susceptibility of trimethoprim-resistant bacteria, including both Gram-positive and Gram-negative species, to other clinically relevant antifolates such as methotrexate, pyrimethamine, and proguanil. The data presented herein is supported by experimental findings from various studies, with detailed methodologies provided for key experiments.
Executive Summary
Resistance to trimethoprim, a potent inhibitor of bacterial dihydrofolate reductase (DHFR), is primarily mediated by mutations in the chromosomal folA gene (encoding the target DHFR) or the acquisition of mobile genetic elements carrying resistant dfr genes.[1] These genetic alterations can lead to cross-resistance to other antifolate drugs that share the same molecular target. This guide reveals that:
-
Gram-positive bacteria , such as Staphylococcus aureus, carrying acquired dfr genes (e.g., dfrA, dfrG, dfrK) exhibit high-level resistance to trimethoprim and show significant cross-resistance to the newer antifolate, iclaprim.[2] However, the classical antifolate methotrexate can retain potent activity against these resistant enzymes.[2]
-
Gram-negative bacteria , including Escherichia coli, also commonly acquire dfr genes, leading to high-level trimethoprim resistance.[3] There is evidence of marked cross-resistance between trimethoprim and pyrimethamine in these organisms.[2] Conversely, methotrexate generally displays low intrinsic activity against Gram-negative bacilli, a phenomenon partly attributed to efflux pump mechanisms.[2] Proguanil, another antifolate, appears to have limited antibacterial activity and does not consistently show cross-resistance.[2]
Data Presentation: Comparative Susceptibility of Trimethoprim-Resistant Bacteria
The following tables summarize the minimum inhibitory concentrations (MICs) and enzyme inhibition constants (Ki) of various antifolate drugs against trimethoprim-susceptible and -resistant bacterial strains and their corresponding DHFR enzymes.
Table 1: Comparative Activity of Antifolates against Trimethoprim-Resistant Staphylococcus aureus
| Bacterial Strain/Enzyme | Resistance Mechanism | Trimethoprim MIC (µg/mL) | Iclaprim MIC (µg/mL) | Methotrexate Ki (nM) | Trimethoprim Ki (nM) | Iclaprim Ki (nM) |
| ATCC43300 (TMP-S) | Wild-type dfrB | 0.312 | 0.040 | 0.71 | - | - |
| UCH115 (TMP-R) | Acquired dfrA | 250 | 64 | 0.38 | 820 | 90 |
| UCH121 (TMP-R) | Acquired dfrG | >1000 | >250 | 1.8 | 31,000 | 1,350 |
| HH1184 (TMP-R) | Acquired dfrK | >1000 | >250 | 2.47 | 4,260 | 221 |
Data sourced from a study on broad-spectrum DHFR inhibitors.[2] Ki values represent the inhibition constant against the purified DHFR enzyme.
Table 2: General Cross-Resistance Patterns in Trimethoprim-Resistant Gram-Negative Bacteria
| Bacterial Group | Resistance Mechanism | Cross-Resistance to Pyrimethamine | Cross-Resistance to Methotrexate | Cross-Resistance to Proguanil |
| Gram-negative bacilli (e.g., E. coli, Klebsiella pneumoniae) | Acquired dfr genes (e.g., dfrA1, dfrA12)[3] | Marked cross-resistance observed[2] | Very low activity[2] | Appears not to act as an antifolate[2] |
This table is a qualitative summary based on a study of 181 clinically isolated trimethoprim-resistant strains.[2] Specific MIC values were not provided in a comparative format in the source.
Experimental Protocols
The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
a. Inoculum Preparation:
-
Bacterial isolates are grown on appropriate agar plates overnight at 37°C.
-
Three to five morphologically similar colonies are selected and transferred to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Plate Preparation and Incubation:
-
A serial two-fold dilution of each antifolate drug is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
c. Interpretation:
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is a method to assess the interaction between two antimicrobial agents.
a. Plate Setup:
-
In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows).
-
This creates a matrix of wells containing various combinations of concentrations of the two drugs.
b. Inoculation and Incubation:
-
Each well is inoculated with a standardized bacterial suspension (as prepared for MIC testing).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
c. Data Analysis:
-
The MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). For cross-resistance studies, the shift in MIC of one drug in the presence of resistance to another is evaluated.
Molecular Characterization of Resistance Mechanisms
Identifying the genetic basis of resistance is crucial for understanding cross-resistance patterns.
a. DNA Extraction:
-
Bacterial genomic DNA is extracted from pure cultures using commercially available kits or standard protocols.
b. PCR Amplification and Sequencing:
-
Specific primers are used to amplify the dfr genes (e.g., dfrA, dfrB, dfrG, dfrK) via Polymerase Chain Reaction (PCR).
-
The PCR products are then purified and sequenced to identify specific mutations or the presence of acquired resistance genes.
Mandatory Visualization
The following diagrams illustrate the bacterial folate biosynthesis pathway and the mechanism of action of antifolate drugs, as well as the experimental workflow for determining cross-resistance.
Caption: Bacterial folate biosynthesis pathway and points of inhibition by antifolate drugs.
Caption: Experimental workflow for determining the cross-resistance profile of trimethoprim-resistant bacteria.
References
- 1. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim-resistant bacteria: cross-resistance patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
Trimethoprim's Impact on Bacterial Growth: A Comparative Analysis of Escherichia coli and Staphylococcus aureus
A comprehensive guide for researchers and drug development professionals on the differential effects of Trimethoprim on the growth dynamics of Gram-negative and Gram-positive bacteria.
This guide provides a comparative analysis of the inhibitory effects of the antibiotic Trimethoprim on the growth curves of two clinically significant bacterial species: Escherichia coli, a Gram-negative bacterium, and Staphylococcus aureus, a Gram-positive bacterium. The data and protocols presented herein are synthesized from established microbiological research to offer a standardized perspective for evaluating the antimicrobial efficacy of Trimethoprim.
Comparative Growth Curve Analysis
The following table summarizes the typical effects of a sub-inhibitory concentration of Trimethoprim on the key parameters of bacterial growth curves for E. coli and S. aureus. This data is a synthesized representation from multiple studies to illustrate the comparative impact of the drug.
| Growth Phase Parameter | Escherichia coli (Control) | Escherichia coli (+Trimethoprim) | Staphylococcus aureus (Control) | Staphylococcus aureus (+Trimethoprim) |
| Lag Phase Duration (hours) | ~ 1-2 | ~ 2-4 | ~ 2-3 | ~ 3-5 |
| Exponential Phase Rate (OD600/hour) | ~ 0.4 - 0.6 | ~ 0.1 - 0.2 | ~ 0.3 - 0.5 | ~ 0.05 - 0.15 |
| Maximum Optical Density (OD600) | ~ 1.2 - 1.5 | ~ 0.6 - 0.8 | ~ 1.0 - 1.3 | ~ 0.5 - 0.7 |
| Time to Reach Max OD (hours) | ~ 8 - 10 | ~ 12 - 16 | ~ 10 - 12 | ~ 14 - 18 |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Trimethoprim functions as a competitive inhibitor of the bacterial enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital step in the folic acid synthesis pathway. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] By blocking this pathway, Trimethoprim effectively halts bacterial growth and replication.
Caption: Mechanism of Trimethoprim action on the bacterial folic acid synthesis pathway.
Experimental Protocols
The following is a detailed protocol for a typical bacterial growth curve inhibition assay to evaluate the effect of Trimethoprim.
1. Materials:
-
Bacterial Strains: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 25923).
-
Growth Media: Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[5]
-
Trimethoprim Stock Solution: Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.
-
Equipment: Spectrophotometer, sterile 96-well microplates or culture tubes, incubator with shaking capabilities, micropipettes, and sterile pipette tips.[6][7][8]
2. Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05 (which corresponds to roughly 10^5 to 10^6 CFU/mL).
3. Growth Curve Assay:
-
In a 96-well microplate, add 180 µL of the prepared bacterial inoculum to each well.
-
Add 20 µL of the Trimethoprim stock solution (or solvent control) to the appropriate wells to achieve the desired final concentrations. It is recommended to test a range of concentrations, including a no-drug control.
-
Incubate the microplate at 37°C with continuous shaking.
-
Measure the OD600 of each well at regular intervals (e.g., every 30-60 minutes) for up to 24 hours using a microplate reader.[6][7][9]
4. Data Analysis:
-
Blank-correct the OD600 readings by subtracting the average OD600 of the media-only wells.
-
Plot the average blank-corrected OD600 values against time for each Trimethoprim concentration and the control.
-
From the growth curves, determine and compare the lag phase duration, exponential growth rate, and maximum culture density for each condition and bacterial species.
Experimental Workflow
The following diagram illustrates the key steps in performing a comparative bacterial growth curve analysis.
Caption: A streamlined workflow for the comparative analysis of bacterial growth curves.
References
- 1. Low trimethoprim susceptibility of anaerobic bacteria due to insensitive dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 8. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
Validating the use of Trimethoprim in a dual-selection system with another antibiotic
For researchers engaged in molecular cloning and genetic engineering, the selection of transformed cells is a critical step. While single-antibiotic selection is standard, dual-selection systems offer the potential for increased stringency and reduced background, ensuring the integrity of cloned materials. This guide provides a comprehensive comparison of using trimethoprim in a dual-selection system with other antibiotic alternatives, supported by experimental data and detailed protocols.
Performance of Dual-Antibiotic Selection
The primary advantage of a dual-selection system is the significant reduction in the likelihood of selecting colonies that are not true transformants, such as those arising from spontaneous resistance or satellite colonies. A study on a multi-drug resistance plasmid carrying ampicillin, kanamycin, and hygromycin B resistance genes demonstrated a marked decrease in transformation efficiency as more selective pressure was applied. This illustrates the increased stringency of multi-drug selection.[1] While this study did not specifically use trimethoprim, the principle of enhanced selection stringency is directly applicable.
In a direct comparison of single-selection markers, a plasmid carrying the trimethoprim resistance gene dfrB10 showed comparable, and in some cases superior, performance to a traditional ampicillin resistance marker.[2]
Table 1: Comparison of Transformation Efficiency with Single vs. Multi-Antibiotic Selection
| Antibiotic Selection | Transformation Efficiency (CFU/µg DNA) |
| Ampicillin | 1.2 x 10⁵ |
| Kanamycin | 1.1 x 10⁵ |
| Hygromycin B | 1.0 x 10⁵ |
| Ampicillin + Kanamycin | 2.0 x 10⁴ |
| Ampicillin + Hygromycin B | 4.0 x 10⁴ |
| Kanamycin + Hygromycin B | 5.0 x 10⁴ |
| Ampicillin + Kanamycin + Hygromycin B | 1.0 x 10⁴ |
| Data adapted from a study on a multi-drug resistance plasmid in E. coli DH5α.[1] |
Table 2: Performance Comparison of Trimethoprim and Ampicillin Resistance Markers in Cloning
| Resistance Marker | Number of Colonies | Percentage of Positive Clones |
| Ampicillin | ~400 | 97.5% |
| Trimethoprim (dfrB10) | ~400 | 100.0% |
| Data from a study cloning a 1,536 bp gene into a pUC19 vector backbone.[2] |
Mechanisms of Action: A Basis for Dual Selection
A successful dual-selection strategy often employs antibiotics with distinct mechanisms of action, reducing the likelihood of cross-resistance.
-
Trimethoprim: This synthetic antibiotic inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[3][4] This ultimately disrupts the production of nucleotides and essential amino acids, leading to a bacteriostatic effect. Resistance is typically conferred by plasmid-encoded dfr genes that produce a trimethoprim-insensitive DHFR.
-
Ampicillin: As a member of the β-lactam class, ampicillin inhibits the formation of the bacterial cell wall by interfering with peptidoglycan synthesis.[5] This leads to cell lysis and is a bactericidal mechanism. Resistance is commonly mediated by β-lactamase enzymes that inactivate the antibiotic.
-
Chloramphenicol: This antibiotic functions by inhibiting protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds. Resistance is often due to the presence of the cat gene, which encodes the enzyme chloramphenicol acetyltransferase.
Below are diagrams illustrating these mechanisms of action.
Experimental Protocols
Protocol for Evaluating Dual-Antibiotic Selection Efficiency
This protocol outlines a method for comparing the transformation and selection efficiency of a dual-marker plasmid (e.g., trimethoprim and ampicillin resistance) against single-marker plasmids.
1. Plasmid Constructs:
-
Vector A (Single Selection 1): Plasmid with trimethoprim resistance cassette.
-
Vector B (Single Selection 2): Plasmid with ampicillin resistance cassette.
-
Vector C (Dual Selection): Plasmid with both trimethoprim and ampicillin resistance cassettes.
-
Control: No plasmid DNA.
2. Preparation of Competent Cells:
-
Prepare chemically competent E. coli (e.g., DH5α strain) using a standard calcium chloride or similar method.
3. Transformation:
-
Thaw competent cells on ice.
-
To separate aliquots of competent cells, add 1-5 ng of each plasmid construct (Vector A, B, and C) and a no-DNA control.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45-60 seconds.
-
Immediately return to ice for 2 minutes.
-
Add 950 µL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour with shaking.
4. Plating and Selection:
-
Prepare LB agar plates with the following antibiotic conditions:
-
No antibiotic
-
Trimethoprim (e.g., 20 µg/mL)
-
Ampicillin (e.g., 100 µg/mL)
-
Trimethoprim (20 µg/mL) + Ampicillin (100 µg/mL)
-
-
Plate 100 µL of each transformation reaction onto each type of plate.
-
Incubate plates at 37°C for 16-24 hours.
5. Data Analysis:
-
Count the number of colonies on each plate.
-
Calculate the transformation efficiency (CFU per µg of DNA) for each plasmid on the corresponding selection plates.
-
For the dual-selection vector, compare the transformation efficiency on single-antibiotic plates versus the dual-antibiotic plate.[1]
-
Assess background growth by observing the number of colonies on the no-DNA control plates for each antibiotic condition.
-
Perform colony PCR on a subset of colonies from each plate to confirm the presence of the intended plasmid and insert, thereby determining the percentage of true positive clones.[2]
Conclusion
The use of trimethoprim as a selection marker is a viable and efficient alternative to more traditional antibiotics like ampicillin.[2] When incorporated into a dual-selection system, trimethoprim, in combination with an antibiotic possessing a different mechanism of action, can significantly enhance the stringency of selection. This leads to a lower background of non-transformed cells and potentially a higher percentage of true positive clones. While dual selection may result in a lower overall number of colonies compared to single-antibiotic selection, the increased confidence in the resulting transformants can streamline downstream applications and improve the reliability of experimental outcomes.[1] Researchers should consider the specific requirements of their experiments when deciding between single- and dual-selection strategies.
References
- 1. Multiple Antibiotic Resistance Plasmids Allow Scalable, PCR-Mediated DNA Manipulation and Near-Zero Background Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and functional verification of size-reduced plasmids based on TMP resistance gene dfrB10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Gene Cassettes for Trimethoprim Resistance, dfr13, and Streptomycin-Spectinomycin Resistance, aadA4, Inserted on a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmid cloning vectors resistant to ampicillin and tetracycline which can replicate in both E. coli and Haemophilus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bacterial Defenses: A Comparative Guide to dfrA Gene Expression in Response to Trimethoprim
For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount. This guide provides a comparative analysis of the expression of dfrA genes, key players in trimethoprim resistance, when bacteria are exposed to this common antibiotic. We delve into the quantitative PCR (qPCR) methodologies used to assess these changes, offering detailed protocols and a synthesized view of the current landscape.
Trimethoprim, a synthetic antibiotic, has been a stalwart in treating bacterial infections for decades. It functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway, ultimately halting bacterial growth. However, the emergence and spread of resistance, largely mediated by the acquisition of mobile genetic elements carrying trimethoprim-resistant DHFR genes, known as dfr, poses a significant clinical challenge. The dfrA gene family is one of the most prominent and diverse groups of these resistance determinants.
This guide focuses on the quantitative analysis of dfrA gene expression, providing insights into how bacteria modulate their defenses when faced with trimethoprim. While many studies focus on the presence or absence of dfrA genes to predict resistance, quantifying their expression levels provides a more dynamic understanding of the resistance mechanisms at play.
Comparing dfrA Gene Expression: A Quantitative Look
The expression of dfrA genes can be triggered or enhanced by the presence of trimethoprim, allowing bacteria to produce resistant DHFR enzymes and survive. The level of this induced expression can vary between different dfrA gene subtypes and in response to different concentrations of the antibiotic.
While direct comparative studies quantifying the fold change of multiple dfrA genes in response to a range of trimethoprim concentrations are limited in publicly available literature, the primary mechanism of resistance conferred by dfrA genes is the constitutive or induced expression of a trimethoprim-insensitive DHFR enzyme. The level of resistance, often measured by the Minimum Inhibitory Concentration (MIC), is a direct consequence of the level and efficacy of the expressed DfrA protein.
The following table summarizes the typical resistance levels conferred by the presence of various dfrA genes, which is an indirect indicator of their effective expression. It is important to note that the expression of these genes can be influenced by their genetic context, such as the strength of the promoter on the mobile genetic element they are located on.
| dfrA Gene | Common Bacterial Hosts | Typical Trimethoprim MIC Levels (µg/mL) | Citation |
| dfrA1 | Escherichia coli, Klebsiella pneumoniae | High-level resistance (>1024) | [1] |
| dfrA5 | Escherichia coli | High-level resistance (>1024) | [2] |
| dfrA7 | Escherichia coli | High-level resistance | [2] |
| dfrA12 | Escherichia coli | High-level resistance | [2] |
| dfrA14 | Shigella sonnei, Escherichia coli | High-level resistance | [3] |
| dfrA17 | Escherichia coli | High-level resistance | [2] |
Experimental Protocols for qPCR Analysis of dfrA Gene Expression
To quantitatively assess the expression of dfrA genes, a robust and well-documented experimental workflow is crucial. Below are detailed methodologies for the key steps involved.
Bacterial Culture and Trimethoprim Exposure
This initial step involves preparing the bacterial cultures and exposing them to the antibiotic to induce gene expression.
-
Bacterial Strains: Select well-characterized bacterial strains known to carry the dfrA gene of interest (e.g., clinical isolates of E. coli).
-
Culture Media: Use a standard liquid broth medium, such as Luria-Bertani (LB) or Mueller-Hinton (MH) broth.
-
Growth Conditions: Grow the bacterial cultures overnight at 37°C with shaking (e.g., 200 rpm) to reach the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).
-
Trimethoprim Exposure:
-
Prepare a stock solution of trimethoprim in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Expose the mid-log phase bacterial cultures to a range of sub-inhibitory concentrations of trimethoprim. It is recommended to use concentrations such as 0.25x, 0.5x, and 1x the Minimum Inhibitory Concentration (MIC) for the specific strain.
-
Include an untreated control (with the same volume of solvent, e.g., DMSO, as the treated samples).
-
Incubate the cultures under the same growth conditions for a defined period (e.g., 1-2 hours) to allow for gene expression changes.
-
RNA Extraction and cDNA Synthesis
High-quality RNA is essential for accurate gene expression analysis.
-
RNA Stabilization: Immediately after the trimethoprim exposure period, stabilize the bacterial RNA using a commercial RNA stabilization reagent or by rapid harvesting and freezing of the cell pellets.
-
RNA Extraction:
-
Use a commercial RNA extraction kit specifically designed for bacteria, following the manufacturer's instructions. These kits typically involve cell lysis, DNA removal (DNase treatment is critical), and RNA purification steps.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with random primers or a mix of random and oligo(dT) primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination in the subsequent qPCR.
-
Quantitative PCR (qPCR)
The final step involves amplifying and quantifying the target dfrA gene and a reference gene.
-
Primer Design:
-
Design or obtain validated primer pairs specific to the dfrA gene of interest and one or more suitable housekeeping (reference) genes. The primers should amplify a short product (typically 70-150 bp).
-
Housekeeping Genes for E. coli : For studies involving E. coli under antibiotic stress, genes like rrsA (16S rRNA), gyrA, or gapA are often used for normalization. It is crucial to validate the stability of the chosen housekeeping gene under the specific experimental conditions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix using a commercial SYBR Green or probe-based master mix.
-
A typical reaction mixture includes:
-
SYBR Green Master Mix (containing dNTPs, Taq polymerase, and buffer)
-
Forward and reverse primers (final concentration typically 100-500 nM)
-
cDNA template (diluted as appropriate)
-
Nuclease-free water
-
-
Run each sample in triplicate.
-
-
Thermocycling Conditions: A typical qPCR program consists of:
-
Initial denaturation (e.g., 95°C for 5-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
The most common method for relative quantification is the ΔΔCt (delta-delta Ct) method .
-
Step 1: Calculate ΔCt: For each sample (both treated and untreated), calculate the difference between the Ct value of the target gene (dfrA) and the Ct value of the housekeeping gene.
-
ΔCt = Ct(dfrA) - Ct(housekeeping gene)
-
-
Step 2: Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the untreated control samples.
-
ΔΔCt = ΔCt(treated) - ΔCt(untreated control)
-
-
Step 3: Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the underlying biological rationale, the following diagrams are provided.
Caption: Experimental workflow for qPCR analysis of dfrA gene expression.
Caption: Trimethoprim's mechanism of action and the role of dfrA gene expression in resistance.
Alternative Methods and Future Directions
While qPCR is the gold standard for targeted gene expression analysis, other techniques can provide a broader view of the bacterial response to trimethoprim.
-
RNA-Sequencing (RNA-Seq): This high-throughput method can profile the entire transcriptome, revealing changes in the expression of not only dfrA genes but also other genes involved in stress responses, metabolism, and virulence that may be affected by trimethoprim exposure.
-
Digital PCR (dPCR): For absolute quantification of gene copy number without the need for a standard curve, dPCR offers high precision and sensitivity, which can be advantageous for detecting low levels of gene expression.
Future research should focus on direct comparative studies of the expression of a wider range of dfrA subtypes in various bacterial species in response to a standardized panel of trimethoprim concentrations. This would provide a more comprehensive understanding of the regulatory dynamics of trimethoprim resistance and aid in the development of novel strategies to combat it.
References
- 1. sciforum.net [sciforum.net]
- 2. Standard and real-time multiplex PCR methods for detection of trimethoprim resistance dfr genes in large collections of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emergence of Plasmid-Borne dfrA14 Trimethoprim Resistance Gene in Shigella sonnei [frontiersin.org]
A Comparative Guide to the Binding Affinity of Trimethoprim to DHFR Variants via Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the antibacterial drug Trimethoprim (TMP) to various Dihydrofolate Reductase (DHFR) enzymes. Utilizing Isothermal Titration Calorimetry (ITC) as the gold-standard biophysical technique, we delve into the thermodynamic signatures of these interactions. While a complete set of comparative ITC data for clinically relevant mutants is sparse in publicly available literature, this guide presents a detailed thermodynamic analysis of TMP binding to Lactobacillus casei DHFR as a representative system. This is supplemented with kinetic data for variants from other species, including resistant strains of Escherichia coli and Staphylococcus aureus, to provide a broader context on how mutations impact drug affinity.
Data Presentation: Thermodynamic and Kinetic Parameters
The interaction between Trimethoprim and DHFR is a critical determinant of its antibiotic efficacy. The following tables summarize the key thermodynamic and kinetic parameters governing this binding event.
Table 1: Thermodynamic Parameters of Trimethoprim Binding to Lactobacillus casei DHFR determined by ITC
| Complex | Kₐ (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| DHFR + TMP | 1.3 x 10⁶ | -12.3 | 4.1 | [1] |
| DHFR-NADPH + TMP | 1.8 x 10⁸ | -17.3 | 6.0 | [1] |
This data illustrates a significant increase in binding affinity (positive cooperativity) for Trimethoprim when the cofactor NADPH is pre-bound to the enzyme. This enhanced affinity is driven by a more favorable enthalpy of binding.
Table 2: Comparison of Inhibition Constants (Kᵢ) of Trimethoprim for Various DHFR Variants
| Organism | DHFR Variant | Kᵢ (nM) | Fold Change vs. Wild-Type/Sensitive | Reference |
| Staphylococcus aureus | DfrB (Wild-Type) | 2.7 | 1.0 | [2] |
| DfrA | 820 | ~304x | [2] | |
| DfrG | 30,960 | ~11,467x | [2] | |
| DfrK | 4,260 | ~1,578x | [2] | |
| Escherichia coli | Wild-Type | - | - | |
| L28R | - (Increased resistance) | - | [3] | |
| P21L | - (11-fold increase in IC₅₀) | - | [4] | |
| W30R | - (23-fold increase in IC₅₀) | - | [4] |
This table highlights the dramatic loss of Trimethoprim potency against resistant DHFR variants, as indicated by the substantial increase in their inhibition constants (Kᵢ) or IC₅₀ values.
Experimental Protocols
The following is a representative experimental protocol for determining the binding affinity of Trimethoprim to DHFR using Isothermal Titration Calorimetry, based on studies of L. casei DHFR.[1]
1. Protein and Ligand Preparation:
-
Protein: L. casei DHFR was extensively dialyzed against the experimental buffer (50 mM potassium phosphate, pH 7.0, containing 100 mM KCl).
-
Ligand: A stock solution of Trimethoprim was prepared using the same dialysis buffer to minimize heat of dilution effects.
2. Isothermal Titration Calorimetry (ITC) Experiment:
-
Instrument: A MicroCal Omega VP-ITC was used for the measurements.
-
Temperature: The experiment was conducted at 25°C.
-
Cell and Syringe Concentrations:
-
The concentration of DHFR in the sample cell ranged from 3.5 to 73 µM.
-
The concentration of Trimethoprim in the injection syringe ranged from 150 to 440 µM.
-
-
Titration Parameters:
-
The Trimethoprim solution was titrated into the DHFR solution in 30 injections of 10 µL aliquots.
-
-
Data Analysis: The resulting thermograms were analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) were then calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
Mandatory Visualization
The following diagrams illustrate the conceptual workflow of the ITC experiment and the binding of Trimethoprim to DHFR.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
References
- 1. NMR Structures of Apo L. casei Dihydrofolate Reductase and Its Complexes with Trimethoprim and NADPH: Contributions to Positive Cooperative Binding from Ligand-Induced Refolding, Conformational Changes, and Interligand Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethoprim (Sulfate): A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of Trimethoprim (sulfate), a common antibiotic, within a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. Researchers, scientists, and drug development professionals are urged to integrate these protocols into their standard laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
Before handling Trimethoprim (sulfate), it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information. The following are general but crucial safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1][2][3] In cases of potential aerosol generation, respiratory protection may be necessary.
-
Engineering Controls: Handle Trimethoprim (sulfate) in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Spill Response: In the event of a spill, immediately contain the material to prevent it from spreading.[1][2][3] For solid spills, gently sweep or vacuum the material into a designated waste container, avoiding dust generation.[4] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2][3] Following cleanup, decontaminate the area with an appropriate cleaning agent.
Waste Classification and Regulatory Overview
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While Trimethoprim is not specifically listed as a P- or U-listed hazardous waste, concentrated stock solutions of antibiotics are generally considered hazardous chemical waste.[1] The generator of the waste is ultimately responsible for making a proper waste determination. It is best practice to manage all unwanted laboratory chemicals, including Trimethoprim (sulfate), as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5]
Ecotoxicity of Trimethoprim
Trimethoprim is known to be persistent in the environment and can have ecotoxicological effects on aquatic organisms.[6][7][8] Improper disposal can contribute to the development of antibiotic-resistant bacteria in the environment. The following table summarizes key ecotoxicity data for Trimethoprim.
| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | EC50 | 100 | 48 hours | [7] |
| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 129 | 72 hours | [7] |
| Anabaena flos-aquae (Cyanobacteria) | ErC50 | 253 | 72 hours | [7] |
| Activated Sludge | EC50 | > 400 (exceeds water solubility) | 3 hours | [7] |
EC50: The concentration of a substance that causes a specified effect in 50% of the test population. ErC50: The concentration that causes a 50% reduction in the growth rate of algae.
Step-by-Step Disposal Protocol for Trimethoprim (Sulfate)
The following protocol outlines the recommended procedure for the disposal of Trimethoprim (sulfate) waste in a laboratory setting.
Experimental Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing Trimethoprim (sulfate). This includes pure chemical, expired reagents, concentrated stock solutions, and heavily contaminated labware (e.g., weighing boats, centrifuge tubes).
-
Segregate Trimethoprim (sulfate) waste from other waste streams at the point of generation. Do not mix with non-hazardous waste. Incompatible chemicals should not be stored in the same container.[9]
-
-
Waste Collection and Containerization:
-
Collect solid Trimethoprim (sulfate) waste in a clearly labeled, leak-proof, and sealable container.
-
Collect liquid waste containing high concentrations of Trimethoprim (sulfate) in a compatible, sealed container. The container must be sound and leak-tight.[9]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("Trimethoprim Sulfate"), and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of Trimethoprim (sulfate) down the drain or in the regular trash. This is to prevent environmental contamination and the spread of antibiotic resistance.
-
-
Decontamination of Empty Containers and Labware:
-
Empty containers that held pure Trimethoprim (sulfate) should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Disposable labware that has come into contact with Trimethoprim (sulfate) should be collected and disposed of as solid hazardous waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Trimethoprim (sulfate) waste.
By adhering to these procedures, laboratory professionals can significantly mitigate the risks associated with the handling and disposal of Trimethoprim (sulfate), fostering a safer working environment and protecting our ecosystems.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. pwaste.com [pwaste.com]
- 5. vumc.org [vumc.org]
- 6. From bacteria to fish: ecotoxicological insights into sulfamethoxazole and trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionanoteam.com [bionanoteam.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpsop.com [gmpsop.com]
Personal protective equipment for handling Trimethoprim (sulfate)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Trimethoprim and its sulfate salt. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Summary
Trimethoprim may be harmful if swallowed and is suspected of damaging an unborn child.[1][2][3][4] It can also cause severe skin burns and eye damage, and may cause damage to organs (specifically bone marrow) through prolonged or repeated exposure.[1][2][4][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary defense against exposure. Engineering controls, such as local exhaust ventilation, should be used as the principal method to control airborne concentrations.[1][3]
| Protection Type | Equipment and Specifications | Guidelines for Use |
| Eye / Face Protection | Safety glasses with side shields or goggles.[1][2] A faceshield is required if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][4][5] | Must be worn at all times in the handling area. For activities generating dust or aerosols, upgrade to goggles and a faceshield.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, surgical gloves).[1][6] A work uniform or laboratory coat is also required.[1][2][4][5] | Wear gloves when handling Trimethoprim in any form. Remove contaminated clothing immediately and wash before reuse.[1][2][5] Wash hands thoroughly after handling.[1][3][7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or if exposure assessments show levels outside recommended guidelines.[5] | Use a positive-pressure, air-supplied respirator for uncontrolled releases, unknown exposure levels, or situations where air-purifying respirators may not be sufficient.[5][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. This includes preparation, handling, and post-handling steps.
1. Pre-Handling Preparations:
-
Read Safety Instructions: Obtain, read, and understand all safety instructions and the Safety Data Sheet (SDS) before handling.[1][4][5]
-
Engineering Controls: Ensure engineering controls like local exhaust ventilation are operational.[1] Laboratory operations do not typically require special containment, but airborne concentrations should be controlled.[1][4]
-
Emergency Equipment: Confirm that eye flushing systems and safety showers are located close to the workspace.[1][5]
-
Don PPE: Put on all required PPE as detailed in the table above.[1][5]
2. Handling Trimethoprim:
-
Avoid Contact: Do not allow the material to come into contact with skin or eyes.[2] Avoid breathing in dust, mists, or vapors.[1][2][8]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[1][3][4][5]
-
Container Management: Keep containers tightly closed when not in use and store them in properly labeled containers.[1][5]
3. Storage:
-
Secure Storage: Store the material locked up, in a cool, dry, and well-ventilated place.[1][3][4][5][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids.[1][4][6]
Spill and Disposal Plan
Immediate and correct response to spills is crucial to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: For major spills, evacuate non-essential personnel from the area and alert others.[8][9][10]
-
Assess the Spill: Determine the nature of the spill (liquid or solid) and ensure you have the correct PPE and cleanup materials.
-
Contain the Spill:
-
For Dry Spills (Powders): Gently cover the spill to prevent dust from becoming airborne.[8][11] If necessary, dampen the material with water before sweeping.[8] Use a vacuum with a HEPA filter if available.[3][8]
-
For Liquid Spills: Use an inert absorbent material like sand, earth, or commercial sorbents to soak up the spill.[1][2][5][9] Dike the area to prevent spreading.[2][4][5]
-
-
Collect Waste: Carefully scoop the contained material and absorbent into a suitable, sealed, and properly labeled container for disposal.[3][6][8]
-
Decontaminate Area:
-
Dispose of Materials: Dispose of all contaminated cleaning materials, absorbent, and PPE as hazardous waste.[12]
Disposal Plan:
-
Waste Classification: Trimethoprim waste and contaminated materials must be treated as hazardous waste.
-
Containerization: Place waste into approved, labeled, and sealed containers.[3]
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant, following all applicable local, national, and international regulations.[1][2][3][5][13] Do not dispose of waste into the sewer system.[5]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing Trimethoprim from receipt to disposal.
Caption: Workflow for the safe handling, storage, and disposal of Trimethoprim.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. somersetpharma.com [somersetpharma.com]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. Sulfamethoxazole/Trimethoprim Patient Drug Record | NIH [clinicalinfo.hiv.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
